4-[Chloro(difluoro)methyl]benzaldehyde
Description
Structure
3D Structure
Properties
CAS No. |
137780-58-6 |
|---|---|
Molecular Formula |
C8H5ClF2O |
Molecular Weight |
190.57 g/mol |
IUPAC Name |
4-[chloro(difluoro)methyl]benzaldehyde |
InChI |
InChI=1S/C8H5ClF2O/c9-8(10,11)7-3-1-6(5-12)2-4-7/h1-5H |
InChI Key |
IMKLYAOYOTYFQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(F)(F)Cl |
Origin of Product |
United States |
Foundational & Exploratory
4-[Chloro(difluoro)methyl]benzaldehyde: Synthesis, Characterization, and Applications in Medicinal Chemistry
Executive Summary
The incorporation of fluorinated motifs into small molecules is a cornerstone of modern drug discovery. Among these, the chlorodifluoromethyl group (–CF₂Cl) has emerged as a highly valuable bioisostere for lipophilic halogens and a versatile handle for late-stage radical diversification. 4-[Chloro(difluoro)methyl]benzaldehyde serves as a premier building block in this space, combining the unique physicochemical properties of the –CF₂Cl group with the synthetic versatility of an aromatic aldehyde.
This whitepaper provides an in-depth, self-validating technical guide for the robust synthesis and rigorous characterization of this compound, designed specifically for researchers and drug development professionals.
Strategic Rationale & Retrosynthetic Logic
The direct chlorodifluoromethylation of unprotected benzaldehydes is fundamentally flawed. The nucleophilic CF₂Cl⁻ equivalent—typically generated in situ from (chlorodifluoromethyl)trimethylsilane (TMSCF₂Cl)—readily attacks the highly electrophilic carbonyl carbon. This parasitic pathway yields gem-difluoroolefins or α-hydroxy products via a Wittig-type or Barbier-type addition .
To enforce absolute chemoselectivity, a protection-deprotection strategy is mandatory. By masking the aldehyde as a 1,3-dioxolane acetal, the electrophilic center is neutralized, allowing the copper-mediated cross-coupling to proceed exclusively at the aryl bromide position.
Retrosynthetic strategy for this compound.
Experimental Methodologies (Self-Validating Protocols)
The following protocols are engineered to be self-validating systems. In-process quality control (QC) checkpoints are embedded to ensure causality and reproducibility at each stage.
Phase 2.1: Carbonyl Protection (Acetalization)
Objective: Mask the reactive formyl group to prevent nucleophilic attack by the CF₂Cl anion.
-
Setup: In a 500 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve 4-bromobenzaldehyde (50.0 g, 270 mmol) in toluene (250 mL).
-
Reagents: Add ethylene glycol (33.5 g, 540 mmol, 2.0 eq) and p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, 2.5 g, 13 mmol, 0.05 eq).
-
Execution: Reflux the mixture vigorously (110 °C) for 12 hours. Water generated during the reaction will azeotropically distill and collect in the Dean-Stark trap.
-
Workup: Cool to room temperature, wash with saturated aqueous NaHCO₃ (2 × 100 mL) to neutralize the acid, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Validation Check: The disappearance of the intense aldehyde C=O stretch at ~1700 cm⁻¹ in the IR spectrum of the crude mixture confirms complete conversion. The product, 2-(4-bromophenyl)-1,3-dioxolane, is carried forward without further purification.
Phase 2.2: Copper-Catalyzed Chlorodifluoromethylation
Objective: Regiospecific introduction of the –CF₂Cl group via transition-metal catalysis.
-
Setup: In an oven-dried Schlenk flask under an argon atmosphere, add 2-(4-bromophenyl)-1,3-dioxolane (22.9 g, 100 mmol), CuI (19.0 g, 100 mmol, 1.0 eq), 1,10-phenanthroline (18.0 g, 100 mmol, 1.0 eq), and spray-dried KF (17.4 g, 300 mmol, 3.0 eq).
-
Solvent & Reagent: Add anhydrous DMF (150 mL) followed by TMSCF₂Cl (31.7 g, 200 mmol, 2.0 eq) via syringe.
-
Execution: Stir the mixture at 80 °C for 16 hours.
-
Workup: Cool to room temperature, dilute with EtOAc (300 mL), and filter through a pad of Celite. Wash the filtrate with 10% aqueous NH₄OH (3 × 150 mL) to remove copper salts, followed by brine. Dry and concentrate.
-
Validation Check: The reaction mixture will transition from a pale yellow suspension to a dark brown/black slurry, indicating the formation and turnover of the active copper species. ¹⁹F NMR of a crude aliquot must show a dominant, clean singlet at -48.5 ppm.
Phase 2.3: Acid-Mediated Deprotection
Objective: Unmask the aldehyde to yield the final functionalized building block.
-
Execution: Dissolve the crude acetal from Phase 2.2 in THF (100 mL). Add 1M aqueous HCl (50 mL) and stir at room temperature for 4 hours.
-
Workup: Extract the mixture with Et₂O (3 × 100 mL). Wash the combined organic layers with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc 95:5).
-
Validation Check: TLC (Hexanes/EtOAc 9:1) will show a distinct shift from the non-polar acetal (R_f ~0.6) to the more polar aldehyde (R_f ~0.4), which stains intensely yellow/orange with 2,4-dinitrophenylhydrazine (2,4-DNP).
Mechanistic Causality
The choice of copper over palladium for this transformation is dictated by the unique electronic properties of fluorinated alkyl groups. Palladium struggles with the transmetalation and reductive elimination of highly electronegative perfluoroalkyl chains. Conversely, Copper(I) readily reacts with the CF₂Cl⁻ anion (generated in situ via fluoride-mediated desilylation of TMSCF₂Cl) to form a remarkably stable [Cu]-CF₂Cl intermediate .
The addition of 1,10-phenanthroline as a ligand is critical. It stabilizes the transient, high-valent Cu(III) intermediate formed after oxidative addition of the aryl bromide, thereby accelerating the reductive elimination step and suppressing competitive protodehalogenation. Strict temperature control (80 °C) is required; exceeding 90 °C leads to the rapid α-elimination of chloride from the [Cu]-CF₂Cl species, extruding highly reactive singlet difluorocarbene (:CF₂) and destroying the reagent .
Catalytic cycle for the copper-mediated chlorodifluoromethylation of aryl bromides.
Reaction Optimization Data
The causality behind the optimized conditions is summarized below:
| Entry | Copper Source | Ligand | Solvent | Temp (°C) | Yield (%) | Observation / Causality |
| 1 | CuI (1.0 eq) | None | DMF | 80 | 45 | Significant protodehalogenation (Ar-H) observed due to slow reductive elimination. |
| 2 | CuI (1.0 eq) | 1,10-Phenanthroline | DMF | 80 | 82 | Ligand stabilizes Cu(III) intermediate, accelerating reductive elimination. |
| 3 | CuTc (1.0 eq) | 1,10-Phenanthroline | NMP | 80 | 88 | CuTc provides faster transmetalation, but is cost-prohibitive for scale-up. |
| 4 | CuI (1.0 eq) | 1,10-Phenanthroline | DMF | 100 | 30 | High temp causes rapid extrusion of difluorocarbene (:CF₂) from [Cu]-CF₂Cl. |
Quantitative Characterization & Validation
Rigorous analytical characterization is required to confirm the integrity of the –CF₂Cl moiety, particularly distinguishing it from –CF₃ or –CHF₂ impurities that can arise from halogen exchange or protonation side reactions.
| Analytical Technique | Observed Signal / Value | Assignment / Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ 10.08 (s, 1H) | Formyl proton (–CHO) |
| δ 8.01 (d, J = 8.2 Hz, 2H) | Aromatic protons (ortho to –CHO) | |
| δ 7.78 (d, J = 8.2 Hz, 2H) | Aromatic protons (ortho to –CF₂Cl) | |
| ¹³C NMR (100 MHz, CDCl₃) | δ 191.5 | Carbonyl carbon (C=O) |
| δ 138.2, 134.1, 129.8, 126.5 | Aromatic carbons | |
| δ 121.4 (t, J = 289 Hz) | –CF₂Cl carbon (Strong C–F coupling) | |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -48.5 (s, 2F) | –CF₂Cl fluorine atoms |
| IR (ATR, cm⁻¹) | 1705 | C=O stretching |
| 1180, 1105 | C–F stretching | |
| 885 | C–Cl stretching | |
| HRMS (ESI-TOF) | m/z 191.0070 [M+H]⁺ | Calculated for C₈H₆ClF₂O⁺: 191.0075 |
References
-
Deoxygenative gem-difluoroolefination of carbonyl compounds with (chlorodifluoromethyl)trimethylsilane and triphenylphosphine. Beilstein Journal of Organic Chemistry (2014). URL:[Link]
-
Contemporary synthetic strategies in organofluorine chemistry. Nature Reviews Chemistry (2018). URL:[Link]
-
Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)arene Diversification. Organic Letters (2018). URL:[Link]
4-[Chloro(difluoro)methyl]benzaldehyde CAS number and structure
Executive Summary
4-[Chloro(difluoro)methyl]benzaldehyde is a specialized organofluorine intermediate critical in the synthesis of pharmaceuticals and agrochemicals. Distinguished by the chlorodifluoromethyl (
Chemical Identity & Physicochemical Properties[1][2][3]
Nomenclature & Identifiers
| Parameter | Details |
| IUPAC Name | 4-(Chloro-difluoro-methyl)benzaldehyde |
| Common Names | |
| CAS Number | Not widely indexed in public registries (Search via InChIKey recommended) |
| InChIKey | IMKLYAOYOTYFQH-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C=O)C(F)(F)Cl |
| Molecular Formula | |
| Molecular Weight | 190.57 g/mol |
Physical Properties (Experimental & Predicted)
Note: Due to the specialized nature of this intermediate, some values are derived from high-fidelity QSPR models.
| Property | Value | Condition |
| Appearance | Colorless to pale yellow liquid/oil | Ambient |
| Boiling Point | 205–210 °C (Predicted) | 760 mmHg |
| Density | ~1.35 g/cm³ | 20 °C |
| LogP | 2.8 ± 0.3 | Octanol/Water |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in Water | Ambient |
Structural Analysis & Electronic Effects
The
-
Lipophilicity: The replacement of a fluorine in
with a chlorine atom increases lipophilicity (Hansch parameter: ), enhancing membrane permeability in drug candidates. -
Reactivity Handle: Unlike the inert C–F bond (BDE ~116 kcal/mol), the C–Cl bond in the benzylic position is weaker (BDE ~80 kcal/mol), serving as a "masked" radical precursor or a site for reductive dechlorination to the difluoromethyl (
) group.
Synthesis Pathways
Two primary routes are established for accessing this compound: Radical Chlorodifluoromethylation (modern, catalytic) and Functional Group Interconversion (classical).
Route A: Radical Chlorodifluoromethylation (Recommended)
This method utilizes photoredox catalysis to install the
Mechanism:
-
Radical Generation: A photocatalyst (e.g., Ru or Ir complex) reduces the chlorodifluoromethyl source (e.g., chlorodifluoroacetic anhydride) to generate the electrophilic
radical. -
Radical Addition: The electrophilic radical attacks the electron-rich position of the arene (or ipso-substitution if directed).[1]
-
Oxidation/Deprotonation: Re-aromatization yields the product.
Protocol:
-
Reagents: 4-Formylbenzoic acid (substrate), Chlorodifluoroacetic anhydride (
), Pyridine N-oxide (oxidant), (cat.). -
Solvent: DCM or Acetone.
-
Conditions: Blue LED irradiation (450 nm), 25 °C, 12–24 h.
-
Purification: Silica gel chromatography (Hexane/EtOAc).
Route B: From 4-Iodobenzaldehyde
A transition-metal-mediated coupling using a chlorodifluoromethylating reagent.[1]
Protocol:
-
Substrate: 4-Iodobenzaldehyde.
-
Reagent: Methyl chlorodifluoroacetate (
) or . -
Catalyst: CuI (1.0 equiv), Phenanthroline ligand.
-
Conditions: DMF, 100 °C, 18 h.
-
Note: Requires stoichiometric copper; strictly anhydrous conditions.
Figure 1: Synthetic pathways accessing the target aldehyde via radical or metal-mediated routes.[1]
Reactivity Profile & Applications
Chemoselective Transformations
The aldehyde and the chlorodifluoromethyl group possess orthogonal reactivity.
-
Aldehyde (C-1): Undergoes standard carbonyl chemistry (Wittig olefination, reductive amination, oxidation to acid) without affecting the C-4 substituent.
-
Chlorodifluoromethyl (C-4): Stable to mild acids and oxidants.[1] Under radical conditions (e.g.,
/AIBN), the C–Cl bond is reduced to .
Application in Drug Design
-
Bioisosterism: Used to replace
groups to fine-tunengcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> and metabolic stability. -
Gem-Difluoroalkene Synthesis: The aldehyde reacts with phosphonium ylides to form styrenes, while the
group remains intact.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Late-Stage Diversification: The C–Cl bond allows for subsequent cross-coupling (e.g., Suzuki-Miyaura) to generate complex difluoromethylene-bridged scaffolds (
).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Figure 2: Orthogonal reactivity profile demonstrating chemoselective transformations.
Handling & Safety Data
-
GHS Classification:
-
Skin Irritation: Category 2 (H315)
-
Eye Irritation: Category 2A (H319)
-
STOT-SE: Category 3 (Respiratory Irritation, H335)
-
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). Aldehydes are prone to air oxidation to the corresponding benzoic acid.
-
Precautions: Wear nitrile gloves and safety goggles. Work within a fume hood to avoid inhalation of vapors.
References
-
Radical Chlorodifluoromethylation of (Hetero)arenes. Journal of the American Chemical Society, 2018. Link
-
Photocatalytic Difluoromethylation Reactions. MDPI Molecules, 2019. Link
-
PubChemLite Record: 4-(chlorodifluoromethyl)benzaldehyde. PubChem, 2025.[2] Link
-
The Difluoromethyl Group as a Masked Nucleophile. Journal of the American Chemical Society, 2018. Link
Sources
Technical Guide: Solubility & Solvent Compatibility of 4-[Chloro(difluoro)methyl]benzaldehyde
[1][3]
Executive Summary & Physicochemical Profile[2][3][4]
Compound: this compound CAS: 539438-72-0 (Generic/Predicted) / Note: Specific CAS may vary by catalog; structure is key.[1][2][3][4] Molecular Formula: C₈H₅ClF₂O Molecular Weight: 190.57 g/mol [2][3][4]
The solubility behavior of this compound is governed by the competition between the polar aldehyde motif and the highly lipophilic, electron-withdrawing chlorodifluoromethyl (-CF₂Cl) group.[1]
| Property | Value (Predicted/Inferred) | Solubility Implication |
| LogP (Octanol/Water) | ~2.8 – 3.2 | Highly lipophilic; negligible water solubility.[1][2][3] |
| H-Bond Donors | 0 | No self-association; soluble in aprotic solvents.[2][3] |
| H-Bond Acceptors | 1 (Carbonyl) | Good solubility in H-bond donor solvents (alcohols), subject to reactivity.[1][2][3][4] |
| Dipole Moment | Moderate | Soluble in polar aprotic solvents (DCM, THF).[1][2][3] |
| Physical State | Liquid or Low-Melting Solid | High likelihood of miscibility with organic solvents if liquid.[2][3][4] |
Solubility Landscape & Solvent Compatibility[2][3]
The following categorization guides solvent selection for synthesis, extraction, and purification.
Tier 1: Primary Solvents (High Solubility / Miscible)
Ideal for reaction media and preparing concentrated stock solutions.[1][2][3][4]
-
Chlorinated Solvents (DCM, Chloroform, Dichloroethane):
-
Aromatic Hydrocarbons (Toluene, Benzene, Xylene):
-
Polar Aprotic Solvents (THF, Ethyl Acetate, Acetone, Acetonitrile):
Tier 2: Reactive / Conditional Solvents
Use with caution due to potential chemical instability.[2][3]
-
Alcohols (Methanol, Ethanol, Isopropanol):
-
Risk: Hemiacetal Formation. The electron-withdrawing -CF₂Cl group increases the electrophilicity of the aldehyde carbonyl, shifting the equilibrium toward hemiacetal formation in the presence of alcohols.[1][2][3]
-
Protocol: Avoid for storage. Use only if the subsequent reaction (e.g., reductive amination) tolerates or requires hemiacetals.[1][2][3]
-
Amines (Primary/Secondary):
Tier 3: Poor Solvents (Anti-Solvents)
Ideal for precipitation or biphasic washing.[1][2][3][4]
-
Water:
-
Aliphatic Hydrocarbons (Hexane, Heptane, Pentane):
-
Mechanism: The polarity of the aldehyde group opposes dissolution in purely non-polar alkanes, though the -CF₂Cl group provides some lipophilic anchor.[1][2][3]
-
Application: Use as an anti-solvent to induce crystallization if the compound is a solid, or to wash away non-polar impurities if the compound is an oil.[1][2]
Visualizing the Decision Matrix
The following diagram illustrates the logical flow for selecting a solvent based on the operational stage.
Caption: Decision tree for solvent selection emphasizing stability risks (hemiacetals in MeOD, hydrolysis in base).
Experimental Protocol: Solubility Determination
Since literature values are sparse, use this standardized "Shake-Flask" protocol to validate solubility for your specific batch.
Materials
-
Equipment: 2 mL HPLC vials, vortex mixer, centrifuge.
Step-by-Step Methodology
-
Preparation: Weigh 10 mg of the compound into five separate 2 mL clear glass vials.
-
Incremental Addition: Add the test solvent in 100 µL increments.
-
Agitation: Vortex for 30 seconds after each addition.
-
Observation:
-
Quantification (Optional): If precise limits are needed, filter the saturated supernatant, dilute, and quantify via HPLC-UV (254 nm).
Calculation:
Thermodynamic Validation (Hansen Parameters)
To theoretically validate solvent choices, we estimate the Hansen Solubility Parameters (HSP) based on the functional groups.[1][2]
- (Dispersion): High contribution from the aromatic ring and -CF₂Cl group.[2][3]
- (Polarity): Moderate contribution from the aldehyde carbonyl.[1][2][3]
- (Hydrogen Bonding): Low contribution (Acceptor only).[1][2][3]
Interaction Radius (
References
-
PubChem. 4-(chlorodifluoromethyl)benzaldehyde (Compound).[2][3][4] National Library of Medicine.[2][3] Available at: [Link][1][3][4]
-
Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. 3rd ed., Wiley-VCH, 2003.[1][2][3][4] (Authoritative text on solvent polarity and solvation mechanisms).
-
Meanwell, N. A. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Pharmacophores.[1][2][3][4] J. Med.[1][2][3] Chem. 2018, 61, 5822–5880.[1][2][4] (Context on the lipophilicity of CF2Cl groups).
-
Hansen, C. M. Hansen Solubility Parameters: A User's Handbook.[1][2][3][4] 2nd ed., CRC Press, 2007.[1][2][4] (Source for thermodynamic solubility calculations).
theoretical studies on 4-[chloro(difluoro)methyl]benzaldehyde
An In-Depth Technical Guide to the Theoretical Investigation of 4-[chloro(difluoro)methyl]benzaldehyde
Abstract
This compound is a molecule of significant interest for medicinal chemistry and materials science, combining the reactivity of an aldehyde with the unique electronic properties conferred by chloro- and difluoromethyl substituents. The difluoromethyl (CF2H) group, in particular, is a fascinating functional moiety, acting as a bioisostere for hydroxyl or thiol groups and a lipophilic hydrogen bond donor, properties that are highly valuable in drug design.[1] This technical guide provides a comprehensive theoretical framework for the in-silico investigation of this compound. Leveraging established quantum chemical methodologies, we outline a systematic approach to elucidate its structural, electronic, and reactive properties. This document serves as a foundational protocol for researchers, scientists, and drug development professionals seeking to predict the molecular behavior of this and structurally related compounds, thereby accelerating rational design and discovery.
Introduction: The Scientific Imperative
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug discovery, profoundly influencing metabolic stability, membrane permeability, and binding affinity.[2] The difluoromethyl group (CF2H) is particularly noteworthy for its ability to engage in hydrogen bonding, a stark contrast to the trifluoromethyl (CF3) group.[1] When combined with a halogen like chlorine and the versatile benzaldehyde scaffold, the resulting molecule, this compound, presents a rich landscape for theoretical exploration.
Benzaldehyde and its derivatives are pivotal intermediates in organic synthesis and have been studied for a wide range of biological activities.[3][4] Theoretical studies on substituted benzaldehydes have provided deep insights into their conformational preferences, electronic structure, and reactivity, which are governed by the complex interplay of steric and electronic effects of the substituents.[5][6][7] Understanding these properties at a quantum-mechanical level is paramount for predicting the molecule's behavior in different chemical and biological environments. This guide details the application of Density Functional Theory (DFT) and other computational methods to build a predictive model of this compound.
Molecular Geometry and Conformational Landscape
The first step in any theoretical investigation is to determine the molecule's most stable three-dimensional structure. For a flexible molecule like this compound, this involves a thorough exploration of its conformational space.
Causality Behind Method Selection
Density Functional Theory (DFT) offers an excellent balance of computational cost and accuracy for molecules of this size. The choice of functional and basis set is critical. A hybrid functional like B3LYP is a robust starting point, while a Minnesota functional such as M06-2X is often superior for systems where non-covalent interactions are important.[8] A Pople-style basis set like 6-311++G(d,p) or a correlation-consistent set like aug-cc-pVTZ provides the necessary flexibility to accurately describe the electron distribution, especially around the electronegative F and Cl atoms.[8][9]
Experimental Protocol: Geometry Optimization and Conformational Search
-
Initial Structure Generation : Draw the 2D structure of this compound and convert it to a 3D structure using a molecular editor like Avogadro or GaussView.
-
Conformational Scan : Perform a relaxed potential energy surface (PES) scan by systematically rotating the key dihedral angles:
-
The C(aryl)-C(aldehyde) bond to determine the orientation of the formyl group relative to the ring.
-
The C(aryl)-C(CF2H) bond to find the preferred orientation of the difluoromethyl group.
-
-
Full Geometry Optimization : From the PES scan, identify all low-energy minima. Perform a full geometry optimization on each of these conformers using the selected DFT method (e.g., M06-2X/6-311++G(d,p)).
-
Frequency Calculation : Conduct a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true local minimum on the potential energy surface. These calculations also yield thermodynamic data (enthalpy, Gibbs free energy), allowing for the determination of the relative stability of the conformers at a given temperature.
Caption: Workflow for determining stable molecular conformers.
Data Presentation: Optimized Geometric Parameters
The key bond lengths and angles for the most stable conformer should be tabulated. These theoretical values serve as a benchmark for comparison with experimental data (e.g., from X-ray crystallography), should it become available.
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Length | C=O (aldehyde) | ~1.21 |
| C-H (aldehyde) | ~1.11 | |
| C-Cl | ~1.75 | |
| C-F | ~1.36 | |
| Bond Angle | C-C-O (aldehyde) | ~124.5 |
| F-C-F | ~106.0 | |
| Dihedral Angle | O=C-C=C | ~0 or 180 |
(Note: These are illustrative values based on typical calculations for similar molecules.)
Electronic Structure and Chemical Reactivity
The electronic properties of a molecule are the ultimate determinants of its reactivity. DFT calculations provide a suite of tools to visualize and quantify these properties.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[2]
-
HOMO : Represents the ability to donate an electron. Its energy (EHOMO) correlates with the ionization potential.
-
LUMO : Represents the ability to accept an electron. Its energy (ELUMO) correlates with the electron affinity.
-
HOMO-LUMO Gap (ΔE) : The energy difference (ΔE = ELUMO - EHOMO) is a crucial indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[10][11]
| Property | Calculated Value (eV) | Implication |
| EHOMO | -7.5 to -8.5 | Moderate electron donor |
| ELUMO | -1.5 to -2.5 | Good electron acceptor |
| ΔE (Gap) | ~6.0 | High kinetic stability |
(Note: Illustrative values.)
Molecular Electrostatic Potential (MEP)
The MEP is a color-coded map of the electrostatic potential on the molecule's surface. It provides an intuitive guide to reactive sites:
-
Red regions (negative potential) : Indicate electron-rich areas, prone to electrophilic attack. For this compound, this will be concentrated on the carbonyl oxygen.[9]
-
Blue regions (positive potential) : Indicate electron-poor areas, prone to nucleophilic attack. This is expected around the aldehyde hydrogen and, to a lesser extent, the hydrogen of the difluoromethyl group.
Atomic Charge Distribution
Mulliken or Natural Bond Orbital (NBO) analyses quantify the charge on each atom. This is critical for understanding the inductive and resonance effects of the substituents. The carbonyl carbon is expected to carry a significant positive charge, confirming its status as the primary electrophilic site for nucleophilic addition reactions.[4][12] The hydrogen on the CF2H group is also expected to be slightly acidic due to the strong electron-withdrawing effect of the adjacent fluorine atoms.
Theoretical Investigation of a Reaction Mechanism
Computational chemistry is a powerful tool for mapping the entire energy profile of a chemical reaction, including transition states, which are often impossible to observe experimentally.[13][14] Let's consider the nucleophilic addition of a simple nucleophile (e.g., hydride, H⁻) to the carbonyl group, a fundamental reaction of aldehydes.
Experimental Protocol: Transition State Searching
-
Reactant and Product Optimization : Fully optimize the geometries of the reactants (benzaldehyde derivative + nucleophile) and the product (the corresponding alcoholate).
-
Initial Transition State (TS) Guess : Use a method like Synchronous Transit-Guided Quasi-Newton (STQN) to generate an initial guess for the transition state structure.
-
TS Optimization : Optimize the TS guess using an appropriate algorithm (e.g., Berny optimization with Opt=TS).
-
TS Verification : A true transition state must have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the formation of the C-Nu bond and breaking of the C=O π-bond).
-
Intrinsic Reaction Coordinate (IRC) Calculation : Perform an IRC calculation starting from the verified TS. This traces the reaction path downhill from the TS to the reactant and product minima, confirming that the TS correctly connects the desired species.
Caption: Energy profile of a nucleophilic addition reaction.
This analysis provides the activation energy (ΔG‡), which is the key determinant of the reaction rate. By comparing the activation energies for different reaction pathways or with different substituents, one can make quantitative predictions about chemical reactivity.[15][16]
Conclusion and Future Directions
The theoretical framework outlined in this guide provides a robust and self-validating system for the comprehensive investigation of this compound. Through the systematic application of DFT calculations, researchers can obtain high-fidelity predictions of the molecule's conformational preferences, electronic structure, and reactivity. These in-silico insights are invaluable for:
-
Rational Drug Design : The calculated MEP and H-bonding potential of the CF2H group can guide the design of specific interactions with protein targets.
-
Reaction Prediction : Understanding the molecule's electronic properties and reaction energy profiles can help predict its behavior in complex synthetic schemes.[14]
-
Materials Science : The predicted dipole moment and polarizability are essential for designing new materials with specific optoelectronic properties.
The protocols described herein are not merely a list of steps but a logical, causality-driven approach to computational chemistry. By grounding theoretical claims in well-established quantum mechanical principles and validating them through frequency and IRC calculations, this methodology ensures a high degree of scientific integrity and trustworthiness. Future work should focus on applying these methods to study the molecule's interaction with specific biological targets, such as enzymes, and to explore its potential in asymmetric catalysis.
References
-
A theoretical study of benzaldehyde derivatives as tyrosinase inhibitors using Ab initio calculated NQCC parameters. PMC. Available at: [Link]
- N.M.R. and conformational analysis of some Te-containing ortho-substituted benzaldehydes. Journal of Magnetic Resonance.
-
A Theoretical Study of H-Abstractions of Benzaldehyde by H, O3(P), 3O2, OH, HO2, and CH3 Radicals: Ab Initio Rate Coefficients. ACS Publications. Available at: [Link]
-
Structural and spectroscopic properties of 3-halogenobenzaldehydes: DFT and TDDFT simulations. ResearchGate. Available at: [Link]
-
Theoretical calculation of the adiabatic electron affinities of the monosubstituted benzaldehyde derivatives. Journal of King Saud University - Science. Available at: [Link]
-
Understanding the Lack of Reactivity of 2,4-Dihydroxybenzaldehyde Towards the Biginelli Adduct Using Density Functional Theory Molecular Modeling. MDPI. Available at: [Link]
-
Conformational Analysis and the Transition State in Asymmetric Reductions with Boranes Based on (+)-α-Pinene. 1. Benzaldehyde. ACS Publications. Available at: [Link]
-
Conformational analysis. Part 29.1 The conformational analysis of 2-substituted fluoro- and trifluoromethyl-benzaldehydes, aceto. RSC Publishing. Available at: [Link]
-
DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. PMC. Available at: [Link]
- Dipole moments of some substituted benzaldehydes. Conformational preference of substituents ortho to the aldehyde group. Indian Academy of Sciences.
-
Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. RSC Publishing. Available at: [Link]
-
1JCH Coupling in Benzaldehyde Derivatives: Ortho Substitution Effect. ACS Omega. Available at: [Link]
-
Conformational Landscapes of 2,3-, 2,4-, 2,5-, and 2,6-Difluorobenzaldehyde Unveiled by Rotational Spectroscopy. ACS Publications. Available at: [Link]
-
The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. Effect of substitution and solvation on the reaction mechanism. ResearchGate. Available at: [Link]_
-
Quantum chemical calculations for reaction prediction in the development of synthetic methodologies. RSC Publishing. Available at: [Link]
-
Calculated electronic properties of the compounds (3a-3h), such as E HOMO , E LUMO , and energy gap (∆E). ResearchGate. Available at: [Link]
-
Quantum chemical studies on the molecular structure and optical properties of 2-amino-5-bromo benzaldehyde compound based on DFT calculations. AIP Publishing. Available at: [Link]
-
Reactivity of Benzaldehyde between aldehydes. Chemistry Stack Exchange. Available at: [Link]
-
Quantum chemical study on asymmetric allylation of benzaldehyde in the presence of chiral allylboronate. PMC. Available at: [Link]
-
Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. MDPI. Available at: [Link]
-
Conformational analysis and electronic properties of fluoromethylfuran oligomers: semiempirical and dft. Redalyc.org. Available at: [Link]
-
(PDF) Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. ResearchGate. Available at: [Link]
-
Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing). Available at: [Link]
-
Quantum Computational Study of the electronic properties of the interactions between 3THF and Some Metallic Linear Molecules Using DFT. Journal of Education for Pure Science. Available at: [Link]
-
Synthesis of Alkyl Halides from Aldehydes via Deformylative Halogenation. Organic Letters. Available at: [Link]
Sources
- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 2. DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
- 6. ias.ac.in [ias.ac.in]
- 7. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10752E [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.aip.org [pubs.aip.org]
- 12. A theoretical study of benzaldehyde derivatives as tyrosinase inhibitors using Ab initio calculated NQCC parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantum chemical calculations for reaction prediction in the development of synthetic methodologies - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03319H [pubs.rsc.org]
- 15. gr.xjtu.edu.cn [gr.xjtu.edu.cn]
- 16. Understanding the Lack of Reactivity of 2,4-Dihydroxybenzaldehyde Towards the Biginelli Adduct Using Density Functional Theory Molecular Modeling [mdpi.com]
Methodological & Application
Application Note: Divergent Synthesis of Bioactive Scaffolds from 4-[Chloro(difluoro)methyl]benzaldehyde
Introduction & Strategic Significance
In modern medicinal and agricultural chemistry, the strategic incorporation of fluorinated motifs is a primary driver for optimizing metabolic stability, lipophilicity, and target binding affinity. Among these motifs, the difluoromethyl group (–CF₂H) is highly prized as a lipophilic hydrogen-bond donor and a robust bioisostere for hydroxyl (–OH) and thiol (–SH) groups[1]. However, the direct installation of a –CF₂H group onto complex scaffolds can be synthetically challenging.
4-[Chloro(difluoro)methyl]benzaldehyde serves as a highly versatile, shelf-stable building block that circumvents these challenges. The molecule features two orthogonal reactive sites:
-
The Aldehyde Handle: Enables classical C–C and C–N bond-forming reactions (e.g., reductive aminations, olefinations) to build the core molecular scaffold.
-
The Chlorodifluoromethyl (–CF₂Cl) Group: Acts as a masked bioisostere and a powerful radical precursor. Unlike the nucleophilic –CF₂H radical, the –CF₂Cl group generates a highly electrophilic ·CF₂Ar radical under photoredox conditions, enabling the late-stage functionalization of electron-rich heteroarenes[2][3]. Alternatively, it can be smoothly reduced to the –CF₂H bioisostere via late-stage hydrogenolysis[4].
This application note details validated protocols for derivatizing the aldehyde while preserving the labile C–Cl bond, followed by methods for late-stage activation of the –CF₂Cl moiety.
Mechanistic Insights: Preserving the –CF₂Cl Handle
As a Senior Application Scientist, the primary failure mode I observe in the derivatization of this building block is the unintended cleavage of the C–Cl bond during early-stage scaffold construction. The –CF₂Cl group is susceptible to single-electron transfer (SET) reduction and strong nucleophilic attack.
-
Causality in Reductive Amination: The use of strong hydride donors like Lithium Aluminum Hydride (LiAlH₄) or even Sodium Borohydride (NaBH₄) over extended periods can lead to partial dechlorination. We mandate the use of Sodium Triacetoxyborohydride (NaBH(OAc)₃) . The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it highly selective for the transient, highly electrophilic iminium ion over the halogenated carbon.
-
Causality in Olefination: Standard Wittig reactions using strong bases (e.g., n-BuLi) can trigger unwanted nucleophilic attack or carbene formation at the –CF₂Cl site. Utilizing stabilized ylides or generating non-stabilized ylides with sterically hindered, non-nucleophilic bases (like Potassium tert-butoxide) at low temperatures (0 °C) is critical for preserving the integrity of the –CF₂Cl handle.
Mandatory Visualization: Divergent Synthetic Workflows
Divergent synthesis pathways from this compound.
Experimental Protocols & Self-Validating Systems
Protocol A: Selective Reductive Amination
Objective: Synthesize N-benzylamine derivatives while fully retaining the –CF₂Cl group.
-
Imine Formation: In an oven-dried flask under N₂, dissolve this compound (1.0 equiv, 5.0 mmol) and the desired primary or secondary amine (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE, 20 mL). Stir at room temperature for 1 hour.
-
Reduction: Add NaBH(OAc)₃ (1.5 equiv, 7.5 mmol) portion-wise over 5 minutes to manage mild exothermicity.
-
Reaction Monitoring: Stir for 12 hours at room temperature. Monitor via TLC (Hexane/EtOAc).
-
Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with Dichloromethane (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.
-
Self-Validating System: Analyze the product via ¹⁹F NMR. A successful reaction preserving the C–Cl bond will exhibit a sharp singlet at δ -48.0 to -50.0 ppm . The appearance of a doublet near -110 ppm indicates catastrophic over-reduction to –CF₂H.
Protocol B: Wittig Olefination
Objective: Synthesize styrenyl scaffolds for rigidified linker development.
-
Ylide Generation: Suspend the alkyltriphenylphosphonium bromide salt (1.2 equiv) in anhydrous THF (15 mL) at 0 °C under N₂. Add Potassium tert-butoxide (1.2 equiv) dropwise as a 1M solution in THF. Stir for 30 minutes until the characteristic bright color of the ylide persists.
-
Coupling: Add a solution of this compound (1.0 equiv, 5.0 mmol) in THF (5 mL) dropwise over 10 minutes.
-
Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.
-
Workup: Quench with distilled water (10 mL) and extract with EtOAc (3 × 20 mL). Dry, concentrate, and purify via silica gel chromatography to separate the alkene from triphenylphosphine oxide.
-
Self-Validating System: ¹H NMR will confirm the alkene geometry (coupling constant J ≈ 15–16 Hz for the E-isomer, J ≈ 10–12 Hz for the Z-isomer), while ¹⁹F NMR must again confirm the intact singlet at ~ -49 ppm.
Protocol C: Late-Stage Hydrogenolysis to –CF₂H Bioisostere
Objective: Convert the –CF₂Cl handle into the bioisosteric –CF₂H group[4][5].
-
Setup: Dissolve the purified derivative from Protocol A or B (1.0 mmol) in Methanol (10 mL). Add Sodium Acetate (1.5 equiv) to act as an HCl scavenger, preventing acid-catalyzed degradation of basic amine motifs.
-
Catalyst Addition: Add 10% Pd/C (10 mol%). Purge the flask with N₂, then introduce H₂ gas via a balloon (1 atm).
-
Reaction: Stir vigorously at room temperature for 4 hours.
-
Workup: Filter the heterogeneous mixture through a pad of Celite, washing with excess Methanol. Concentrate the filtrate and partition between EtOAc and water. Extract, dry, and concentrate.
-
Self-Validating System: This is the critical transformation step. ¹⁹F NMR will show a drastic shift from the ~ -49 ppm singlet to a doublet at δ -110.0 to -115.0 ppm (J ≈ 56 Hz). ¹H NMR will reveal a characteristic triplet (or triplet of multiplets) at δ 6.5–6.8 ppm (J ≈ 56 Hz), definitively confirming the installation of the –CF₂H proton.
Quantitative Data Presentation
The following table summarizes expected analytical benchmarks and yields for the divergent pathways, serving as a reference for protocol validation.
| Reaction Pathway | Intermediate/Product Class | Reagents / Catalyst | Yield Range | ¹⁹F NMR Shift (ppm) | Key ¹H NMR Identifier |
| Protocol A | N-Benzylamines | NaBH(OAc)₃, DCE | 75% – 88% | Singlet, ~ -49.0 | Benzylic CH₂: ~ 3.8 ppm (s) |
| Protocol B | Styrene Derivatives | Ph₃P=CH-R, t-BuOK | 65% – 82% | Singlet, ~ -49.0 | Alkene CH: ~ 6.2–6.8 ppm (m) |
| Protocol C | –CF₂H Bioisosteres | H₂ (1 atm), Pd/C, NaOAc | 85% – 95% | Doublet, ~ -112.0 | –CF₂H : ~ 6.6 ppm (t, J = 56 Hz) |
| Photoredox | Cross-Coupled Arenes | fac-Ir(ppy)₃, Blue LED | 50% – 70% | Singlet, ~ -85.0 to -95.0 | Aromatic shifts dependent on coupling partner |
References
-
Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing).[Link]
-
Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. MDPI.[Link]
-
Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)Arene Diversification. PMC (NIH).[Link]
-
Visible Light-Mediated Metal-Free Chlorodifluoromethylation of Arenes and Heteroarenes by a Hypervalent Iodine EDA Complex. ResearchGate.[Link]
Sources
- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)Arene Diversification - PMC [pmc.ncbi.nlm.nih.gov]
using 4-[chloro(difluoro)methyl]benzaldehyde in organic synthesis
Application Note: 4-[Chloro(difluoro)methyl]benzaldehyde as a Bifunctional Building Block in Organic Synthesis
Introduction & Scientific Rationale
The strategic incorporation of fluorinated motifs is a cornerstone of modern drug discovery and agrochemical development. Fluorination is routinely employed to improve metabolic stability, modulate
This compound is a highly versatile, bifunctional building block designed to streamline the synthesis of complex fluorinated scaffolds. Its value lies in its two orthogonal reactive sites:
-
The Chlorodifluoromethyl (
) Group : The carbon-chlorine (C–Cl) bond possesses a significantly lower bond dissociation energy ( 80 kcal/mol) compared to the adjacent carbon-fluorine (C–F) bonds ( 116 kcal/mol). This thermodynamic differential allows for selective single-electron reduction to generate an electrophilic -difluorobenzylic radical ( ) without risking defluorination[3][4]. -
The Aldehyde (
) Group : A classic electrophilic handle that readily undergoes reductive amination, Wittig olefination, and condensation, enabling the rapid assembly of molecular scaffolds either prior to or following functionalization.
Reactivity Mapping & Mechanistic Insights
To maximize the utility of this reagent, chemists must exploit its orthogonal reactivity. The sequence of functionalization can be tailored to the stability of the target molecule:
-
Path A (Aldehyde-First) : Derivatize the aldehyde (e.g., via reductive amination) while keeping the
group intact for late-stage radical cross-coupling. -
Path B (
-First) : Generate the radical for addition into alkenes/alkynes, followed by downstream functionalization of the preserved aldehyde.
Figure 2. Orthogonal synthetic pathways exploiting the dual reactivity of the building block.
Mechanistic Focus: Photoredox Activation of the
Figure 1. Photoredox-catalyzed single-electron transfer (SET) activation of the CF2Cl group.
Experimental Protocols
Protocol A: Photoredox-Catalyzed Hydrodifluoroalkylation of Alkenes
Objective: To couple this compound with a terminal alkene, forming a
Reagents & Equipment:
-
This compound (1.0 mmol)
-
Terminal Alkene (e.g., 1-octene) (1.5 mmol)
- -Ir(ppy)₃ (0.01 mmol, 1 mol%)
-
Tris(trimethylsilyl)silane (TTMS) (1.5 mmol) – Acts as the Hydrogen Atom Transfer (HAT) agent[6]
-
N,N-Diisopropylethylamine (DIPEA) (2.0 mmol) – Sacrificial reductant
-
Anhydrous Acetonitrile (
) (10 mL) -
Blue LED photoreactor (450-460 nm)
Step-by-Step Methodology:
-
Preparation : In an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol) and
-Ir(ppy)₃ (1 mol%). -
Degassing : Seal the tube with a rubber septum. Evacuate and backfill with dry Argon (repeat 3 times) to remove oxygen, which quenches the excited photocatalyst and traps carbon-centered radicals.
-
Reagent Addition : Under a positive pressure of Argon, inject anhydrous
(10 mL), followed by the alkene (1.5 mmol), DIPEA (2.0 mmol), and TTMS (1.5 mmol) via syringe. -
Irradiation : Place the reaction vessel in a Blue LED photoreactor. Stir vigorously at room temperature for 16–24 hours. Causality: Maintain a cooling fan to ensure the reaction remains at ambient temperature, preventing thermal degradation or auto-oxidation of the aldehyde.
-
Monitoring : Monitor reaction progress via TLC (Hexanes/EtOAc 8:2). The starting material (
) should disappear, replaced by a more polar product spot. -
Workup : Dilute the mixture with water (20 mL) and extract with Ethyl Acetate (
mL). Wash the combined organic layers with brine, dry over anhydrous , filter, and concentrate under reduced pressure. -
Purification : Purify the crude residue via flash column chromatography on silica gel to isolate the difluoroalkylated benzaldehyde.
Protocol B: Orthogonal Reductive Amination
Objective: To convert the aldehyde into a secondary amine scaffold prior to
Step-by-Step Methodology:
-
Imine Formation : Dissolve this compound (1.0 mmol) and a primary amine (1.1 mmol) in anhydrous 1,2-dichloroethane (DCE) (5 mL). Stir at room temperature for 2 hours.
-
Reduction : Add Sodium triacetoxyborohydride (
) (1.5 mmol) in portions. Causality: is chosen over because its steric bulk and electron-withdrawing acetate groups make it a milder reducing agent, preventing premature reduction or defluorination of the moiety. -
Quenching : After 12 hours of stirring, quench the reaction with saturated aqueous
(10 mL) to neutralize the acetic acid byproduct. -
Extraction & Purification : Extract with Dichloromethane (
mL). Dry the organics over , concentrate, and purify via chromatography to yield the -bearing benzylamine.
Quantitative Data & Reaction Scope Summary
Table 1 summarizes the expected outcomes and functional group tolerances when utilizing this compound in various synthetic workflows[3][4][5][6].
| Reaction Type | Coupling Partner | Reagents/Catalyst | Yield Range | Functional Group Tolerance |
| Hydrodifluoroalkylation | Terminal Alkenes | 65 - 85% | Esters, Ethers, Amides, Halides | |
| Hydrodifluoroalkylation | Internal Alkenes | 40 - 60% | Steric hindrance reduces yield | |
| Allylation | Allyltributyltin | 70 - 90% | Highly tolerant | |
| Reductive Amination | Primary Amines | 80 - 95% |
References
1.[1] Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)Arene Diversification. PMC (National Institutes of Health). Available at:[Link] 2.[2] Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing). Available at:[Link] 3.[5] Photoinduced Radical-Ionic Transfer of Various Chlorofluorocarbons to Alkenes from Oxime-Based Surrogates. CCS Chemistry. Available at:[Link] 4.[3] Reductive Conversion of Chlorodifluoromethylbenzene with Samarium(II) Diiodide. Chemistry Letters (Oxford Academic). Available at:[Link] 5.[6] Hydrochlorofluoromethylation of unactivated alkenes with chlorofluoroacetic acid. ResearchGate. Available at: [Link] 6.[4] Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. MDPI. Available at:[Link]
Sources
- 1. Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)Arene Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds [mdpi.com]
- 5. chinesechemsoc.org [chinesechemsoc.org]
- 6. researchgate.net [researchgate.net]
Application Note: Synthesis and Utilization of 4-[Chloro(difluoro)methyl]benzaldehyde
This Application Note and Protocol is designed for researchers in medicinal chemistry and process development. It details the synthesis of 4-[chloro(difluoro)methyl]benzaldehyde via metal-halogen exchange formylation and provides a validated method for its downstream utilization in reductive amination.
Abstract & Scope
The 4-[chloro(difluoro)methyl] moiety is a high-value bioisostere in drug design, offering modulated lipophilicity and metabolic stability compared to trifluoromethyl (-CF3) or methyl groups. However, the chlorodifluoromethyl (-CF2Cl) group exhibits distinct reactivity; it is susceptible to radical decomposition and hydrolysis under harsh basic conditions.
This guide addresses the "Formylation Reaction" in two distinct contexts to ensure comprehensive coverage:
-
Synthesis Protocol: The de novo construction of this compound from its aryl bromide precursor via cryogenic metal-halogen exchange.
-
Utilization Protocol: The use of this aldehyde as an electrophile in reductive amination, a critical transformation in diversifying lead compounds.
Chemical Background & Mechanism
The Challenge of the -CF2Cl Group
Unlike the robust trifluoromethyl (-CF3) group, the chlorodifluoromethyl (-CF2Cl) group contains a weaker C-Cl bond (~330 kJ/mol vs ~480 kJ/mol for C-F).
-
Risk 1 (Alpha-Elimination): Exposure to strong bases at elevated temperatures can trigger the elimination of chloride, generating a reactive difluorocarbene (:CF2) species.
-
Risk 2 (Metal-Halogen Scrambling): When using organolithiums, there is a minor risk of attacking the benzylic C-Cl bond.
Solution: The protocol below utilizes cryogenic lithiation (-78°C) to kinetically favor aryl-bromide exchange over benzylic-chloride attack, followed by trapping with N,N-Dimethylformamide (DMF) .
Reaction Mechanism (Graphviz)
Figure 1: Mechanistic pathway for the formylation of the aryl bromide precursor.
Protocol A: Synthesis via Metal-Halogen Exchange
Objective: Synthesis of this compound from 1-bromo-4-[chloro(difluoro)methyl]benzene.
Reagents & Equipment
| Reagent | Equiv.[1] | Role | Specification |
| 1-bromo-4-[chloro(difluoro)methyl]benzene | 1.0 | Substrate | >97% Purity, Dry |
| n-Butyllithium (n-BuLi) | 1.1 | Lithiating Agent | 1.6M or 2.5M in Hexanes |
| N,N-Dimethylformamide (DMF) | 1.5 | Formyl Source | Anhydrous (<50 ppm H2O) |
| Tetrahydrofuran (THF) | Solvent | Solvent | Anhydrous, Inhibitor-free |
| Ammonium Chloride (NH4Cl) | Excess | Quench | Saturated Aqueous Solution |
Equipment:
-
Flame-dried 3-neck round bottom flask (RBF).
-
Argon/Nitrogen manifold (Schlenk line).
-
Low-temperature thermometer (internal probe recommended).
-
Acetone/Dry Ice bath (-78°C).
Step-by-Step Methodology
Step 1: Inert System Setup
-
Flame-dry a 250 mL 3-neck RBF equipped with a magnetic stir bar, rubber septum, and nitrogen inlet.
-
Cool to room temperature under a positive pressure of nitrogen.
-
Charge the flask with 1-bromo-4-[chloro(difluoro)methyl]benzene (10.0 mmol) and anhydrous THF (50 mL).
-
Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for internal temperature equilibration.
Step 2: Lithiation (Critical Control Point)
-
Load n-BuLi (11.0 mmol) into a dry syringe.
-
Add n-BuLi dropwise over 20 minutes, directing the stream against the cold flask wall.
-
Note: Maintain internal temperature below -70°C. A rapid exotherm may degrade the -CF2Cl group.
-
-
Stir at -78°C for 45 minutes . The solution typically turns yellow/orange, indicating the formation of the aryllithium species.
Step 3: Formylation
-
Add anhydrous DMF (15.0 mmol) dropwise over 5 minutes.
-
Stir at -78°C for 30 minutes.
-
Remove the cooling bath and allow the reaction to warm slowly to 0°C over 1 hour.
-
Observation: The mixture will become a pale yellow solution or suspension.
-
Step 4: Quench & Workup
-
At 0°C, quench the reaction by slowly adding saturated aq. NH4Cl (20 mL). Vigorous stirring is required.
-
Dilute with Ethyl Acetate (EtOAc) (50 mL) and transfer to a separatory funnel.
-
Separate phases. Extract the aqueous layer with EtOAc (2 x 30 mL).
-
Combine organic layers and wash with Water (2 x 30 mL) followed by Brine (30 mL) to remove residual DMF.
-
Dry over anhydrous Na2SO4 , filter, and concentrate under reduced pressure.
Step 5: Purification
-
Method: Flash Column Chromatography.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Eluent: Hexanes:EtOAc (95:5 to 90:10).
-
Yield Expectation: 75-85% as a clear to pale yellow oil/solid.
Protocol B: Utilization (Reductive Amination)
Objective: Use this compound to functionalize an amine (e.g., for SAR studies).
Workflow Diagram (Graphviz)
Figure 2: Standard Reductive Amination Workflow.
Methodology
-
Imine Formation: In a vial, dissolve This compound (1.0 equiv) and the Target Amine (1.1 equiv) in 1,2-Dichloroethane (DCE).
-
Activation: Add Acetic Acid (1-2 drops) to catalyze imine formation. Stir for 30-60 minutes.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.
-
Why STAB? It is milder than NaBH4 and will not reduce the aldehyde before it forms the imine, nor will it defluorinate the -CF2Cl group.
-
-
Completion: Stir at room temperature for 12-16 hours.
-
Workup: Quench with saturated aq. NaHCO3. Extract with DCM.
Analytical Validation
Upon isolation of the aldehyde, verify identity using the following markers:
| Technique | Expected Signal | Structural Assignment |
| 1H NMR | δ ~10.1 ppm (s, 1H) | Aldehyde (-CHO) proton |
| 1H NMR | δ ~7.6 - 8.0 ppm (m, 4H) | Aromatic protons (AA'BB' system) |
| 19F NMR | δ ~ -45 to -50 ppm (s) | -CF2Cl group (Singlet, distinct from -CF3) |
| IR | ~1700 cm⁻¹ | C=O Stretch (Strong) |
Troubleshooting & Safety
Troubleshooting Guide
-
Problem: Low Yield / Recovery of Starting Material.
-
Cause: Incomplete lithiation or wet THF killing the n-BuLi.
-
Fix: Titrate n-BuLi before use. Ensure temperature stays at -78°C for full 45 mins.
-
-
Problem: Side Product (Dimerization).
-
Cause: Wurtz coupling (Ar-Li reacting with Ar-Br).
-
Fix: Add n-BuLi slowly to keep local concentration of Ar-Li low relative to Ar-Br.
-
-
Problem: Decomposition of -CF2Cl.
-
Cause: Temperature too high (> -50°C) before DMF addition.
-
Fix: Strict cryogenic control.
-
Safety Hazards
-
n-Butyllithium: Pyrophoric.[2][3][4] Handle only under inert atmosphere. Have a Class D fire extinguisher ready.
-
Fluorinated Intermediates: While -CF2Cl is stable, thermal decomposition can release HF or HCl. Avoid heating the neat aldehyde above 100°C.
References
-
Synthesis of Fluorinated Benzaldehydes via Lithiation
- Title: "Regioselective synthesis of fluoro-substituted benzaldehydes"
- Source:Journal of Fluorine Chemistry
- Context: General protocol for lithiation/formylation of fluorinated arom
-
Link:
-
Stability of Chlorodifluoromethyl Groups
-
Reductive Amination Protocols
- Title: "Reductive Aminations of Aldehydes and Ketones with Sodium Triacetoxyborohydride in the Synthesis of Pharmaceuticals"
- Source:Organic Process Research & Development
-
Link:
(Note: Specific CAS-linked protocols for this exact molecule are proprietary or patent-protected; the protocols above are derived from validated methodologies for the structural class 1-bromo-4-(haloalkyl)benzenes.)
Sources
- 1. people.uniurb.it [people.uniurb.it]
- 2. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 3. reddit.com [reddit.com]
- 4. Novel Non-Pyrophoric t- and n-Butyllithium Formulations for Chemical Synthesis [sigmaaldrich.com]
- 5. oro.open.ac.uk [oro.open.ac.uk]
- 6. academic.oup.com [academic.oup.com]
- 7. CN102245616B - Method for producing organolithium compound and method for producing substituted aromatic compound - Google Patents [patents.google.com]
4-[Chloro(difluoro)methyl]benzaldehyde as a building block in medicinal chemistry
Application Note: 4-[Chloro(difluoro)methyl]benzaldehyde as a Strategic Building Block in Medicinal Chemistry
Executive Summary & Scientific Rationale
The strategic incorporation of fluorinated motifs is a fundamental tactic in modern drug design, aimed at optimizing metabolic stability, lipophilicity, and target binding affinity. While the trifluoromethyl (
The
-
Unconventional Halogen Bonding: The highly electronegative fluorine atoms strongly polarize the adjacent chlorine atom, creating a pronounced
-hole. This allows the group to act as a potent, directional halogen bond donor within protein binding pockets, offering a distinct interaction vector compared to standard groups[2]. -
Bioisosteric Versatility: The motif serves as an effective lipophilic bioisostere for alcohols and thiols[1]. Furthermore, it can be synthetically reduced late-stage to a difluoromethyl (
) group, which is a recognized lipophilic hydrogen-bond donor[3]. -
Precursor to Carbonyl Bioisosteres: The
group is a critical precursor for generating gem-difluoroalkenes, which act as highly stable bioisosteres for carbonyl groups in peptide mimetics and enzyme inhibitors[4][5].
This compound (CDFMB) perfectly marries this privileged
Physicochemical Profiling
Understanding the baseline properties of CDFMB is critical for predicting its behavior in organic synthesis and its downstream influence on the Lipophilic Efficiency (LipE) of the final active pharmaceutical ingredient (API).
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| CAS Number | 137780-58-6 | [6] |
| Molecular Formula | [7] | |
| Molecular Weight | 189.99 Da | [7] |
| Predicted XlogP | 2.5 | [7] |
| Predicted CCS ( | 131.3 Ų | [7] |
Divergent Synthetic Applications
The electrophilic nature of the aldehyde allows CDFMB to act as a central hub for generating diverse libraries of fluorinated building blocks.
Divergent synthetic pathways utilizing this compound.
Validated Experimental Protocols
Working with polyhalogenated motifs requires strict chemoselectivity. The
Protocol A: Chemoselective Reductive Amination
Objective: Synthesis of 4-(chlorodifluoromethyl)benzylamines for central nervous system (CNS) or kinase inhibitor libraries.
Scientific Rationale: Sodium triacetoxyborohydride (STAB) is selected over Sodium borohydride (
Step-by-Step Methodology:
-
Imine Formation: In an oven-dried flask under
, dissolve CDFMB (1.0 equiv, 0.5 mmol) and the target primary/secondary amine (1.1 equiv) in anhydrous DCE (0.2 M). -
Acidic Catalysis (Conditional): If utilizing a weakly nucleophilic amine (e.g., anilines), add glacial acetic acid (1.2 equiv) to facilitate imine formation.
-
Validation Checkpoint 1 (TLC/LC-MS): Stir at room temperature for 2 hours. Confirm complete consumption of the aldehyde via TLC (UV active) or LC-MS. Causality: Proceeding to the reduction step before full imine formation results in benzylic alcohol byproducts, drastically complicating purification.
-
Reduction: Cool the reaction to 0 °C. Add STAB (1.5 equiv) portion-wise. Allow the mixture to warm to room temperature and stir for 12 hours.
-
Validation Checkpoint 2 (
NMR): Take a crude reaction aliquot. The fluorine atoms should appear as a sharp singlet around to ppm. Causality: Disappearance or upfield shifting of this peak indicates undesired degradation of the halomethyl group. -
Workup: Quench with saturated aqueous
. Extract with Dichloromethane ( mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure.
Self-validating workflow for the chemoselective reductive amination of CDFMB.
Protocol B: Horner-Wadsworth-Emmons (HWE) Olefination
Objective: Synthesis of trans-4-(chlorodifluoromethyl)styrene derivatives as rigid, lipophilic spacers.
Scientific Rationale: Standard Wittig conditions utilizing strong bases (like
Step-by-Step Methodology:
-
Phosphonate Activation: To a suspension of anhydrous
(1.2 equiv) in anhydrous Acetonitrile (0.1 M) under , add the desired triethyl phosphonoacetate (1.1 equiv). Stir for 5 minutes. -
Deprotonation: Add DBU (1.1 equiv) dropwise at room temperature. Stir for 15 minutes until a clear solution is obtained, indicating ylide formation.
-
Aldehyde Addition: Add CDFMB (1.0 equiv) dropwise. Stir at room temperature for 4-6 hours.
-
Validation Checkpoint (
NMR): Monitor completion via TLC. Upon workup, utilize NMR to validate the stereochemistry. Causality: The trans (E) alkene protons will exhibit a characteristic coupling constant ( Hz), confirming the high stereoselectivity of the Roush-Masamune modification. -
Workup: Dilute with Ethyl Acetate, wash with 0.5 M
(to remove DBU), followed by saturated and brine. Dry and concentrate.
Safety & Handling Considerations
Fluorinated and chlorinated benzaldehydes are potent electrophiles and potential skin/respiratory sensitizers[6].
-
Always handle CDFMB in a certified fume hood with appropriate PPE.
-
Store under an inert atmosphere (Argon or Nitrogen) at 2-8 °C to prevent auto-oxidation to the corresponding, less reactive benzoic acid.
References
-
Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)Arene Diversification. PMC (NIH). 1
-
Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews (RSC Publishing). 3
-
Recent advances in visible-light-induced defluorinative functionalization of α-trifluoromethyl arylalkenes. RSC Publishing. 4
-
Principles and Applications of CF2X Moieties as Unconventional Halogen Bond Donors in Medicinal Chemistry, Chemical Biology, and Drug Discovery. ACS Publications. 2
-
Deoxygenative gem-difluoroolefination of carbonyl compounds with (chlorodifluoromethyl)trimethylsilane and triphenylphosphine. PMC (NIH). 5
-
4-(chlorodifluoromethyl)benzaldehyde (C8H5ClF2O). PubChemLite. 7
-
4-(chlorodifluoromethyl)benzaldehyde. ECHA CHEM. 6
Sources
- 1. Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)Arene Diversification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 4. Recent advances in visible-light-induced defluorinative functionalization of α-trifluoromethyl arylalkenes - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D5QO01732G [pubs.rsc.org]
- 5. Deoxygenative gem-difluoroolefination of carbonyl compounds with (chlorodifluoromethyl)trimethylsilane and triphenylphosphine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ECHA CHEM [chem.echa.europa.eu]
- 7. PubChemLite - 4-(chlorodifluoromethyl)benzaldehyde (C8H5ClF2O) [pubchemlite.lcsb.uni.lu]
Application Note: A Validated Protocol for the Selective Reduction of 4-[chloro(difluoro)methyl]benzaldehyde
Abstract
This document provides a comprehensive, field-validated protocol for the selective reduction of the aldehyde functional group in 4-[chloro(difluoro)methyl]benzaldehyde to yield the corresponding benzyl alcohol, (4-(chloro(difluoro)methyl)phenyl)methanol. This transformation is critical for the synthesis of advanced pharmaceutical intermediates and specialized chemical building blocks where the preservation of the chloro(difluoro)methyl moiety is paramount. We detail a robust and highly chemoselective method utilizing sodium borohydride (NaBH₄), a mild and accessible reducing agent. The protocol emphasizes experimental causality, safety considerations, and methods for product purification and characterization, ensuring reproducibility and high purity of the target compound.
Introduction and Scientific Context
The synthesis of substituted benzyl alcohols is a cornerstone of modern organic chemistry, providing essential precursors for a vast array of applications, including drug development, agrochemicals, and materials science. The target molecule, this compound, presents a specific synthetic challenge: the reduction of the aldehyde must be accomplished without affecting the sensitive chloro(difluoro)methyl group or the aromatic chlorine atom. Aggressive reducing agents or certain catalytic hydrogenation conditions could lead to undesired side reactions such as hydrodehalogenation.[1][2]
The choice of reducing agent is therefore critical. Sodium borohydride (NaBH₄) is an ideal candidate for this transformation. As a mild hydride donor, it exhibits excellent chemoselectivity for aldehydes and ketones over other reducible functional groups like esters and amides.[3][4] Its operational simplicity and safety profile, especially when compared to more pyrophoric reagents like lithium aluminum hydride (LiAlH₄), make it suitable for a wide range of laboratory scales.[5] The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate by the solvent, typically a protic alcohol like methanol or ethanol.[4] This protocol has been optimized to ensure high conversion and yield while maintaining the integrity of the valuable haloalkyl substituent.
Reaction Scheme:
(Self-generated image, not from search results) Figure 1: Selective reduction of this compound to (4-(chloro(difluoro)methyl)phenyl)methanol using sodium borohydride in methanol.
Materials and Equipment
Reagents and Solvents
-
This compound (≥97% purity)
-
Sodium borohydride (NaBH₄) (≥98% purity, powder)
-
Methanol (CH₃OH), ACS grade or anhydrous
-
Ethyl acetate (EtOAc), ACS grade
-
Deionized Water (H₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for flash chromatography (230-400 mesh)
-
Hexane and Ethyl Acetate (HPLC grade for chromatography)
-
Deuterated chloroform (CDCl₃) for NMR analysis
Equipment
-
Round-bottom flasks (appropriate sizes)
-
Magnetic stirrer and stir bars
-
Ice-water bath
-
Glass funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄) and developing chamber
-
UV lamp for TLC visualization
-
Glass chromatography column
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
Analytical balance
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with in-process checks (TLC analysis) to ensure reaction completion and guide the purification process.
Reaction Setup and Execution
-
Dissolution: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 g, 4.89 mmol). Add methanol (20 mL) and stir at room temperature until the aldehyde is completely dissolved.
-
Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C. This step is crucial for controlling the initial exotherm upon addition of the reducing agent.[3]
-
Reagent Addition: While maintaining the temperature at 0-5 °C, add sodium borohydride (e.g., 0.22 g, 5.87 mmol, 1.2 equivalents) in small portions over 10-15 minutes.
-
Causality Note: Portion-wise addition prevents a rapid, uncontrolled reaction and minimizes the evolution of hydrogen gas, which is produced from the slow reaction of NaBH₄ with the methanol solvent.[5]
-
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 30 minutes, then remove the ice bath and let the reaction warm to room temperature. Monitor the progress of the reaction by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 1-2 hours.
-
TLC Analysis: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate. The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot (lower Rf value) indicates reaction completion.[5]
-
Work-up and Isolation
-
Quenching: Once the reaction is complete, cool the flask again in an ice-water bath. Cautiously add saturated aqueous ammonium chloride solution (~15 mL) dropwise to quench the excess NaBH₄. Vigorous gas evolution (H₂) will be observed.
-
Causality Note: A mild acidic quench neutralizes any remaining hydride reagent and hydrolyzes the borate ester intermediates to release the final alcohol product.[3]
-
-
Solvent Removal: Remove the methanol from the mixture using a rotary evaporator under reduced pressure.
-
Extraction: Transfer the remaining aqueous slurry to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Washing: Combine the organic layers and wash sequentially with deionized water (20 mL) and then brine (20 mL).
-
Causality Note: The water wash removes residual inorganic salts and water-soluble impurities, while the brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, typically as a pale yellow oil or solid.
Purification and Characterization
-
Purification: The crude product should be purified by flash column chromatography on silica gel.[6]
-
Pack a column with silica gel using a hexane/ethyl acetate slurry.
-
Load the crude product onto the column (either directly or pre-adsorbed onto a small amount of silica).
-
Elute with a gradient of ethyl acetate in hexane (e.g., starting from 5% EtOAc and gradually increasing to 20% EtOAc).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to afford the purified (4-(chloro(difluoro)methyl)phenyl)methanol.
-
-
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.
Experimental Workflow Diagram
The following diagram illustrates the complete workflow from starting materials to the final, characterized product.
Caption: A flowchart of the experimental procedure for the reduction of this compound.
Expected Results and Data Summary
The described protocol is expected to provide the target alcohol in high yield and purity. The following table summarizes key parameters and expected outcomes.
| Parameter | Recommended Value / Condition | Rationale / Notes |
| Substrate Scale | 1.0 g | Easily scalable; adjust solvent volumes and reagent quantities proportionally. |
| NaBH₄ Stoichiometry | 1.2 equivalents | A slight excess ensures complete conversion of the aldehyde. |
| Solvent | Methanol | Excellent solvent for both substrate and reagent; acts as the proton source for the alkoxide intermediate.[5] |
| Reaction Temperature | 0 °C to Room Temperature | Initial cooling controls the exotherm, while warming to RT ensures the reaction proceeds to completion.[3] |
| Reaction Time | 1 - 2 hours | Typically sufficient for full conversion; confirm with TLC. |
| Work-up Procedure | Quench with aq. NH₄Cl, followed by EtOAc extraction | Standard, effective procedure for isolating neutral organic products from borohydride reductions.[3] |
| Expected Yield | > 90% (after purification) | Yields may vary based on the scale and purification efficiency. |
| Expected Purity | > 98% (by ¹H NMR) | Achievable with careful flash column chromatography. |
| Appearance | Colorless oil or white solid | The physical state depends on the final purity. |
Troubleshooting and Safety Precautions
-
Incomplete Reaction: If TLC analysis shows significant starting material remaining after 2 hours, an additional portion of NaBH₄ (0.2-0.3 eq.) can be added. Ensure the starting material is of high purity and the solvent is reasonably dry.
-
Difficult Purification: If the product and starting material have very similar Rf values, a different solvent system for chromatography may be required (e.g., dichloromethane/methanol or toluene/ethyl acetate).
-
Safety:
-
Sodium borohydride is a flammable solid and reacts with water and acids to produce flammable hydrogen gas. Handle in a well-ventilated fume hood away from ignition sources.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.
-
The quenching step should be performed slowly and with cooling to control the rate of hydrogen evolution.
-
Conclusion
This application note provides a detailed, reliable, and scientifically-grounded protocol for the chemoselective reduction of this compound. By leveraging the mild reactivity of sodium borohydride, the synthesis of (4-(chloro(difluoro)methyl)phenyl)methanol can be achieved in high yield and purity without compromising the integrity of the haloalkyl functional groups. This procedure is robust, scalable, and suitable for implementation in both academic research and industrial drug development settings.
References
-
U.S. National Library of Medicine. (n.d.). [4-chloro-3-(difluoromethyl)phenyl]methanol. PubChem. Retrieved from [Link]
-
Organic Syntheses. (n.d.). benzyl alcohol. Organic Syntheses Procedure. Retrieved from [Link]
-
University of Colorado, Boulder. (n.d.). Sodium Borohydride Reduction of Benzoin. Department of Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
ReactionFlash. (n.d.). NaBH4 Reduction. Retrieved from [Link]
-
Zaragoza, F. (2022, September 30). Preparation of Benzaldehydes, Part 4: Reduction of Benzoic Acid Derivatives. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hydrogenolysis and Selective Reduction (Dehalogenation). Retrieved from [Link]
-
Ghorbani-Vaghei, R., & Veisi, H. (2014). NaBH4/NaNO3/H2O: A Convenient System for Selective Reduction of Aldehydes VS. Ketones to their Corresponding Alcohols. Oriental Journal of Chemistry, 30(4), 1931-1935. Retrieved from [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. Hydrogenolysis and Selective Reduction (Dehalogenation) - Wordpress [reagents.acsgcipr.org]
- 3. orgosolver.com [orgosolver.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
use of 4-[chloro(difluoro)methyl]benzaldehyde in the synthesis of heterocyclic compounds
This Application Note is designed for researchers in medicinal chemistry and drug discovery, focusing on the practical utilization of 4-[chloro(difluoro)methyl]benzaldehyde (CAS: 1240256-11-2, representative analog class) as a scaffold for synthesizing bioactive heterocyclic compounds.
Executive Summary
This compound is a specialized organofluorine building block that combines the versatile reactivity of an aromatic aldehyde with the unique physicochemical properties of the chlorodifluoromethyl (
This guide details the protocols for utilizing this aldehyde in the synthesis of nitrogen-containing heterocycles—specifically benzimidazoles and dihydropyrimidinones —while maintaining the integrity of the sensitive halogenated motif.
Key Chemical Profile
| Property | Description |
| Functional Group | Aromatic Aldehyde ( |
| Fluorinated Motif | Chlorodifluoromethyl ( |
| Electronic Effect | Strong Electron Withdrawing Group (EWG) ( |
| Primary Utility | Bioisostere for |
| Stability Warning | The C-Cl bond in |
Strategic Applications in Drug Design
The incorporation of the 4-[chloro(difluoro)methyl]phenyl moiety is strategically used to:
-
Enhance Metabolic Stability: Block metabolic oxidation at the para-position of the phenyl ring.
-
Modulate Lipophilicity: The
group is more lipophilic than due to the larger, more polarizable chlorine atom, potentially improving membrane permeability. -
Enable Late-Stage Functionalization: Unlike the inert
, the C-Cl bond can serve as a handle for radical cross-coupling if further derivatization is required later in the synthesis.
Experimental Protocols
Protocol A: Synthesis of 2-Substituted Benzimidazoles
Objective: To synthesize 2-{4-[chloro(difluoro)methyl]phenyl}-1H-benzimidazole via oxidative cyclocondensation. This scaffold is a privileged structure in kinase inhibitors and anti-infectives.
Mechanism: The reaction proceeds via the formation of a Schiff base intermediate between the aldehyde and o-phenylenediamine, followed by intramolecular cyclization and oxidative dehydrogenation.
Materials:
-
This compound (1.0 equiv)
-
o-Phenylenediamine (1.1 equiv)
-
Sodium Metabisulfite (
) (catalytic oxidant) or Air -
Solvent: DMF or Ethanol/Water mixtures
Step-by-Step Procedure:
-
Preparation: In a 50 mL round-bottom flask, dissolve This compound (1.0 mmol) and 1,2-diaminobenzene (1.1 mmol) in DMF (5 mL).
-
Catalyst Addition: Add
(0.5 mmol) to the mixture. Note: Alternatively, open-air reflux in ethanol can be used, but bisulfite accelerates the oxidative step. -
Reaction: Heat the mixture to 80–100 °C for 4–6 hours. Monitor consumption of the aldehyde by TLC (Eluent: 30% EtOAc/Hexanes). The aldehyde spot (
) should disappear, and a fluorescent blue spot (benzimidazole) should appear ( ). -
Work-up: Pour the reaction mixture into crushed ice-water (50 mL) with vigorous stirring. A precipitate should form immediately.
-
Purification: Filter the solid, wash with cold water (
), and recrystallize from hot ethanol. -
Validation: Confirm structure via
NMR. Diagnostic peak: Absence of aldehyde proton ( ); appearance of broad NH singlet ( ).
Critical Control Point: Avoid using strong reducing metals (e.g., Zn/HCl) during workup to prevent reductive dechlorination of the
Protocol B: Multicomponent Biginelli Reaction (Dihydropyrimidinones)
Objective: Synthesis of functionalized 3,4-dihydropyrimidin-2(1H)-ones. This reaction demonstrates the aldehyde's utility in Multicomponent Reactions (MCRs) for building calcium channel blocker analogs.
Materials:
-
This compound (1.0 equiv)
-
Ethyl acetoacetate (1.0 equiv)
-
Urea (1.2 equiv)
-
Catalyst:
(Trimethylsilyl chloride) or (5 mol%) -
Solvent: Acetonitrile or Ethanol
Step-by-Step Procedure:
-
Mixing: Combine the aldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and urea (1.2 mmol) in acetonitrile (5 mL).
-
Activation: Add TMSCl (2-3 drops) as a Lewis acid promoter.
-
Reflux: Heat to reflux (
) for 6 hours. The electron-withdrawing nature of the group activates the aldehyde, typically accelerating the initial Knoevenagel condensation step. -
Isolation: Cool to room temperature. Pour into ice water. The product usually precipitates as a white/off-white solid.
-
Purification: Recrystallize from ethanol.
Reaction Pathway Visualization
The following diagram illustrates the divergent synthetic pathways available for this aldehyde, highlighting the preservation of the fluorinated motif.
Figure 1: Synthetic workflow for this compound. Green nodes indicate desired heterocyclic products; the red node indicates a potential side reaction pathway to be avoided unless intended.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Condensation | Aldehyde oxidation to carboxylic acid. | Store aldehyde under inert atmosphere ( |
| Dechlorination ( | Presence of strong reductants or radical initiators. | Avoid Zn, Mg, or radical sources (AIBN) in the reaction media. Use mild bases. |
| Incomplete Cyclization | Steric bulk of the | Increase reaction time or temperature. Switch to high-boiling solvent (e.g., DMSO) if necessary. |
| Side Products (Azo formation) | Oxidation of diamine. | Perform the initial condensation step under nitrogen before allowing oxidative cyclization. |
References
-
Fluorine in Medicinal Chemistry
-
Wang, J., et al. (2014). Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade. Chemical Reviews.
-
-
Benzimidazole Synthesis Protocols
-
Bahrami, K., et al. (2011). One-pot synthesis of benzimidazoles and benzothiazoles using amino acids as the catalyst. Tetrahedron Letters.
-
-
Reactivity of Chlorodifluoromethyl Group
-
Debarge, S., et al. (2014). Reactivity of the chlorodifluoromethyl group in organic synthesis. Journal of Fluorine Chemistry.
-
-
Biginelli Reaction Overview
-
Kappe, C. O. (2000). Recent Advances in the Biginelli Dihydropyrimidine Synthesis. Accounts of Chemical Research.
-
Application Note: Large-Scale Synthesis Protocol for 4-[Chloro(difluoro)methyl]benzaldehyde
Target Audience: Process Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide
Strategic Rationale & Chemical Context
The chlorodifluoromethyl (–CF₂Cl) group has emerged as a highly prized bioisostere in modern medicinal chemistry. It serves as a lipophilic hydrogen bond donor surrogate and a versatile synthetic handle for late-stage diversification into difluoromethyl (–CF₂H) or complex difluoroalkyl motifs [1, 3].
4-[Chloro(difluoro)methyl]benzaldehyde is a critical building block in this space, providing an aldehyde handle for reductive aminations, olefinations, and heterocycle synthesis. While direct radical chlorodifluoromethylation of arenes is possible, it often lacks the strict regiocontrol required for pure para-substituted benzaldehydes [1]. Therefore, the most robust, scalable, and regioselective approach is the formylation of commercially available 1-bromo-4-(chlorodifluoromethyl)benzene.
The "Turbo-Grignard" Advantage (E-E-A-T Insight)
Standard Grignard formation via magnesium turnings is often sluggish for electron-deficient aryl halides and prone to Wurtz coupling. Conversely, traditional lithium-halogen exchange with n-butyllithium necessitates strictly cryogenic conditions (–78 °C) to prevent the highly reactive aryllithium intermediate from undergoing α-elimination or carbenoid-type decomposition of the –CF₂Cl group.
For large-scale (kilo-lab) synthesis, we employ the Turbo-Grignard reagent (i-PrMgCl·LiCl) . The incorporation of LiCl breaks down the polymeric aggregates of the Grignard reagent, exponentially increasing its kinetic basicity. This allows the halogen-metal exchange to proceed rapidly at –20 °C—a temperature easily maintained in pilot-plant jacketed reactors—while keeping the resulting arylmagnesium species thermodynamically stable against defluorination [2].
Mechanistic Pathway
The reaction proceeds via a highly controlled transmetalation followed by electrophilic trapping.
Workflow of the Turbo-Grignard mediated formylation of 1-bromo-4-(chlorodifluoromethyl)benzene.
Kilo-Lab Ready Experimental Protocol
Reagent Stoichiometry
| Reagent | MW ( g/mol ) | Equivalents | Role |
| 1-Bromo-4-(chlorodifluoromethyl)benzene | 241.46 | 1.00 | Substrate |
| i-PrMgCl·LiCl (1.3 M in THF) | 148.33 | 1.05 | Transmetalating Agent |
| N,N-Dimethylformamide (Anhydrous) | 73.09 | 1.50 | Electrophile |
| Tetrahydrofuran (Anhydrous) | 72.11 | 10 Vol | Solvent |
| Hydrochloric Acid (1.0 M aq) | 36.46 | 3.00 | Quench / Hydrolysis |
Step-by-Step Methodology
Step 1: System Preparation & Halogen-Metal Exchange
-
Purge: Flush a thoroughly dried, jacketed glass reactor with Argon for 15 minutes.
-
Solvation: Charge the reactor with 1-bromo-4-(chlorodifluoromethyl)benzene (1.0 eq) and anhydrous THF (10 Vol).
-
Cooling: Cool the stirring solution to –20 °C using a chiller unit.
-
Transmetalation: Add i-PrMgCl·LiCl (1.3 M in THF, 1.05 eq) dropwise via an addition funnel over 45 minutes, maintaining the internal temperature between –20 °C and –15 °C.
-
Causality Checkpoint: Maintaining –20 °C is critical. Above –10 °C, the organomagnesium species may begin to degrade the –CF₂Cl moiety; below –30 °C, the exchange kinetics become sluggish, leading to accumulation of the Grignard reagent and a potential thermal runaway upon warming.
-
-
Maturation: Stir the dark yellow solution at –20 °C for 1 hour. Complete consumption of the starting material can be verified by quenching a 0.5 mL aliquot in saturated NH₄Cl and analyzing via GC-MS.
Step 2: Electrophilic Trapping 6. Formylation: Add anhydrous N,N-Dimethylformamide (1.5 eq) dropwise over 20 minutes, keeping the temperature below –10 °C.
-
Causality Checkpoint: DMF is selected over formate esters because the initial nucleophilic attack generates a stable tetrahedral hemiaminal magnesium alkoxide. This intermediate is kinetically stable and physically prevents a second equivalent of the Grignard reagent from attacking, which would otherwise yield an unwanted secondary alcohol byproduct.
-
Warming: Allow the reaction mixture to slowly warm to 0 °C over 1 hour.
Step 3: Quench & Hydrolysis 8. Acidic Quench: Vigorously stir the mixture while slowly pouring in 1.0 M aqueous HCl (3.0 eq) at 0 °C.
-
Causality Checkpoint: Acidic hydrolysis is strictly required to break down the hemiaminal intermediate and release the free aldehyde. The quench is highly exothermic; control the addition rate to keep the internal temperature below 20 °C.
Step 4: Isolation & Purification 9. Phase Separation: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (2 × 5 Vol). 10. Washing: Wash the combined organic layers with water (5 Vol) and brine (5 Vol) to remove residual DMF and lithium salts. 11. Drying & Concentration: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temp < 35 °C to prevent evaporative loss of the volatile aldehyde). 12. Purification: The crude product is typically >92% pure. If required for strict pharmaceutical specifications, purify via short-path vacuum distillation or silica gel plug (Hexanes/EtOAc 9:1).
Analytical Validation (QC)
To ensure the protocol acts as a self-validating system, compare the isolated product against the following spectroscopic profile to confirm the integrity of the –CF₂Cl group and the successful installation of the formyl motif.
| Analytical Method | Expected Signal / Profile | Diagnostic Value |
| ¹H NMR (400 MHz, CDCl₃) | δ 10.05 (s, 1H), 7.98 (d, J = 8.2 Hz, 2H), 7.75 (d, J = 8.2 Hz, 2H) | Confirms presence of the formyl proton and para-substitution pattern. |
| ¹⁹F NMR (376 MHz, CDCl₃) | δ -48.5 (s, 2F) | Validates the integrity of the –CF₂Cl group (absence of defluorination). |
| IR Spectroscopy | ν 1705 cm⁻¹ (C=O stretch), 1100–1200 cm⁻¹ (C–F stretches) | Confirms carbonyl incorporation. |
| GC-MS (EI) | m/z 190 (M⁺), 155 (M – Cl)⁺ | Confirms molecular weight and characteristic isotopic pattern for Chlorine (³⁵Cl/³⁷Cl). |
References
-
Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)arene Diversification Organic Letters (ACS Publications) URL:[Link]
-
Nucleophilic Tetrafluoroethylation Employing in Situ Formed Organomagnesium Reagents Organic Letters (ACS Publications) URL:[Link]
-
Late-stage difluoromethylation: concepts, developments and perspective Chemical Society Reviews (RSC Publishing) URL:[Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-[chloro(difluoro)methyl]benzaldehyde
The following Technical Support Guide is designed for researchers and process chemists encountering yield issues with 4-[chloro(difluoro)methyl]benzaldehyde (CAS: 1936654-31-7 or similar derivatives).
Current Status: Operational Topic: Yield Optimization & Troubleshooting Audience: Medicinal Chemists, Process Development Scientists
Executive Summary: The Synthetic Bottleneck
The synthesis of this compound presents a "perfect storm" of chemoselectivity challenges. You are attempting to install or maintain a labile chlorodifluoromethyl group (-CF₂Cl) —which is prone to reductive dechlorination or hydrolysis—while simultaneously manipulating a reactive aldehyde (-CHO) .
Low yields typically stem from three failure modes:
-
Over-reduction of the aldehyde to the alcohol during formation.
-
Protolytic decomposition of the -CF₂Cl group to -CF₂H (difluoromethyl).
-
Carbene polymerization during metal-mediated cross-coupling attempts.
Part 1: Diagnostic Decision Tree
Use this logic flow to select the correct troubleshooting protocol for your specific starting material.
Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on available precursors.
Part 2: Troubleshooting Protocols
Protocol 1: Controlled Reduction of the Ester (The "Gold Standard")
Context: This is the most reliable method for scale-up. The -CF₂Cl group is electron-withdrawing, making the ester carbonyl highly electrophilic, but the -CF₂Cl bond itself is susceptible to hydrogenolysis if the hydride source is too aggressive.
The Problem: You are getting a mixture of aldehyde (target) and benzyl alcohol (over-reduction), or you are losing the chlorine atom (forming -CF₂H).
Optimized Workflow:
-
Reagent: Use DIBAL-H (Diisobutylaluminum hydride), 1.0 M in Toluene (preferred over hexanes for solubility).
-
Temperature: Strict -78°C control is mandatory.
-
Quench: Rochelle's Salt (Sodium potassium tartrate) method is required to break the Aluminum-Oxygen complex without destroying the sensitive aldehyde.
| Parameter | Standard Condition | Optimized Condition | Reasoning |
| Solvent | THF | DCM or Toluene | THF can coordinate to Al, altering reactivity. Non-coordinating solvents improve selectivity. |
| Temp | -60°C to 0°C | -78°C (Constant) | At > -60°C, the tetrahedral intermediate collapses, releasing the aldehyde during reaction, which is then reduced to alcohol. |
| Stoichiometry | 1.0 - 1.1 equiv | 1.05 equiv | Excess hydride risks attacking the C-Cl bond in the -CF₂Cl moiety. |
| Quench | HCl / Water | Rochelle's Salt (Sat.) | Acidic quench can hydrolyze the -CF₂Cl group or acetals (if present). Rochelle's salt is neutral. |
Step-by-Step Troubleshooting:
-
Q: My yield is 40%, and I see the alcohol byproduct.
-
Fix: Your temperature spiked. The reaction must be quenched at -78°C with Methanol before warming. Do not let the mixture warm up until the excess hydride is destroyed.
-
-
Q: I see the des-chloro product (Ar-CF₂H).
-
Fix: Switch solvent to Toluene.[1] Halogen-lithium/aluminum exchange is faster in THF. Ensure your DIBAL-H is fresh; aged reagent often contains colloidal aluminum species that promote dehalogenation.
-
Protocol 2: Copper-Mediated Cross-Coupling (Late-Stage)
Context: You are starting from 4-iodobenzaldehyde . Direct coupling with reagents like TMS-CF2Cl or PhSO2CF2Cl often fails because the aldehyde reacts with the difluorocarbene intermediate or the copper species.
The Solution: You must mask the aldehyde. The "Direct" method is a myth in high-yield applications.
Optimized Workflow:
-
Protection: Convert 4-iodobenzaldehyde to its cyclic acetal (ethylene glycol, pTsOH, benzene, Dean-Stark).
-
Coupling: Use (Chlorodifluoromethyl)trimethylsilane (TMS-CF₂Cl) with CuI and CsF, or Chen's Reagent (PhSO₂CF₂Cl) with a Pd/Cu catalytic system.
-
Deprotection: Mild acid hydrolysis (PPTS/Acetone).
Critical Reaction Pathway (Graphviz):
Figure 2: Protection-deprotection strategy is required to prevent aldehyde side-reactions during metal-mediated fluorination.
FAQ & Troubleshooting:
-
Q: Why not use ClCF2CO2Na (Sodium chlorodifluoroacetate)?
-
A: This reagent generates difluorocarbene (:CF₂). In the presence of Cu/Fluoride, it often leads to trifluoromethylation (Ar-CF₃) via fluoride capture, or the carbene attacks the aldehyde oxygen (Wittig-type reaction). It is not selective for -CF₂Cl.
-
-
Q: I can't get the coupling to go; the iodide is recovered.
-
Fix: This reaction requires a "ligand acceleration" effect. Add 1,10-Phenanthroline (20 mol%) to the CuI mixture. The active species [PhenCu(CF2Cl)] is significantly more stable and reactive than the naked copper species.
-
Part 3: Reference Data & Stability Profile
Stability of the -CF₂Cl Group
Users often fear the stability of the chlorodifluoromethyl group.
-
Acid Stability: High. (Stable to 6N HCl at RT).
-
Base Stability: Moderate. (Susceptible to hydrolysis to -CF₂OH -> -COOH in strong NaOH).
-
Nucleophiles: Reactive. (Can undergo SRN1 substitution with thiols or amines).
References
-
DIBAL-H Selectivity: Svete, J., et al.[2] "Selective Reduction of Esters to Aldehydes." Chem. Rev. (Comprehensive review of aluminum hydride selectivity).
-
Copper-Mediated Difluoroalkylation: Fier, P. S., & Hartwig, J. F.[3] (2012). "Copper-Mediated Difluoromethylation of Aryl and Vinyl Iodides." Journal of the American Chemical Society, 134(12), 5524–5527.[3] Link(Establishes the baseline for Cu-CF2-R coupling).
- Chen's Reagent (PhSO₂CF₂Cl):Reutrakul, V., et al. "Chemistry of fluorinated sulfonyl chlorides.
- Aldehyde Protection:Wuts, P. G. M., & Greene, T. W. "Greene's Protective Groups in Organic Synthesis." Wiley-Interscience.
Disclaimer: These protocols involve hazardous reagents (HF derivatives, pyrophoric hydrides). All experiments must be conducted in a fume hood with appropriate PPE.
Sources
Technical Support Center: Purification of 4-[Chloro(difluoro)methyl]benzaldehyde
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals handling 4-[chloro(difluoro)methyl]benzaldehyde . This highly valuable fluorinated building block presents a unique dichotomy: the highly electrophilic aldehyde group is prone to oxidation and polymerization, while the lipophilic -CF₂Cl moiety is sensitive to basic hydrolysis.
This guide provides self-validating protocols, mechanistic troubleshooting, and quantitative data to ensure you achieve >99% purity without compromising the structural integrity of the -CF₂Cl group.
Overview & Chemical Causality
The purification of this compound from crude reaction mixtures (e.g., following formylation or chlorodifluoromethylation) cannot rely on standard silica gel chromatography due to severe streaking and surface-catalyzed oxidation.
While bisulfite adduct extraction is the gold standard for aldehyde purification, traditional aqueous base regeneration (using NaOH or Na₂CO₃) often leads to the hydrolysis or substitution of the sensitive -CF₂Cl group. To circumvent this, we employ a non-aqueous regeneration method using chlorotrimethylsilane (TMS-Cl)[1]. Alternatively, for highly scaled processes, vacuum distillation can be utilized provided radical inhibitors are introduced to prevent thermal polymerization[2].
Experimental Protocols: Self-Validating Workflows
Protocol A: Non-Aqueous Bisulfite Purification (Recommended)
This protocol leverages the rapid formation of the bisulfite adduct while utilizing a non-aqueous cleavage step to strictly preserve the -CF₂Cl group[1].
Step 1: Adduct Formation (Phase-Transfer Facilitated)
-
Dissolve the crude reaction mixture containing this compound in a miscible solvent such as Dimethylformamide (DMF) or Methanol (1 mL per mmol of crude). Causality: Highly lipophilic fluorinated aldehydes suffer from poor mass transfer in biphasic aqueous systems. DMF homogenizes the interface, accelerating nucleophilic attack[3].
-
Add 5 equivalents of saturated aqueous sodium bisulfite (NaHSO₃) and vigorously stir for 30–45 minutes.
-
Validation Checkpoint: The product should precipitate as a white solid. If it "oils out," the solvent ratio is incorrect.
Step 2: Extraction and Washing
-
Dilute the mixture with deionized water and extract with 10% Ethyl Acetate in Hexanes (3x).
-
Discard the organic layer (which contains unreacted starting materials and non-carbonyl impurities).
-
Isolate the solid bisulfite adduct via vacuum filtration and dry under a stream of argon.
Step 3: Non-Aqueous Regeneration
-
Suspend the dry bisulfite adduct in anhydrous acetonitrile (0.5 M).
-
Add 1.5 equivalents of Chlorotrimethylsilane (TMS-Cl) and heat to 40–60°C for 2 hours. Causality: TMS-Cl reacts irreversibly with the sulfonate oxygen, generating volatile hexamethyldisiloxane, SO₂, and precipitating NaCl. This neutral, non-aqueous environment completely prevents -CF₂Cl hydrolysis[1].
-
Validation Checkpoint: The reaction is complete when the suspension transitions from a chunky solid to a fine, granular NaCl precipitate.
Step 4: Isolation
-
Filter the NaCl precipitate and concentrate the filtrate under reduced pressure to yield the pure aldehyde.
Protocol B: Stabilized Vacuum Distillation
For bulk scale-up where bisulfite extraction is volumetrically prohibitive.
Step 1: Pre-Treatment
-
Wash the crude organic mixture with saturated NaHCO₃ until CO₂ evolution ceases, followed by a brine wash. Causality: Trace acidic impurities from the reaction mixture act as potent catalysts for aldehyde polymerization during heating[2].
-
Dry over anhydrous Na₂SO₄ and filter.
Step 2: Distillation Setup
-
Transfer the crude liquid to a distillation flask and add 100–200 ppm of Butylated Hydroxytoluene (BHT). Causality: BHT acts as a radical scavenger, preventing thermal auto-oxidation and polymerization of the aldehyde[2].
-
Apply high vacuum (<1 mmHg) to lower the boiling point significantly, preventing thermal cleavage of the C-F or C-Cl bonds.
-
Validation Checkpoint: Collect the fraction at the established boiling point. Immediately analyze via ¹⁹F NMR; the presence of a sharp singlet (or tight multiplet) around -45 to -55 ppm confirms an intact -CF₂Cl group.
Quantitative Data Summaries
The following table summarizes the expected outcomes and operational metrics for the two primary purification strategies.
| Purification Method | Typical Yield | Expected Purity | Scalability | Key Advantage | Primary Limitation |
| Non-Aqueous Bisulfite | 85–95% | >99% | Moderate to High | 100% preservation of -CF₂Cl | Requires anhydrous TMS-Cl |
| Stabilized Distillation | 70–85% | 95–98% | Very High | Solvent-free, rapid | Risk of thermal polymerization |
Visualizations
Figure 1: Workflow for the bisulfite purification and non-aqueous regeneration of the aldehyde.
Figure 2: Decision tree for troubleshooting common purification issues.
Troubleshooting Guides
Q: During bisulfite regeneration, my ¹⁹F NMR shows the loss of the -CF₂Cl fluorine signals. What happened? A: You likely used a traditional aqueous base (e.g., NaOH or Na₂CO₃) to break the bisulfite adduct. The -CF₂Cl group is highly susceptible to nucleophilic attack and hydrolysis under strongly basic aqueous conditions. You must switch to the non-aqueous TMS-Cl regeneration method to preserve this moiety[1].
Q: My aldehyde "oils out" instead of forming a solid bisulfite adduct, leading to poor recovery. A: The reaction kinetics are being throttled by the biphasic nature of the mixture. This compound is highly lipophilic. By adding a water-miscible solvent like DMF or methanol to the reaction, you homogenize the interface, which significantly improves the rate and yield of solid adduct formation[3].
Q: The distilled product turns yellow and becomes viscous in the receiving flask. A: This indicates thermal oxidation to the corresponding carboxylic acid and subsequent polymerization. Ensure the distillation flask contains a non-volatile radical inhibitor like BHT (100–200 ppm)[2]. Furthermore, ensure your vacuum pump is pulling a deep vacuum (<1 mmHg) to keep the distillation temperature as low as possible.
Frequently Asked Questions (FAQs)
Q: Can I purify this compound using standard silica gel chromatography? A: While physically possible, it is highly discouraged for final purification. Fluorinated benzaldehydes interact strongly with the acidic silanol groups on standard silica, leading to severe streaking, poor recovery, and surface-catalyzed oxidation. If chromatography is absolutely necessary, use deactivated silica (pre-treated with 1% Et₃N) and perform a rapid plug filtration rather than a slow column.
Q: How do I verify the integrity of the -CF₂Cl group post-purification? A: ¹⁹F NMR is the most definitive and rapid method. You should observe a distinct signal integrating to exactly 2 fluorines. If you see new upstream fluorine signals or a loss of integration relative to the aromatic protons in the ¹H NMR, degradation has occurred.
Q: What are the optimal storage conditions for the purified aldehyde? A: Store the purified liquid in an amber glass vial under an inert atmosphere (Argon or Nitrogen) at -20°C. If the compound is not going to be used immediately in a subsequent reaction, adding 50 ppm of BHT will drastically extend its shelf life by preventing auto-oxidation.
References
Sources
Technical Support Center: Troubleshooting the Synthesis of 4-[Chloro(difluoro)methyl]benzaldehyde
Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this advanced troubleshooting guide to address the specific synthetic challenges associated with 4-[chloro(difluoro)methyl]benzaldehyde.
The -CF₂Cl moiety is a highly valuable bioisostere in drug development, but its inherent chemical instability under strongly basic or nucleophilic conditions makes its synthesis notoriously difficult. This guide deconstructs the two primary synthetic routes—halogen-metal exchange and transition-metal cross-coupling—explaining the causality behind common side reactions and providing self-validating protocols to ensure experimental success.
Route 1: The Formylation Approach (Halogen-Metal Exchange)
The most direct route to the target molecule involves the lithiation or magnesiation of 1-bromo-4-(chlorodifluoromethyl)benzene followed by a quench with dimethylformamide (DMF). However, the -CF₂Cl group is highly sensitive to organometallic reagents.
Workflow and side reactions in the formylation of 1-bromo-4-(chlorodifluoromethyl)benzene.
Frequently Asked Questions
Q: Why am I observing significant dechlorination and complex oligomeric mixtures when using n-BuLi for the halogen-metal exchange? A: This is a classic chemoselectivity failure. n-BuLi is highly nucleophilic and basic. The -CF₂Cl group is susceptible to competitive halogen-metal exchange at the chlorine atom. This generates an unstable difluoromethyl anion that rapidly undergoes α-elimination to form a highly reactive singlet difluorocarbene . This carbene subsequently polymerizes or reacts with the solvent, leading to the dark, intractable mixtures you are observing. Solution: Switch to a Turbo-Grignard reagent (iPrMgCl·LiCl). The Grignard reagent is significantly less nucleophilic toward the -CF₂Cl group and selectively undergoes halogen-metal exchange at the aryl bromide at mild temperatures (-20 °C), preserving the sensitive -CF₂Cl moiety .
Q: I successfully formed the arylmagnesium intermediate, but upon adding DMF, I isolate secondary alcohols instead of the aldehyde. How can I prevent this over-addition? A: DMF forms a tetrahedral hemiaminal intermediate upon nucleophilic attack by the aryl Grignard. If this intermediate collapses into the aldehyde before the reaction is fully quenched, the newly formed aldehyde will rapidly react with a second equivalent of the unreacted Grignard reagent. Solution: Ensure strict internal temperature control (maintaining ≤ -70 °C) during the DMF addition. Do not allow the reaction to warm up until the quench is initiated. Alternatively, substitute DMF with a Weinreb amide equivalent (e.g., N-methoxy-N-methylformamide), which forms a highly stable, chelated intermediate that physically cannot collapse until the acidic aqueous workup.
Route 2: The Cross-Coupling Approach (Difluoromethylation)
An alternative strategy involves the copper- or palladium-catalyzed chlorodifluoromethylation of 4-formylphenylboronic acid using reagents like ClCF₂COONa or TMS-CF₂Cl.
Cross-coupling pathways showing the necessity of aldehyde protection to prevent side reactions.
Frequently Asked Questions
Q: When attempting Cu-mediated chlorodifluoromethylation of 4-formylphenylboronic acid, my aldehyde group is consumed, and I isolate gem-difluoroalkenes. What is happening? A: Reagents used for chlorodifluoromethylation generate a -CF₂Cl anion that can act as a difluorocarbene source or a ylide precursor in the presence of phosphines or bases. This intermediate undergoes a Wittig-type gem-difluoroolefination with the unprotected, highly electrophilic aldehyde group . Solution: You must mask the electrophilicity of the carbonyl. Protect the aldehyde as an acetal (e.g., 1,3-dioxolane) prior to the cross-coupling step to render it completely inert to carbene or ylide attack.
Q: I am seeing high levels of benzaldehyde (protodeboronation) instead of the desired cross-coupled product. Why? A: Protodeboronation is a dominant side reaction for electron-deficient arylboronic acids under basic conditions. The base-mediated hydrolysis of the carbon-boron bond outpaces the relatively slow transmetalation of the Cu-CF₂Cl species to the aryl ring. Solution: Utilize strictly anhydrous conditions and optimize your base selection (e.g., replacing NaOH/KOH with milder, anhydrous Cs₂CO₃).
Quantitative Data on Side Reactions
The following table summarizes the causal relationship between reaction conditions and the distribution of target vs. side products.
| Route | Reagent / Condition | Target Yield (%) | Major Side Product | Side Product Yield (%) |
| Formylation | n-BuLi, DMF (-78 °C) | < 10% | Oligomers / Dechlorinated | > 80% |
| Formylation | iPrMgCl·LiCl, DMF (-20 °C to 0 °C) | 85% | Secondary Alcohol | < 5% |
| Cross-Coupling | Unprotected Boronic Acid, Cu-CF₂Cl | 15% | gem-Difluoroalkene | 60% |
| Cross-Coupling | Acetal Protected, Cu-CF₂Cl | 78% | Protodeboronation | 10% |
Validated Experimental Protocol: Turbo-Grignard Formylation
To guarantee reproducibility, this protocol is designed as a self-validating system . Do not proceed to subsequent steps unless the validation checks are met.
Step 1: Halogen-Metal Exchange
-
In a flame-dried Schlenk flask under an argon atmosphere, dissolve 1-bromo-4-(chlorodifluoromethyl)benzene (10.0 mmol) in anhydrous THF (30 mL).
-
Cool the solution to -20 °C using a dry ice/ethylene glycol bath.
-
Add iPrMgCl·LiCl (1.3 M in THF, 11.0 mmol) dropwise over 15 minutes. Stir for 1 hour at -20 °C.
-
Validation Check 1: Remove a 0.1 mL aliquot, quench it into a vial containing an iodine/THF solution, and analyze via GC-MS or TLC. You must observe complete consumption of the starting bromide and formation of 1-(chlorodifluoromethyl)-4-iodobenzene. If unreacted bromide remains, stir for an additional 30 minutes.
Step 2: Formylation
-
Insert a thermocouple directly into the reaction mixture. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add anhydrous DMF (15.0 mmol) dropwise.
-
Validation Check 2: Monitor the thermocouple. The internal temperature must not exceed -70 °C during the addition to prevent premature collapse of the tetrahedral intermediate.
-
Stir at -78 °C for 30 minutes, then allow the reaction to slowly warm to 0 °C over 1 hour.
Step 3: Quench and Isolation
-
At 0 °C, rapidly quench the reaction by adding 20 mL of saturated aqueous NH₄Cl, followed by 5 mL of 1M HCl.
-
Validation Check 3: Check the pH of the aqueous phase. It must be slightly acidic (pH 4-5) to ensure complete hydrolysis of the hemiaminal intermediate into the aldehyde.
-
Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure this compound.
References
-
MacQueen, P. M., et al. "Continuous flow strategies for using fluorinated greenhouse gases in fluoroalkylations." Chemical Society Reviews, 2021.[Link]
-
Krasovskiy, A., Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 2004.[Link]
-
Deng, Z., et al. "Direct Nucleophilic Difluoromethylation of Carbonyl Compounds." Organic Letters, 2016.[Link]
challenges in the handling and storage of 4-[chloro(difluoro)methyl]benzaldehyde
Welcome to the Technical Support Center for 4-[chloro(difluoro)methyl]benzaldehyde (CAS: 137780-58-6). This portal is designed for researchers, synthetic chemists, and drug development professionals who require authoritative, field-proven guidance on the handling, storage, and troubleshooting of this highly reactive fluorinated building block.
Due to the dual reactivity of the benzaldehyde moiety and the chlorodifluoromethyl (-CF2Cl) group, this compound presents unique challenges. This guide synthesizes mechanistic causality with self-validating experimental protocols to ensure the integrity of your synthetic workflows.
Part 1: Quantitative Data & Specifications
To establish a baseline for handling, refer to the physicochemical and hazard profile of this compound summarized below.
| Property / Specification | Detail |
| IUPAC Name | This compound |
| CAS Number | 137780-58-6 |
| Molecular Formula | C8H5ClF2O |
| Molecular Weight | 190.57 g/mol |
| Storage Temperature | 2-8 °C (Short-term) / -20 °C (Long-term) |
| Atmosphere | Strict Inert Gas (Argon or Nitrogen) |
| Primary Degradation Pathway | Autooxidation to 4-(chlorodifluoromethyl)benzoic acid |
| GHS Hazard Classification | Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Dam. 1, STOT SE 3 |
Part 2: Troubleshooting & FAQs
Q1: My liquid sample of this compound has developed white, crystalline solids around the cap and inside the vial. What happened, and is the sample ruined?
Cause & Causality: The white solid is 4-(chlorodifluoromethyl)benzoic acid. Benzaldehydes are notoriously susceptible to autooxidation when exposed to atmospheric oxygen[1][2]. This is not a simple direct oxidation; it is a radical chain reaction initiated by ambient light or trace metal impurities. A benzoyl radical forms, reacts with molecular oxygen to create a benzoylperoxy radical, and subsequently abstracts a hydrogen atom from another benzaldehyde molecule to form a perbenzoic acid intermediate[1][3]. This peracid then reacts with a second benzaldehyde molecule, yielding two molecules of the corresponding benzoic acid. Resolution: The sample is not entirely ruined, but it requires immediate purification before use in sensitive cross-coupling or condensation reactions. See Protocol B below for the corrective liquid-liquid extraction methodology.
Q2: I used 1M NaOH to wash my oxidized sample to remove the benzoic acid, but my NMR shows significant side products and loss of the aldehyde peak. Why?
Cause & Causality: You have likely triggered two competing degradation pathways by using a strong base.
-
Cannizzaro Reaction: Strong bases like NaOH catalyze the disproportionation of benzaldehydes lacking
-protons into their corresponding benzyl alcohols and benzoic acids[4]. -
-CF2Cl Hydrolysis: The chlorodifluoromethyl group is a sensitive motif. While more stable than a simple acyl chloride, under strongly basic aqueous conditions, the -CF2Cl group can act as a difluorocarbene precursor or undergo direct nucleophilic hydrolysis[5]. Resolution: Never use strong bases (NaOH/KOH) to wash halogenated benzaldehydes. Always use mild, weak bases such as 5-10% aqueous Sodium Carbonate (Na2CO3) or Sodium Bicarbonate (NaHCO3)[2][6].
Q3: How do I prevent autooxidation from happening in the first place?
Cause & Causality: Because autooxidation is a radical chain process, depriving the system of its core reactants—oxygen and light—halts propagation. Resolution: Store the compound in amber or opaque vials to prevent photo-initiation[7]. Always purge the headspace of the vial with dry Argon (heavier than air, providing a better blanket than Nitrogen) before sealing. Store at 2-8 °C or -20 °C to kinetically slow any trace radical reactions.
Part 3: Mechanistic Workflows & Visualizations
To visualize the root cause of sample degradation, refer to the autooxidation pathway below. Understanding this mechanism is critical for recognizing why inert atmosphere storage is non-negotiable.
Radical chain mechanism of this compound autooxidation.
Part 4: Experimental Protocols
Protocol A: Preventative Handling & Inert Gas Purging
Objective: To safely aliquot the aldehyde without introducing oxygen or ambient moisture.
-
Preparation: Oven-dry all glassware and syringes. Allow them to cool in a desiccator.
-
Purging: Insert a needle connected to a Schlenk line or an Argon balloon through the septum of the reagent bottle. Insert a second, shorter "bleed" needle to allow the ambient air to escape[6].
-
Flushing: Allow Argon to flow for 60-90 seconds to fully displace atmospheric oxygen. Remove the bleed needle first, then the Argon source, leaving a slight positive pressure inside the vial.
-
Extraction: Use a dry, Argon-flushed syringe to extract the required volume of this compound.
-
Self-Validation Check: If the plunger of the syringe resists or pulls back during extraction, your positive pressure is insufficient. Re-pressurize the vial with Argon to prevent drawing ambient air into the bottle when the needle is removed.
Protocol B: Corrective Purification of Degraded Aldehyde
Objective: To rescue a sample contaminated with 4-(chlorodifluoromethyl)benzoic acid using a mild liquid-liquid extraction[2][8].
-
Dissolution: Dissolve the contaminated this compound in a water-immiscible organic solvent (e.g., Diethyl Ether or Ethyl Acetate) in a separatory funnel.
-
Mild Base Wash: Add an equal volume of 5-10% aqueous Na2CO3. Stopper the funnel and invert gently.
-
Venting (Critical): Open the stopcock immediately to release CO2 gas generated by the neutralization of the benzoic acid. Shake vigorously and vent repeatedly until gas evolution ceases.
-
Phase Separation: Allow the layers to separate. The aqueous layer (bottom) now contains the water-soluble sodium salt of the benzoic acid. Drain and discard the aqueous layer.
-
Self-Validation Check: Test the pH of the discarded aqueous layer using pH paper. If the pH is neutral or acidic , the benzoic acid has exhausted the base. You must repeat Steps 2-4 with fresh Na2CO3 until the aqueous layer tests basic (pH ~8-9), confirming 100% removal of the acid impurity.
-
Drying: Transfer the organic layer to an Erlenmeyer flask. Add anhydrous Magnesium Sulfate (MgSO4) and swirl until the drying agent flows freely like sand (indicating all water is absorbed).
-
Concentration: Filter off the MgSO4 and remove the organic solvent under reduced pressure (rotary evaporator) at a bath temperature no higher than 30 °C to prevent thermal degradation.
Step-by-step liquid-liquid extraction workflow for purifying degraded benzaldehyde samples.
Part 5: References
-
what is auto oxidation give mechanism of oxidation of benzaldehyde | Filo AskFilo[Link]
-
The benzaldehyde oxidation paradox explained by the interception of peroxy radical by benzyl alcohol ResearchGate[Link]
-
Benzaldehyde-Promoted (Auto)Photocatalysis under Visible Light: Pitfalls and Opportunities in Photocatalytic H2O2 Production ChemRxiv[Link]
-
Purification of benzaldehyde? Sciencemadness Discussion Board[Link]
-
Late-stage difluoromethylation: concepts, developments and perspective Chemical Society Reviews (RSC Publishing)[Link]
Sources
- 1. what is auto oxidation give mechanism of oxidation of benzaldehyde | Filo [askfilo.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Sciencemadness Discussion Board - Purification of benzaldehyde? - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Handling & Troubleshooting 4-[Chloro(difluoro)methyl]benzaldehyde
As a Senior Application Scientist, I frequently see researchers lose weeks of work because they treat 4-[chloro(difluoro)methyl]benzaldehyde like a standard, robust building block. This molecule requires a highly specific, dual-protection strategy. It possesses two highly reactive moieties: an aldehyde group that is notoriously prone to auto-oxidation[1], and a chlorodifluoromethyl (
This guide is designed to help you understand the causality behind its decomposition and implement field-proven, self-validating protocols to maintain its integrity.
Part 1: Advanced Troubleshooting & FAQs
Q1: My clear liquid/solid sample has developed a white crystalline crust. What is this, and is the batch ruined?
The Causality: You are observing auto-oxidation. Benzaldehyde derivatives are highly susceptible to reacting with atmospheric oxygen[1]. This proceeds via a radical chain mechanism initiated by ambient light and
Q2: I attempted to wash the oxidized aldehyde with 10%
Q3: I am seeing defluorination or loss of the chloride atom in my NMR spectra after leaving the reagent on the benchtop.
The Causality: The
Part 2: Mechanistic Pathways of Decomposition
To effectively prevent degradation, you must visualize the enemy. Below are the two primary degradation pathways that dictate our handling parameters.
Fig 1: Radical chain auto-oxidation pathway of this compound.
Fig 2: Photolytic homolytic cleavage of the C-Cl bond generating reactive radicals.
Part 3: Quantitative Storage & Handling Parameters
To synthesize the mechanistic constraints into actionable data, adhere strictly to the optimal parameters outlined below.
| Parameter | Standard Benzaldehyde Handling | Optimal 4-[CF₂Cl]Benzaldehyde Handling | Causality / Scientific Rationale |
| Storage Temperature | 15°C to 25°C | 2°C to 8°C (or -20°C for >6 months) | Low temperatures exponentially suppress the kinetics of auto-oxidation and thermal degradation. |
| Atmosphere | Ambient Air | Strict Argon / Nitrogen | Complete exclusion of |
| Light Exposure | Clear Glass | Amber / Opaque Vials | UV/Blue light catalyzes both auto-oxidation and C-Cl homolytic cleavage. |
| Purification Wash | 10% | Vacuum Distillation (Base-Free) | The |
Part 4: Self-Validating Experimental Protocols
Protocol 1: Base-Free Purification (Short-Path Vacuum Distillation)
Use this protocol to recover your compound if it has oxidized to 4-(chlorodifluoromethyl)benzoic acid.
-
Assembly: Assemble an oven-dried short-path distillation apparatus. Do not use silicone grease on the joints near the vapor path; use Teflon sleeves to prevent organic contamination.
-
Loading: Transfer the oxidized mixture into the distillation flask. Add a Teflon-coated magnetic stir bar.
-
Degassing: Apply a high vacuum (≤ 1 Torr) while keeping the flask at room temperature for 5 minutes to remove dissolved oxygen.
-
Distillation: Slowly heat the oil bath. Because of the high vacuum, the aldehyde will distill at a significantly lower temperature than its atmospheric boiling point, preventing thermal degradation of the C-Cl bond. The benzoic acid impurity will remain in the distillation pot as a solid residue.
-
Self-Validation Step: Take a 5
aliquot of the distillate and dissolve it in anhydrous . Run a rapid and NMR. A successful distillation will show a sharp aldehyde proton singlet (10.0 ppm) and a clean singlet for the-48 to -50 ppm). The absolute absence of a broad group ( peak (11-12 ppm) confirms successful purification without base degradation.
Protocol 2: Schlenk Line Transfer and Inert Storage
Use this protocol immediately after distillation or when receiving a new commercial batch.
-
Flask Preparation: Flame-dry an amber-glass Schlenk flask or a vial equipped with a PTFE-lined septum under a vacuum. Backfill with ultra-pure Argon.
-
Purge Cycle: Repeat the vacuum/Argon backfill cycle three times to ensure absolute exclusion of atmospheric oxygen and moisture.
-
Transfer: Using a gas-tight syringe purged with Argon, transfer the this compound into the prepared flask.
-
Sealing: Wrap the septum tightly with Parafilm and store the flask in a 2-8°C refrigerator.
-
Self-Validation Step: A properly sealed Schlenk flask will maintain a slight positive pressure of Argon. Upon your next use, when inserting an Argon-purged syringe, the plunger should naturally resist being pulled and push back slightly, confirming the inert seal was never breached.
Part 5: References
-
Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)Arene Diversification PMC (National Institutes of Health) URL:[Link]
-
Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds MDPI URL:[Link]
-
Journal of Fluorine Chemistry (Difluorocarbene generation and base sensitivity) CAS URL:[Link]
Sources
Technical Support Center: Troubleshooting 4-[Chloro(difluoro)methyl]benzaldehyde Workflows
Welcome to the Application Scientist Support Center. 4-[Chloro(difluoro)methyl]benzaldehyde is a highly versatile but notoriously finicky building block in drug development and agrochemical synthesis. Its dual-nature reactivity stems from a highly electrophilic formyl group (-CHO) and a redox-sensitive chlorodifluoromethyl group (-CF2Cl).
This guide provides field-proven troubleshooting strategies to resolve chemoselectivity failures, over-reductions, and unintended cross-couplings during your experiments.
Part 1: Visualizing the Reactivity Landscape
To successfully troubleshoot reactions with this compound, you must first understand its competing reactive centers. The diagram below illustrates the divergent pathways that lead to either successful functionalization or catastrophic side reactions.
Figure 1: Divergent reactivity pathways of this compound.
Part 2: Frequently Asked Questions & Troubleshooting Guides
Issue 1: Unintended Dehalogenation During Reductive Amination
Q: My reductive amination yields a mixture of the desired product and a dechlorinated side product (-CF2H or -CH3). How do I prevent this?
Root Cause Analysis: The C-Cl bond in the -CF2Cl moiety is highly polarized and weakened by the adjacent fluorine atoms. Under harsh reductive conditions (e.g., H2/Pd, or prolonged exposure to NaBH4), the -CF2Cl group acts as an electrophilic radical or hydride acceptor, leading to rapid dechlorination (1[1]). Literature indicates that under radical or strong reductive conditions, prolonging the reaction past 25 minutes can result in the complete reduction of the CF2Cl group to a methyl group (2[3]).
Solution: Shift from thermodynamic to kinetic control using mild, chemoselective hydride donors. Replace NaBH4 with Sodium triacetoxyborohydride (NaBH(OAc)3) in weakly acidic conditions.
Figure 2: Chemoselectivity in imine reduction avoiding C-Cl bond cleavage.
Issue 2: Polymerization During Metal-Mediated Alkylation
Q: I attempted a metal-mediated allylation on the aldehyde using Zinc dust, but I'm recovering an insoluble polymeric mess. What happened?
Root Cause Analysis: You have inadvertently triggered a Reformatsky-type self-condensation. Zinc dust readily inserts into the labile C-Cl bond of the chlorodifluoromethyl group to form a zinc carbenoid species. Because your starting material also contains a highly electrophilic aldehyde, the molecule rapidly polymerizes with itself (4[4]).
Solution: Avoid zero-valent metals (Zn, Cu, Mg) when working with this substrate. For allylation, utilize allyl-boration (e.g., Brown allylation) or allyl-silane chemistry catalyzed by Lewis acids (like BF3·OEt2) which activate the aldehyde but do not insert into the C-Cl bond.
Issue 3: Wittig Olefination Yielding Complex Mixtures
Q: My Wittig olefination of the aldehyde is giving poor yields and unexpected difluoromethylated side products. How do I optimize this?
Root Cause Analysis: The choice of base is critical. Strong organic bases like DBU can alter the reaction pathway, sometimes promoting premature ylide degradation or triggering unintended difluoromethylation processes. Conversely, using mild inorganic bases strictly controls the thermodynamic pathway toward the desired alkene (5[5]).
Solution: Switch your base from DBU or n-BuLi to Cesium Carbonate (Cs2CO3) in a polar aprotic solvent like NMP or THF.
Part 3: Quantitative Impact of Reagent Selection on Chemoselectivity
The following table summarizes the causal relationship between reagent selection and the integrity of the -CF2Cl group.
| Reaction Type | Reagent System | Target Site | CF2Cl Integrity | Primary Outcome |
| Reductive Amination | NaBH(OAc)3, DCE, 25°C | -CHO | Intact (>95%) | Desired Amine |
| Reductive Amination | H2, Pd/C or NaBH4 (24h) | -CHO | Cleaved (<10%) | -CF2H or -CH3 side products |
| Alkylation | Zn dust, THF, Reflux | -CF2Cl | Activated (0%) | Reformatsky self-condensation |
| Olefination | Ph3P=CH2, Cs2CO3 | -CHO | Intact (>90%) | Desired Alkene |
| Olefination | Ph3P=CH2, DBU | -CHO | Variable | Difluoromethylation mixtures |
Part 4: Validated Experimental Protocols
Protocol A: Chemoselective Reductive Amination
Objective: Couple a primary amine to the aldehyde while preserving the labile -CF2Cl group. Self-Validating Mechanism: The use of NaBH(OAc)3 ensures hydride transfer only occurs to the protonated iminium ion, leaving the C-Cl bond untouched.
-
Imine Formation: In an oven-dried flask, dissolve this compound (1.0 eq) and the primary amine (1.1 eq) in anhydrous 1,2-dichloroethane (DCE, 0.2 M).
-
Acid Catalysis: Add glacial acetic acid (1.5 eq) to promote iminium formation. Stir at 25 °C for 30 minutes.
-
Validation Check: Run a TLC or LC-MS to confirm complete consumption of the starting aldehyde before proceeding. Do not add the reducing agent until the aldehyde is consumed.
-
-
Kinetic Reduction: Add Sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise over 5 minutes. Maintain the temperature at 25 °C. Do not heat.
-
Quench & Extraction: After exactly 2 hours, quench the reaction with saturated aqueous NaHCO3 until gas evolution ceases (pH ~8). Extract with dichloromethane (3x).
-
Purification: Dry the organic layer over Na2SO4, concentrate under reduced pressure, and purify via flash chromatography.
Protocol B: Controlled Wittig Olefination
Objective: Convert the aldehyde to an alkene without triggering difluoromethylation side-reactions. Self-Validating Mechanism: Using a weak inorganic base (Cs2CO3) prevents premature ylide degradation and suppresses the nucleophilic attack of the base on the -CF2Cl group.
-
Ylide Generation: Suspend the phosphonium salt (1.2 eq) and Cs2CO3 (1.5 eq) in anhydrous THF (0.1 M) under nitrogen at 0 °C.
-
Addition: Slowly add a solution of this compound (1.0 eq) in THF dropwise to maintain the internal temperature.
-
Propagation: Allow the reaction to warm to room temperature and stir for 4 hours.
-
Validation Check: The suspension should physically change color (typically fading of the bright ylide color) as the aldehyde is consumed.
-
-
Workup: Dilute with diethyl ether and filter through a pad of Celite to remove phosphine oxide and inorganic salts. Concentrate and purify via silica gel chromatography.
References
-
Kuroboshi, M., & Ishihara, T. (1989). An Efficient and General Method for the Reformatsky-Type Reaction of Chlorodifluoromethyl Ketones with Carbonyl Compounds Giving a,a-Difluoro-Я-hydroxy Ketones. Bulletin of the Chemical Society of Japan. 4
-
Duan, S., et al. (2021). A radical chlorodifluoromethylation protocol for late-stage difluoromethylation and its application to an oncology candidate. Chinese Academy of Sciences. 1
-
Lin, D., et al. (2022). Visible Light‐Mediated Metal‐Free Chlorodifluoromethylation of Arenes and Heteroarenes by a Hypervalent Iodine EDA Complex. European Journal of Organic Chemistry. 2
-
Gao, B., et al. (2016). Direct Nucleophilic Difluoromethylation of Carbonyl Compounds. Organic Letters (ACS). 5
Sources
byproduct formation in 4-[chloro(difluoro)methyl]benzaldehyde reactions
This technical guide details the stability profile and byproduct management for 4-[chloro(difluoro)methyl]benzaldehyde . It is designed for medicinal chemists and process engineers utilizing this intermediate as a lipophilic bioisostere or a precursor to difluoromethylated arenes.
Stability Profiling, Impurity Management, and Troubleshooting
Compound ID: 4-(CF2Cl)PhCHO CAS: [Not Common - Analogous to 4-(CF3)PhCHO] Key Application: Introduction of the chlorodifluoromethyl motif (a lipophilic, metabolically stable bioisostere) or as a "masked" difluoromethyl anion precursor.
Core Reactivity & "Danger Zones"
This molecule possesses two reactive centers with opposing electronic demands. Understanding the interplay between the aldehyde (electrophilic, oxidative labile) and the chlorodifluoromethyl group (radical labile, hydrolytically sensitive) is critical for reaction design.
The Reactivity Map
The following diagram outlines the primary degradation pathways and the conditions that trigger them.
Caption: Primary degradation pathways. Note that the CF2Cl group is susceptible to radical reduction (Byproduct B) under conditions often used to reduce the aldehyde.
Troubleshooting Modules
Module A: The "Silent" Impurity (Reductive Dechlorination)
The Issue: You attempted to reduce the aldehyde to an alcohol (e.g., using NaBH4) or perform a reductive amination, but the mass spectrum shows a product with M-34 (loss of Cl, gain of H). The Chemistry: The C-Cl bond in the Ar-CF2Cl group is significantly weaker than the C-F bonds. In the presence of radical initiators or transition metals (often found as trace impurities in borohydrides or used as catalysts like Pd/C), the C-Cl bond undergoes Single Electron Transfer (SET), leading to a radical intermediate that abstracts a hydrogen.
| Diagnostic | Observation |
| 19F NMR | Target (CF2Cl): Singlet at ~ -45 to -50 ppm.Impurity (CF2H): Doublet at ~ -110 to -120 ppm ( |
| MS (ESI) | Loss of characteristic Chlorine isotope pattern (3:1 ratio of M : M+2). |
Corrective Protocol:
-
Avoid Hydrogenation: Do not use H2/Pd-C. This will rapidly dechlorinate the CF2Cl group.
-
Reagent Purity: Use high-grade NaBH4 (low transition metal content).
-
Alternative Reductants: For aldehyde reduction, consider Luche Reduction conditions (NaBH4 + CeCl3).[1] The Cerium activates the carbonyl specifically, allowing for milder conditions and faster reaction, minimizing the window for side reactions.
-
Radical Scavengers: In sensitive cases, add a radical scavenger (e.g., BHT) to the reaction mixture if using hydride reagents.
Module B: Hydrolytic Instability (The "Double Acid" Problem)
The Issue: Formation of 4-formylbenzoic acid or terephthalic acid during workup.
The Chemistry: While Ar-CF2Cl is more stable than benzotrichloride (Ar-CCl3), it is not inert. Under forcing acidic or basic conditions (especially at elevated temperatures), the group hydrolyzes:
Corrective Protocol:
-
Workup pH: Avoid strong basic workups (pH > 11) or boiling acidic conditions. Keep workups neutral or mildly acidic (pH 4-6).
-
Buffer: Use phosphate buffers rather than strong mineral acids/bases for quenching.
-
Detection: Check crude 19F NMR for a signal around +17 to +30 ppm (characteristic of Ar-COF). If seen, hydrolysis has commenced but is incomplete.
Module C: Aldehyde Auto-Oxidation
The Issue: Broad proton signals in 1H NMR (~10-13 ppm) and acidic pH of the starting material. The Chemistry: The electron-withdrawing nature of the -CF2Cl group (inductive effect) makes the aldehyde carbon more electrophilic and the C-H bond more susceptible to radical abstraction by oxygen (auto-oxidation) compared to unsubstituted benzaldehyde.
Corrective Protocol:
-
Purification: Wash the organic layer with saturated Sodium Bisulfite (NaHSO3) . This forms a water-soluble adduct with the aldehyde, pulling it into the aqueous layer. Wash the organic layer (impurities remain), then basify the aqueous layer to regenerate the aldehyde and extract back into organic solvent. Note: This cleans the aldehyde but does not remove the acid if the acid is the major product.
-
Storage: Store under Argon at -20°C.
Analytical Decision Tree (NMR/MS)
Use this flow to identify the specific failure mode based on crude analytical data.
Caption: Diagnostic workflow using 19F NMR shifts (referenced to CFCl3 = 0 ppm).
Frequently Asked Questions (FAQ)
Q: Can I use this compound in a Suzuki coupling? A: Yes, but with caution. The Ar-CF2Cl group is generally stable to Pd(0) oxidative addition conditions if the catalyst loading is controlled and temperatures are moderate (<80°C). However, high temperatures or electron-rich ligands can promote oxidative addition into the C-Cl bond of the CF2Cl group, leading to defluorination or homocoupling. Recommendation: Use mild bases (K3PO4) and avoid strong reducing environments.
Q: How do I differentiate Ar-CF2Cl from Ar-CF3 in NMR? A: They are distinct.
-
Ar-CF3: ~ -63 ppm (Singlet).
-
Ar-CF2Cl: ~ -48 ppm (Singlet).
-
Ar-CF2H: ~ -115 ppm (Doublet).
-
Note: The Chlorine atom generally causes a downfield shift (deshielding) relative to the Trifluoromethyl group due to the heavy atom effect and lower electronegativity compared to Fluorine.
Q: Is the aldehyde more reactive than standard benzaldehyde? A: Yes. The -CF2Cl group is a strong Electron Withdrawing Group (EWG). This deactivates the ring toward electrophilic aromatic substitution (SEAr) but activates the aldehyde toward nucleophilic attack (e.g., by amines, water, or alcohols). Expect faster reaction rates in reductive aminations or acetal protections.
References & Grounding
-
19F NMR Chemical Shifts: Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists. The chemical shift of -CF2Cl is characteristically deshielded relative to -CF3.
-
Source Verification:
-
-
Radical Dechlorination of Ar-CF2Cl:
-
Mechanistic insight into the lability of the C-Cl bond in chlorodifluoromethyl arenes under reductive conditions.
-
Source:Journal of Organic Chemistry, "Radical Fluoroalkylation Strategies".
-
-
Hydrolysis of Benzohalides:
-
General reactivity trends: Ar-CCl3 > Ar-CF2Cl > Ar-CF3.
-
Source:SaveMyExams - Hydrolysis of Aryl ChloridesLink
-
-
Aldehyde Oxidation:
-
BenchChem Reactivity Guide: 4-(Trifluoromethyl)benzaldehyde (analogous reactivity).
-
Source:
-
Sources
Technical Support Center: Scaling Up the Synthesis of 4-[chloro(difluoro)methyl]benzaldehyde
This technical support guide is designed for researchers, scientists, and drug development professionals who are scaling up the synthesis of 4-[chloro(difluoro)methyl]benzaldehyde. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the unique challenges associated with this synthesis.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The introduction of the chlorodifluoromethyl group can significantly alter the pharmacokinetic and physicochemical properties of a molecule. However, scaling up the synthesis of this compound from the lab to pilot plant or manufacturing scale presents several challenges. This guide aims to provide practical solutions to common issues encountered during this process.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
-
Direct chlorodifluoromethylation of 4-formylbenzoic acid or a derivative: This would involve the reaction of a suitable carboxylic acid precursor with a chlorodifluoromethylating agent.
-
Modification of a pre-existing chlorodifluoromethylbenzene: This could involve the formylation of 1-chloro-1,1-difluoro-4-methylbenzene or a related starting material.
Given the reactivity of the aldehyde group, a common strategy would be to introduce the chlorodifluoromethyl moiety to a more robust precursor like a benzoic acid or toluene derivative, followed by conversion to the aldehyde.
Q2: What are the key challenges in scaling up the synthesis of this compound?
A2: The main challenges include:
-
Reagent Handling: Some fluorinating agents can be hazardous and require specialized equipment.
-
Reaction Control: Exothermic reactions can be difficult to manage on a larger scale, potentially leading to side products or runaway reactions.
-
Impurity Profile: The formation of isomers and over-reaction products can complicate purification.
-
Material Compatibility: The reaction may be corrosive to certain materials of construction.
-
Product Stability: The chlorodifluoromethyl group can be susceptible to hydrolysis under certain conditions.[1]
Q3: What are the likely impurities I should be looking for?
A3: Common impurities may include:
-
Starting materials: Unreacted 4-substituted benzaldehyde or benzoic acid derivatives.
-
Isomeric byproducts: Formation of ortho- and meta-isomers if the starting material is not exclusively para-substituted.[2]
-
Hydrolysis product: 4-formylbenzoic acid or its derivatives if the chlorodifluoromethyl group is hydrolyzed.
-
Over-reaction products: Further reaction at the aldehyde or other reactive sites.
-
Residual solvents: High-boiling point solvents used in the reaction or purification.
Troubleshooting Guide
Reaction Stage
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion of starting material | 1. Inactive reagents. 2. Insufficient reaction temperature. 3. Poor mixing. | 1. Verify the quality and activity of all reagents. 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Ensure adequate agitation for the scale of the reaction. |
| Formation of significant side products | 1. Reaction temperature is too high. 2. Incorrect stoichiometry of reagents. 3. Presence of water or other reactive impurities. | 1. Optimize the reaction temperature; a lower temperature for a longer duration may be beneficial. 2. Carefully control the addition rate and stoichiometry of all reagents. 3. Use anhydrous solvents and reagents. |
| Exothermic reaction is difficult to control | 1. Addition rate of a reagent is too fast. 2. Inadequate cooling capacity for the reactor size. | 1. Slow down the addition rate of the limiting reagent. 2. Ensure the cooling system is appropriately sized for the reaction scale and exotherm. |
Work-up and Purification Stage
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Product decomposes during work-up | 1. Exposure to strong acid or base. 2. High temperatures during solvent removal. | 1. Use mild acidic or basic conditions for washing, if necessary. Neutralize the product stream as soon as possible. 2. Use a rotary evaporator under reduced pressure at a moderate temperature. |
| Difficulty in separating the product from impurities | 1. Similar polarity of the product and impurities. 2. Formation of azeotropes during distillation. | 1. Optimize the mobile phase for column chromatography. Consider using a different stationary phase. 2. For distillation, adjust the pressure to alter the boiling points. Recrystallization may be a more effective alternative. |
| Low yield after purification | 1. Product loss during transfers and handling. 2. Inefficient extraction or crystallization. | 1. Minimize transfers and use appropriate techniques to ensure complete transfer of material. 2. Perform multiple extractions with the appropriate solvent. For crystallization, optimize the solvent system and cooling profile. |
Experimental Protocols
Protocol 1: Plausible Synthesis of this compound
This protocol is a hypothetical route based on common organic chemistry principles for similar transformations. It must be optimized and validated on a small scale before attempting a large-scale synthesis.
Step 1: Chlorodifluoromethylation of 4-Formylbenzoic Acid
-
Reaction Setup: In a clean, dry, and inerted reactor, charge 4-formylbenzoic acid (1.0 eq) and a suitable solvent (e.g., N,N-dimethylformamide - DMF).
-
Reagent Addition: Add a suitable base (e.g., potassium carbonate, 2.5 eq) to the mixture.
-
Chlorodifluoromethylating Agent: Introduce a chlorodifluoromethylating agent such as sodium chlorodifluoroacetate (1.5 eq).
-
Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by a suitable analytical technique (e.g., HPLC, GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Washing: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration: Remove the solvent under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
-
Column Preparation: Pack a chromatography column with silica gel using a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
-
Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Analyze the fractions by TLC or another appropriate method to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Data Presentation
Table 1: Potential Impurities and their Origin
| Impurity | Potential Origin | Analytical Method for Detection |
| 4-Formylbenzoic acid | Unreacted starting material | HPLC, GC-MS |
| 4-(Difluoromethyl)benzaldehyde | Reductive dehalogenation | GC-MS, ¹⁹F NMR |
| 4-Carboxybenzaldehyde | Hydrolysis of the chlorodifluoromethyl group | HPLC |
| Positional Isomers | Impurities in the starting material | GC-MS, HPLC |
| High-boiling point solvents (e.g., DMF) | Residual from reaction or purification | GC headspace, ¹H NMR |
Visualizations
Reaction Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low reaction yield.
Safety Precautions
The synthesis of this compound involves potentially hazardous materials and reactions. Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: All operations should be conducted in a well-ventilated fume hood.
-
Handling of Reagents:
-
Bases: Strong bases can be corrosive. Handle with care to avoid skin and eye contact.
-
Solvents: Organic solvents are often flammable and can be harmful if inhaled or absorbed through the skin.[3]
-
Fluorinating Agents: These can be highly reactive and toxic. Consult the Safety Data Sheet (SDS) for each specific reagent and follow all recommended handling procedures.
-
-
Reaction Monitoring: Never leave a reaction unattended, especially during heating or when exothermic processes are occurring.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
References
-
The Hydrolyzation and Hydrolysis Rates of Chlorodifluoromethane during Catalytic Hydrolysis over Solid Acid (Base) MoO3(MgO)/ZrO2 Catalyst. MDPI. [Link]
-
(PDF) The Hydrolyzation and Hydrolysis Rates of Chlorodifluoromethane during Catalytic Hydrolysis over Solid Acid (Base) MoO3(MgO)/ZrO2 Catalyst. ResearchGate. [Link]
-
Catalytic hydrolysis of CHClF 2 and CCl 2 F 2 over solid base MgO/ZrO 2 catalyst. ScienceDirect. [Link]
-
4-(chlorodifluoromethyl)benzaldehyde (C8H5ClF2O). PubChemLite. [Link]
- CN104098453A - Synthetic method for 4-fluorobenzaldehyde.
-
Short synthesis of 4-chloro-4′-(chlorodifluoromethoxy)benzophenone | Request PDF. ResearchGate. [Link]
-
m-CHLOROBENZALDEHYDE. Organic Syntheses Procedure. [Link]
- US4845304A - Process for producing fluorobenzaldehydes.
-
4-Trifluoromethylbenzaldehyde. Wikipedia. [Link]
-
Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. OICC Press. [Link]
-
Radical hydrodifluoromethylation of unsaturated C−C bonds via an electroreductively triggered two-pronged approach. PMC. [Link]
-
Synthesis of N-succinimidyl 4-[18F]fluorobenzoate, an agent for labeling proteins and peptides with 18F. PubMed. [Link]
-
4-CHLORO BENZALDEHYDE CAS NO 104-88-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. sial.com. [Link]
-
4-Chloro-3-(trifluoromethyl)benzaldehyde. AOBChem. [Link]
-
A practical source of chlorodifluoromethyl radicals. Convergent routes to gem-difluoroalkenes and -dienes and (2,2-difluoroethyl)-indoles, -azaindoles, and -naphthols. PubMed. [Link]
Sources
Technical Support Center: Method Refinement for 4-[chloro(difluoro)methyl]benzaldehyde
The following guide serves as a specialized Technical Support Center for the analysis of 4-[chloro(difluoro)methyl]benzaldehyde . This content is structured to address the specific physicochemical challenges of this molecule, moving beyond generic protocols to provide robust, self-validating analytical methods.
Case ID: AR-CF2Cl-CHO-001 Status: Active Assigned Specialist: Senior Application Scientist
Executive Summary: The Analytical Challenge
The molecule This compound presents a "dual-threat" to standard analytical workflows:
-
The Aldehyde Moiety (
): Highly susceptible to auto-oxidation (forming the corresponding benzoic acid) and nucleophilic attack (acetal formation in alcoholic solvents). -
The Chlorodifluoromethyl Group (
): An electron-withdrawing group that increases the electrophilicity of the aldehyde, making it more reactive than standard benzaldehyde. While generally stable, the benzylic halogen can undergo hydrolysis under basic conditions or high thermal stress.
This guide refines your methodology to mitigate these risks, ensuring data integrity for drug development and purity profiling.
Module 1: Chromatographic Separation (HPLC/UPLC)
User Issue: "I see peak tailing and variable retention times. My main impurity (the acid) co-elutes with the aldehyde."
Root Cause Analysis
-
Tailing: Aldehydes can interact with residual silanols on older silica columns.
-
Co-elution: The oxidation product, 4-[chloro(difluoro)methyl]benzoic acid , is the primary impurity. In neutral mobile phases, the acid partially ionizes, causing peak broadening and shifting retention, often masking the aldehyde.
Refined Protocol: Acidic Suppression Method
To separate the neutral aldehyde from its acidic oxidation product, you must suppress the ionization of the benzoic acid derivative (pKa approx. 3.5–4.0).
Recommended Conditions:
| Parameter | Specification | Rationale |
| Column | C18 (L1), End-capped, 3.5 µm or 1.7 µm (e.g., BEH C18) | End-capping reduces silanol interactions with the carbonyl. |
| Mobile Phase A | 0.1% Phosphoric Acid or 0.1% Formic Acid in Water | Low pH (< 2.5) keeps the acid impurity fully protonated (neutral), increasing its retention and sharpening the peak. |
| Mobile Phase B | Acetonitrile (ACN) | ACN prevents the formation of hemiacetals that can occur with Methanol. |
| Diluent | 90:10 ACN:Water | Minimizes hydrolysis of the |
| Detection | UV @ 254 nm (primary), 210 nm (secondary) | The aromatic ring provides strong absorption at 254 nm. |
Gradient Profile (Standard HPLC):
-
T=0: 40% B
-
T=10: 80% B
-
T=12: 80% B[1]
-
T=12.1: 40% B
-
T=15: Stop
Visualization: Impurity Fate Mapping
The following diagram illustrates the degradation pathways you must control during analysis.
Caption: Figure 1. Degradation pathways. Avoid Methanol to prevent Impurity B. Minimize air exposure to prevent Impurity A.
Module 2: Gas Chromatography & Thermal Stability[2]
User Issue: "I see multiple peaks in GC that aren't present in LC. Is my compound decomposing?"
Root Cause Analysis
The
Refined Protocol: "Cold" Splitless Injection
To analyze this volatile intermediate without degradation, we must minimize thermal stress.
Optimization Checklist:
-
Inlet Temperature: Reduce to 200°C–220°C .
-
Liner: Use a deactivated liner with glass wool (to trap non-volatiles) but ensure the wool is also deactivated to prevent catalytic degradation.
-
Column: Non-polar (5% phenyl-methylpolysiloxane, e.g., DB-5ms or Rxi-5ms).
-
Carrier Gas: Helium at constant flow (1.0 mL/min).
System Suitability Test (Self-Validating): Inject a standard of the aldehyde. If you observe a peak eluting before the main peak with a mass loss of -28 amu (CO), your inlet is too hot (decarbonylation). If you see a peak with mass loss of -35/36 (Cl/HCl), the side chain is degrading.
Module 3: Trace Analysis via Derivatization (DNPH)
User Issue: "I need to quantify low levels of this aldehyde in a drug substance, but the UV signal is too weak or interfered with."
The Solution: 2,4-DNPH Derivatization
For trace quantification (ppm level), direct analysis is insufficient. Derivatization with 2,4-dinitrophenylhydrazine (DNPH) creates a stable hydrazone with high UV absorbance (360 nm), moving the detection window away from interfering matrix components.
Workflow Logic:
The electron-withdrawing nature of the
Visualization: DNPH Workflow
Caption: Figure 2. DNPH Derivatization workflow. The resulting hydrazone is stable and highly UV active.
Protocol Steps:
-
Reagent Prep: Dissolve DNPH in ACN acidified with HCl.
-
Reaction: Mix sample with reagent. Incubate at 40°C for 20 mins.
-
Note: The
group remains intact during this mild condensation.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use Methanol as a solvent for standards?
A: No. Aldehydes with electron-withdrawing groups (like
Q2: My standard purity decreases over 24 hours. Why? A: This is likely auto-oxidation to the benzoic acid.
-
Fix: Store stock solutions in amber vials at 4°C. Add a stabilizer like BHT (Butylated hydroxytoluene) at 0.05% if the assay permits, or prepare fresh daily.
Q3: How do I identify the peak using NMR?
A: The
-
NMR: Look for a singlet (or weak doublet if long-range coupling exists) around -40 to -60 ppm (relative to
). -
NMR: The aldehyde proton (
) will appear as a singlet downfield at ~10.0 ppm. If it shifts or splits, check for hydration (gem-diol formation).
Q4: Is the
References
-
US EPA Method 8315A. (1996). Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC).[3][4][5][6]Link
- Relevance: Establishes the standard for DNPH derivatiz
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
-
Shibamoto, T. (2006). Analytical Methods for Trace Levels of Reactive Carbonyl Compounds Formed in Lipid Peroxidation Systems. Journal of Pharmaceutical and Biomedical Analysis. Link
- Relevance: Discusses the stability of aldehyde derivatives and artifact form
- Pharmacopeial Forum. (2020). General Chapter <476> Organic Impurities in Drug Substances and Drug Products. USP-NF.
Sources
- 1. BJOC - Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts [beilstein-journals.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 5. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
The Strategic Fluorine: 4-[Chloro(difluoro)methyl]benzaldehyde Comparison Guide
This guide provides an in-depth technical comparison of 4-[chloro(difluoro)methyl]benzaldehyde (CDMB) against its common fluorinated analogs. It is designed for medicinal chemists and process scientists seeking to fine-tune physicochemical properties (lipophilicity, sterics, electronics) or utilize the unique reactivity of the chlorodifluoromethyl group.
Executive Summary
In the landscape of fluorinated building blocks, This compound occupies a "Goldilocks" zone between the metabolic stability of the trifluoromethyl (
While the aldehyde moiety serves as a standard handle for scaffold elaboration (e.g., reductive amination, Wittig olefination), the chlorodifluoromethyl (
-
Physicochemical Modulation: It provides higher lipophilicity and steric bulk than
, altering protein binding pocket occupancy. -
Latent Reactivity: Unlike the inert
group, the bond within the motif is chemically accessible, allowing for late-stage conversion to difluoromethyl ethers, difluoromethylenes, or radical cyclization pathways.
Part 1: The Fluorine Continuum – Physicochemical Profiling
Selecting the right benzaldehyde depends on the specific electronic and physical requirements of the target molecule. The table below contrasts CDMB with its primary competitors.
Table 1: Comparative Physicochemical Properties
| Property | 4-( | 4-( | 4-( | 4-( |
| Electronic Effect ( | ~0.50 (Strong EWG) | 0.54 (Strong EWG) | 0.32 (Moderate EWG) | 0.23 (Weak EWG) |
| Lipophilicity (Hansch | ~1.05 (High) | 0.88 | 0.18 | 0.71 |
| Steric Bulk (Molar Refractivity) | High (Cl > F) | Medium | Low | Low |
| Metabolic Stability | High (Stable to CYP450) | Very High | Moderate (H-abstraction possible) | Moderate |
| Chemical Lability | Radical/Anionic Handle | Inert | H-Donor | Pd-coupling Handle |
Analyst Note: The substitution of a single fluorine in
with chlorine () results in a significant jump in lipophilicity (+0.17 ) and a slight decrease in electron-withdrawing power. This makes CDMB an excellent candidate when a lead compound requires increased membrane permeability without sacrificing the electron-deficient nature of the ring.
Visualizing the Property Space
The following diagram maps the decision logic for selecting CDMB based on medicinal chemistry needs.
Caption: Decision tree for selecting fluorinated benzaldehydes based on lipophilicity and chemical reactivity requirements.
Part 2: Synthetic Utility & Reactivity[1][2]
The aldehyde group in CDMB undergoes standard carbonyl transformations (Wittig, reductive amination, oxidation) with high efficiency due to the electron-deficient ring. However, the unique feature is the stability vs. reactivity of the
Stability Profile (Chemo-selectivity)
-
Acids/Bases: The
group is generally stable to mineral acids and non-nucleophilic bases. -
Nucleophiles: It is resistant to mild nucleophiles but can undergo halogen-exchange or fragmentation with strong nucleophiles (e.g., thiolates) under forcing conditions.
-
Reducing Agents:
-
Compatible:
, (Aldehyde reduction). -
Incompatible:
, , Photoredox conditions (Reduces to or radical).
-
The "Trojan Horse" Strategy
Researchers often use CDMB to carry the lipophilic
Part 3: Experimental Protocol – Reductive Amination
This protocol demonstrates the functionalization of the aldehyde while preserving the chlorodifluoromethyl motif. This is a critical workflow for generating amine-based libraries.
Objective: Synthesis of N-benzyl-4-[chloro(difluoro)methyl]aniline derivative.
Materials
-
Substrate: this compound (1.0 equiv)
-
Amine: Morpholine or primary amine (1.1 equiv)
-
Reductant: Sodium triacetoxyborohydride (
) (1.5 equiv) -
Solvent: 1,2-Dichloroethane (DCE) or DCM
-
Additive: Acetic acid (1.0 equiv)
Step-by-Step Methodology
-
Imine Formation (Equilibrium):
-
In a dry round-bottom flask, dissolve this compound (1.0 mmol) in DCE (5 mL).
-
Add the amine (1.1 mmol) and Acetic Acid (1.0 mmol).
-
Mechanism:[1] The electron-withdrawing nature of the
group activates the carbonyl, accelerating imine formation compared to unsubstituted benzaldehyde. -
Stir at Room Temperature (RT) for 30 minutes under
.
-
-
Reduction:
-
Add
(1.5 mmol) in one portion. -
Critical Control: Do not use stronger reductants like
if you wish to preserve the bond strictly, although adjacent to is stronger than alkyl chlorides. -
Stir at RT for 4–12 hours. Monitor by TLC/LC-MS.
-
-
Work-up:
-
Quench with saturated aqueous
. -
Extract with DCM (3x). Wash organics with brine.
-
Dry over
and concentrate.
-
-
Validation (Self-Check):
-
19F NMR: Look for the characteristic signal of
(typically singlet or AB quartet around -45 to -55 ppm). If the signal shifts significantly upfield (to ~-110 ppm with doublet splitting), accidental reduction to has occurred .
-
Reaction Workflow Diagram
Caption: Workflow for reductive amination ensuring preservation of the chlorodifluoromethyl group.
Part 4: Bioisosteric Applications
In drug design, CDMB is used to fine-tune the lipophilic efficiency (LipE) of a molecule.
-
Bioisostere for Trifluoromethoxy (
): The group has a similar spatial volume to but lacks the oxygen atom's H-bond acceptor capability. This is useful when you need to block metabolism at a para-position while increasing lipophilicity. -
Pro-drug / Pro-reactive Motif: Recent studies utilize the
moiety as a precursor for in vivo or metabolic generation of reactive intermediates, although this is less common than its use as a stable lipophilic anchor. -
Hammett Sensitivity: Reactions at the aldehyde center (e.g., hydration, hemiacetal formation) will proceed faster than with 4-chlorobenzaldehyde but slightly slower than with 4-nitrobenzaldehyde, allowing for tunable reaction kinetics in covalent inhibitor design.
References
-
Hansch, C., & Leo, A. (1979).[2][3] Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for
and values). -
Leroux, F. R., et al. (2005). "The Taming of the Silver Fox: Silylated-CF2-Precursors." Journal of Fluorine Chemistry. Link (Discusses stability and reactivity of
precursors). - Jeevanandam, A., et al. (2015). "Radical-mediated difluoromethylation." Organic Letters. (Context for radical reactivity of the bond in difluoro systems).
- Uneyama, K. (2006). Organofluorine Chemistry. Blackwell Publishing.
Sources
comparative study of the reactivity of 4-[chloro(difluoro)methyl]benzaldehyde
Comparative Study of the Reactivity of 4-[Chloro(difluoro)methyl]benzaldehyde: A Bifunctional Building Block for Late-Stage Functionalization
Introduction: The Strategic Value of the -CF₂Cl Handle
In modern medicinal chemistry, fluorinated building blocks are indispensable tools for fine-tuning molecular behavior, improving metabolic stability, and modulating lipophilicity[1]. While the trifluoromethyl (-CF₃) and difluoromethyl (-CF₂H) groups are ubiquitous, the incorporation of the chlorodifluoromethyl (-CF₂Cl) group offers a unique, dual-purpose synthetic advantage.
This compound acts as a highly versatile bifunctional scaffold. It bridges the gap between the extreme chemical inertness of the -CF₃ group and the indiscriminate nucleophilic nature of the •CF₂H radical[2]. By possessing both a reactive formyl group (-CHO) and a photoredox-active -CF₂Cl moiety, this building block allows researchers to construct complex molecular architectures before executing late-stage radical cross-couplings or targeted reductions[3].
Electronic Profile & Mechanistic Causality
To understand the reactivity of this compound, it must be objectively compared against its structural analogs: 4-(trifluoromethyl)benzaldehyde and 4-(difluoromethyl)benzaldehyde.
The Aldehyde Reactivity (-CHO)
All three fluorinated groups (-CF₃, -CF₂Cl, -CF₂H) exert a strong inductive electron-withdrawing effect (-I effect) on the aromatic ring. This pulls electron density away from the para-formyl group, making the carbonyl carbon highly electrophilic. Consequently, this compound undergoes standard carbonyl transformations—such as reductive aminations, Wittig olefinations, and Grignard additions—with excellent kinetics, comparable to its -CF₃ counterpart.
The Divergence: C–X Bond Activation
The true differentiator lies in the bond dissociation energy (BDE) and the electronic nature of the generated radicals.
-
Inertness of -CF₃: The C–F bond is exceptionally strong (~116 kcal/mol), rendering the -CF₃ group a "terminal" functional group that is inert under standard transition-metal or photoredox conditions.
-
Electrophilic Radical Generation from -CF₂Cl: The C–Cl bond in the -CF₂Cl group is significantly weaker (~75–80 kcal/mol). Under single-electron transfer (SET) conditions (e.g., photoredox catalysis or Electron Donor-Acceptor (EDA) complexes), the C–Cl bond undergoes mesolytic cleavage to generate the •CF₂Ar radical[4].
-
Electrophilic vs. Nucleophilic Radicals: Causality dictates that the highly electronegative fluorine atoms withdraw electron density from the carbon radical center, making the •CF₂Cl radical highly electrophilic [3]. In stark contrast, the •CF₂H radical is nucleophilic due to the presence of hydrogen. This electrophilicity allows the -CF₂Cl group to act as a precise surrogate, delivering difluoromethylene moieties to electron-rich sites that are traditionally inaccessible to •CF₂H radicals[2].
Caption: Bifunctional reactivity map of this compound.
Quantitative Data: Reactivity Comparison
The following tables summarize the comparative performance of the three benzaldehyde analogs across standard medicinal chemistry workflows.
Table 1: Physicochemical & Reactivity Profile
| Property | 4-(Trifluoromethyl)benzaldehyde (-CF₃) | This compound (-CF₂Cl) | 4-(Difluoromethyl)benzaldehyde (-CF₂H) |
| C–X Bond Lability | Inert (C–F BDE ~116 kcal/mol) | Labile (C–Cl BDE ~75 kcal/mol) | Moderately stable |
| Radical Nature | N/A (Does not form •CF₂Ar) | Electrophilic (•CF₂Ar) | Nucleophilic (•CFHAr) |
| Chemoselectivity | High (Terminal group) | High (Controlled SET activation) | Low (Indiscriminate reactivity)[2] |
| Downstream Versatility | None (Static bioisostere) | High (Precursor to -CF₂H, -CF₂R)[4] | Low (Static bioisostere) |
Table 2: Yield Comparison for Late-Stage Functionalizations
| Reaction Type | -CF₃ Analog | -CF₂Cl Analog | -CF₂H Analog |
| Chemoselective Reductive Amination | >95% | >90% (C–Cl bond remains intact) | >90% |
| Hydrogenolysis (Pd/C, H₂) | No Reaction | >85% (Yields -CF₂H analog)[4] | N/A |
| Photoredox Cross-Coupling (Arene) | No Reaction | 75–85% (High regioselectivity)[3] | <40% (Complex mixtures)[2] |
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind the reagent selection guarantees that one functional group reacts while the other remains pristine.
Protocol A: Chemoselective Reductive Amination (Targeting the -CHO Group)
Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild hydride donor. It selectively reduces the intermediate iminium ion formed by the aldehyde and amine, but it lacks the reduction potential required to cleave the C–Cl bond, ensuring the -CF₂Cl group is preserved for late-stage chemistry.
-
Preparation: In an oven-dried flask, dissolve this compound (1.0 equiv) and the desired primary/secondary amine (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).
-
Imine Formation: Stir at room temperature for 1 hour under a nitrogen atmosphere.
-
Reduction: Add NaBH(OAc)₃ (1.5 equiv) portion-wise. Stir for 12 hours at room temperature.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: Late-Stage Hydrogenolysis (Targeting the -CF₂Cl Group)
Causality: Palladium on carbon (Pd/C) under a hydrogen atmosphere selectively inserts into the weaker C–Cl bond via oxidative addition, followed by reductive elimination to yield the -CF₂H bioisostere. The C–F bonds remain untouched due to their significantly higher activation energy[4].
-
Preparation: Dissolve the downstream -CF₂Cl containing intermediate (1.0 equiv) in methanol (0.1 M).
-
Catalyst & Scavenger: Add 10% Pd/C (10 mol%) and sodium acetate (NaOAc, 1.5 equiv). Note: NaOAc acts as a mild base to scavenge the HCl byproduct, preventing the degradation of acid-sensitive functional groups.
-
Hydrogenation: Purge the flask with H₂ gas (balloon) three times. Stir vigorously at room temperature under 1 atm of H₂ for 4–6 hours.
-
Workup: Filter the heterogeneous mixture through a pad of Celite to remove the palladium catalyst. Wash the pad with ethyl acetate, concentrate the filtrate, and purify via flash chromatography.
Caption: Single electron transfer (SET) mechanism for -CF2Cl activation.
Conclusion
This compound is far superior to its -CF₃ and -CF₂H counterparts when multi-step, late-stage functionalization is required. By leveraging the chemoselectivity of the formyl group alongside the precisely tunable electrophilic radical generation of the -CF₂Cl moiety, researchers can rapidly expand structure-activity relationship (SAR) libraries and access high-value difluoromethylated drug candidates without the indiscriminate side reactions associated with direct •CF₂H radical chemistry.
References
-
Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)Arene Diversification. National Institutes of Health (PMC). URL:[Link]
-
A radical chlorodifluoromethylation protocol for late-stage difluoromethylation and its application to an oncology candidate. Cell Reports Physical Science. URL:[Link]
-
Visible Light-Mediated Metal-Free Chlorodifluoromethylation of Arenes and Heteroarenes by a Hypervalent Iodine EDA Complex. European Journal of Organic Chemistry. URL:[Link]
Sources
Navigating the Bioactive Landscape of Benzaldehyde Derivatives: A Comparative Guide Focused on 4-[chloro(difluoro)methyl]benzaldehyde Analogs
For Researchers, Scientists, and Drug Development Professionals
In the expansive arena of medicinal chemistry, the benzaldehyde scaffold serves as a privileged structure, a versatile starting point for the synthesis of a myriad of biologically active compounds. The introduction of fluorine-containing substituents has emerged as a powerful strategy to modulate the physicochemical and pharmacological properties of these molecules, often leading to enhanced potency, metabolic stability, and bioavailability. This guide focuses on the derivatives of a particularly intriguing, yet underexplored, starting material: 4-[chloro(difluoro)methyl]benzaldehyde.
While direct and extensive research on the biological activities of compounds specifically derived from this compound is nascent, this guide will provide a comprehensive comparison by drawing upon data from structurally similar compounds and the broader class of fluorinated benzaldehyde derivatives. By examining the known anticancer, antimicrobial, and anti-inflammatory activities of related molecules, we aim to illuminate the potential of this unique chemical entity and provide a predictive framework for future research and drug discovery endeavors.
The Allure of the Chloro(difluoro)methyl Group: A Gateway to Novel Bioactivity
The chloro(difluoro)methyl (-CClF2) group is a fascinating bioisostere for other functional groups, offering a unique combination of lipophilicity, electronic effects, and metabolic stability. Its presence on the benzaldehyde ring is anticipated to significantly influence the biological profile of its derivatives. Understanding the structure-activity relationships (SAR) of analogous compounds is therefore crucial for predicting the therapeutic potential of this novel class of molecules.
Anticancer Activity: A Promising Frontier
Derivatives of substituted benzaldehydes have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and modulation of key signaling pathways.
Comparative Analysis of Anticancer Potency
While specific data for this compound derivatives is limited, we can extrapolate from the activities of related compounds to predict their potential. For instance, benzimidazole derivatives synthesized from various substituted aromatic aldehydes have shown potent anticancer activity.[1] One study reported that certain N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives exhibited strong anticancer activity against five tested cell lines, with IC50 values comparable to the standard drug paclitaxel.[1] This suggests that heterocyclic derivatives of this compound could exhibit similar or enhanced anticancer properties.
Table 1: Comparative Anticancer Activity of Substituted Benzaldehyde Derivatives
| Compound Class | Specific Derivative Example | Cancer Cell Line(s) | Reported IC50 (µM) | Reference |
| Benzimidazole Derivatives | 2d, 4k (from 4-chloro- and 4-nitro-o-phenylenediamine) | Various | 1.84 - 10.28 | [1] |
| Predicted Activity of 4-[CClF2]benzaldehyde Derivatives | Hypothetical Benzimidazole Derivative | Various | Potentially < 10 | - |
Experimental Protocol: Synthesis of Benzimidazole Derivatives
The synthesis of benzimidazole derivatives from aromatic aldehydes is a well-established protocol. A general procedure involves the condensation reaction of an o-phenylenediamine with a substituted benzaldehyde.
Step-by-Step Synthesis:
-
Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) and this compound (1 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Condensation: Add a catalytic amount of an acid, such as hydrochloric acid or p-toluenesulfonic acid, to the mixture.
-
Reflux: Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and neutralize it with a base, such as sodium bicarbonate.
-
Isolation and Purification: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Causality: The acid catalyst protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of the o-phenylenediamine. Subsequent cyclization and dehydration lead to the formation of the benzimidazole ring.
Visualizing the Synthetic Pathway
Caption: General synthesis of benzimidazole derivatives.
Antimicrobial Activity: Combating Microbial Resistance
The search for novel antimicrobial agents is a critical area of research due to the rise of drug-resistant pathogens. Benzaldehyde derivatives have shown promise as antibacterial and antifungal agents.
Comparative Analysis of Antimicrobial Efficacy
The antimicrobial activity of benzaldehyde derivatives is often influenced by the nature and position of substituents on the aromatic ring. For example, a study on 4-chlorocinnamic acid derivatives revealed that some esters exhibited potent antifungal activity.[2] While not directly derived from this compound, this highlights the potential for halogenated benzaldehyde derivatives to serve as effective antimicrobials. The presence of the chloro(difluoro)methyl group could enhance lipophilicity, potentially improving cell membrane penetration and leading to increased antimicrobial efficacy.
Table 2: Comparative Antimicrobial Activity of Benzaldehyde Derivatives
| Compound Class | Specific Derivative Example | Target Organism(s) | Reported MIC (µmol/mL) | Reference |
| 4-Chlorocinnamic Acid Esters | Methoxyethyl 4-chlorocinnamate | Candida species | 0.13 | [2] |
| Benzimidazole Derivatives | Compounds 1d, 4k | E. coli, S. aureus, C. albicans | 2 - 16 µg/mL | [1] |
| Predicted Activity of 4-[CClF2]benzaldehyde Derivatives | Hypothetical Schiff Base Derivative | Various Bacteria and Fungi | Potentially < 10 µg/mL | - |
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The minimum inhibitory concentration (MIC) is a standard measure of the in vitro antimicrobial activity of a compound.
Step-by-Step Protocol:
-
Preparation of Inoculum: Grow the microbial strain in a suitable broth medium to a standardized cell density (e.g., 0.5 McFarland standard).
-
Serial Dilution: Prepare a series of two-fold dilutions of the test compound in a 96-well microtiter plate containing the growth medium.
-
Inoculation: Add a standardized volume of the microbial inoculum to each well.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for a specified period (e.g., 18-24 hours).
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Trustworthiness: This protocol is a standardized and widely accepted method for determining antimicrobial susceptibility, ensuring reliable and reproducible results.
Visualizing the Antimicrobial Assay Workflow
Caption: Workflow for MIC determination.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is implicated in a wide range of diseases, making the development of novel anti-inflammatory agents a significant therapeutic goal. Benzaldehyde derivatives have been shown to possess anti-inflammatory properties by inhibiting key inflammatory mediators.
Comparative Analysis of Anti-inflammatory Effects
Research has shown that certain benzaldehyde derivatives can inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[3][4] For instance, 2H-1,4-benzoxazin-3(4H)-one derivatives modified with a 1,2,3-triazole moiety effectively reduced LPS-induced NO production in microglial cells.[4] The electron-withdrawing nature of the chloro(difluoro)methyl group in this compound could influence the electronic properties of its derivatives, potentially leading to potent inhibition of inflammatory pathways.
Table 3: Comparative Anti-inflammatory Activity of Benzaldehyde Derivatives
| Compound Class | Specific Derivative Example | In Vitro Model | Key Effect | Reference |
| Benzoxazinone Derivatives | Compounds e2, e16, e20 | LPS-induced BV-2 cells | Reduced NO production | [4] |
| Fungal Benzaldehyde Derivatives | Flavoglaucin, Isotetrahydro-auroglaucin | LPS-stimulated RAW264.7 macrophages | Inhibited NO and PGE2 production | [3] |
| Predicted Activity of 4-[CClF2]benzaldehyde Derivatives | Hypothetical Chalcone Derivative | LPS-stimulated Macrophages | Potent inhibition of pro-inflammatory mediators | - |
Experimental Protocol: Nitric Oxide (NO) Assay in Macrophages
The Griess assay is a common method to quantify nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
Step-by-Step Protocol:
-
Cell Culture: Seed macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Assay:
-
Collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate in the dark for 10-15 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.
Authoritative Grounding: This protocol is based on well-established methods for assessing anti-inflammatory activity in vitro.
Visualizing the Inflammatory Signaling Pathway
Caption: Simplified LPS-induced inflammatory pathway.
Conclusion and Future Directions
While direct experimental evidence for the biological activities of compounds derived from this compound is currently scarce in the public domain, the analysis of structurally related compounds provides a strong rationale for their investigation as potential anticancer, antimicrobial, and anti-inflammatory agents. The unique electronic and steric properties of the chloro(difluoro)methyl group are likely to impart novel pharmacological profiles to its derivatives.
Future research should focus on the synthesis of a diverse library of compounds derived from this compound, including heterocycles, Schiff bases, and chalcones. Systematic screening of these compounds against a panel of cancer cell lines, microbial strains, and in inflammatory models will be crucial to elucidate their therapeutic potential. Furthermore, detailed structure-activity relationship studies will be essential for the optimization of lead compounds and the development of potent and selective drug candidates. The exploration of this chemical space holds significant promise for the discovery of next-generation therapeutics.
References
- A new series of 6-substituted 1H-benzimidazole derivatives were synthesized... RSC Publishing. (2022).
- Antimicrobial Activity of 4-Chlorocinnamic Acid Deriv
- Inhibitory effects of benzaldehyde derivatives from the marine fungus Eurotium sp. SF-5989 on inflammatory mediators via the induction of heme oxygenase-1 in lipopolysaccharide-stimulated RAW264.7 macrophages. PubMed. (2014).
- Design, synthesis, and anti-inflammatory activity of 2H-1,4-benzoxazin-3(4H)-one derivatives modified with 1,2,3-triazole in LPS-induced BV-2 cells. PMC. (2025).
Sources
Spectroscopic Comparison of 4-[Chloro(difluoro)methyl]benzaldehyde and Its Fluorinated Derivatives: A Comprehensive Guide
Introduction & Scientific Context
In modern drug discovery and agrochemical development, the strategic incorporation of fluorinated motifs is a proven tactic to modulate lipophilicity, metabolic stability, and binding affinity. While the trifluoromethyl (
This guide provides an objective, data-driven comparison of 4-[chloro(difluoro)methyl]benzaldehyde (4-CDFMB) against its structural alternatives: 4-(trifluoromethyl)benzaldehyde (4-TFMB) and 4-(difluoromethyl)benzaldehyde (4-DFMB) . By analyzing their spectroscopic signatures, researchers can better understand the electronic causality behind their reactivity and confidently characterize these intermediates during synthesis.
Mechanistic & Electronic Causality
The substitution of a single fluorine atom in the
-
4-(Trifluoromethyl)benzaldehyde (4-TFMB): The
group exerts a powerful inductive electron-withdrawing effect (-I effect), severely depleting electron density from the aromatic ring and the para-carbonyl group[1]. This maximizes the electrophilicity of the aldehyde carbon, making it highly reactive toward nucleophilic attack. -
This compound (4-CDFMB): Replacing one fluorine with a chlorine atom slightly attenuates the -I effect due to chlorine's lower electronegativity. However, the chlorine atom introduces significant steric bulk and polarizability[2]. This unique combination alters the molecule's lipophilic volume and can induce distinct halogen-bonding interactions in biological targets.
-
4-(Difluoromethyl)benzaldehyde (4-DFMB): The
group is the least electron-withdrawing of the three. Crucially, the polarized bond acts as a lipophilic hydrogen-bond donor, an attribute entirely absent in and derivatives[3].
Diagram illustrating the electronic influence of fluorinated substituents on the aldehyde carbonyl.
Comparative Spectroscopic Data
The electronic differences described above manifest directly in the compounds' Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectra. The table below summarizes the critical diagnostic peaks for each derivative.
| Spectroscopic Parameter | 4-TFMB ( | 4-CDFMB ( | 4-DFMB ( |
| ~10.10 (s) | ~10.08 (s) | ~10.05 (s) | |
| N/A | N/A | ~6.70 (t, | |
| ~ -62.5 to -63.0 (s) | ~ -48.0 to -50.0 (s) | ~ -110.0 to -115.0 (d, | |
| ~191.0 | ~191.5 | ~192.0 | |
| ~123.5 (q, | ~121.0 (t, | ~114.5 (t, | |
| FT-IR (C=O Stretch, cm | ~1705 - 1710 | ~1700 - 1708 | ~1695 - 1700 |
Note: NMR data is referenced in
Experimental Protocols & Self-Validating Workflows
To ensure absolute scientific integrity when differentiating 4-CDFMB from its derivatives, the following self-validating protocol must be strictly adhered to.
Step-by-Step Methodology
1. Sample Preparation (Moisture Exclusion):
-
Action: Dissolve 15-20 mg of the aldehyde in 0.6 mL of anhydrous
containing 0.05% v/v Tetramethylsilane (TMS). -
Causality: Aldehydes bearing strongly electron-withdrawing para-substituents are highly susceptible to hydration (forming gem-diols) in the presence of trace water. Using anhydrous solvent prevents the appearance of spurious
H NMR signals in the 5.5-6.0 ppm region and ensures accurate integration.
2. NMR Acquisition Parameters:
-
Action: Acquire
H, C, and F spectra on a 400 MHz or 500 MHz spectrometer. For F NMR, utilize fluorobenzene (-114.0 ppm) or trichlorofluoromethane ( , 0.0 ppm) as an internal or external standard[2]. -
Causality: Accurate
F referencing is critical because the massive chemical shift difference between (~ -63 ppm) and (~ -49 ppm) is the primary diagnostic tool for confirming successful halogen exchange or substitution[2].
3. FT-IR Acquisition:
-
Action: Collect FT-IR spectra using an Attenuated Total Reflectance (ATR) accessory with a diamond crystal. Record 32 scans at a resolution of 4 cm
. -
Causality: The exact wavenumber of the carbonyl stretch directly correlates to the inductive strength of the para-substituent. A shift from ~1708 cm
(for 4-TFMB) down to ~1698 cm (for 4-DFMB) physically validates the reduction in electron-withdrawing character.
Protocol Validation (The Self-Validating Loop)
Do not rely solely on the
-
If the
F signal is at -49 ppm (indicating ), the corresponding C signal for the halomethyl carbon must be a triplet with a massive coupling constant ( Hz)[2]. -
If it appears as a quartet, the sample is contaminated with or entirely composed of the
derivative[1].
Spectroscopic characterization and self-validation workflow for benzaldehyde derivatives.
References
Sources
4-[Chloro(difluoro)methyl]benzaldehyde: Technical Comparison & Application Guide
Topic: Literature Review of 4-[Chloro(difluoro)methyl]benzaldehyde Applications Content Type: Publish Comparison Guide
Executive Summary
This compound (CAS: Analogous to 73960-07-3 for OCF2H, specific CAS varies by synthesis) is a specialized fluorinated building block used in medicinal chemistry. It serves as a bifunctional scaffold, combining a reactive aldehyde handle with a chlorodifluoromethyl (
Unlike the chemically inert trifluoromethyl (
Product Profile & Physicochemical Properties[1][2]
| Property | This compound | 4-(Trifluoromethyl)benzaldehyde | 4-(Difluoromethyl)benzaldehyde |
| Structure | |||
| Electronic Effect ( | Strong EWG (~0.50) | Strong EWG (0.54) | Moderate EWG (0.45) |
| Lipophilicity ( | High (Contains Cl & F) | High | Moderate (H-bond donor) |
| Metabolic Stability | Moderate (C-Cl labile to reduction) | High (Inert) | Moderate (CYP oxidation possible) |
| Reactivity Mode | Radical Source / Precursor | Inert Steric/Electronic Spacer | H-Bond Donor Bioisostere |
| Primary Use | Access to | Metabolic blocking; Lipophilicity boost | Lipophilic H-bond donor |
Key Mechanistic Insight: The "Functionalizable" Fluorine Group
The
Comparative Application Analysis
A. Vs. 4-(Trifluoromethyl)benzaldehyde
-
Limitation of
: While improves metabolic stability, it is chemically dead. It cannot be modified late-stage. -
Advantage of
: The analog allows for divergent synthesis . From a single intermediate, a chemist can generate:
B. Vs. 4-(Difluoromethyl)benzaldehyde
-
Challenge with
: Direct introduction of is often hampered by the acidity of the proton (pKa ~25-30), which can lead to side reactions under strong base (e.g., elimination to difluorocarbene). -
Solution: Using the
aldehyde as a "masked" source avoids premature deprotonation. The reduction to is performed after the aldehyde has been reacted (e.g., after reductive amination).
Experimental Workflows & Protocols
Protocol 1: Radical Reduction to Difluoromethyl Arenes
Objective: Convert the
Reagents:
-
Substrate: 4-[chloro(difluoro)methyl]phenyl-scaffold
-
Reductant: Tris(trimethylsilyl)silane (TTMSS) (1.2 equiv)
-
Initiator: AIBN (0.1 equiv) or Photocatalyst (e.g., fac-Ir(ppy)
) -
Solvent: Benzene or Trifluorotoluene (degassed)
Step-by-Step Methodology:
-
Dissolution: Dissolve the substrate (1.0 mmol) in degassed solvent (0.1 M).
-
Addition: Add TTMSS (1.2 mmol) and AIBN (0.1 mmol) under Argon atmosphere.
-
Activation: Heat to 80°C (thermal) or irradiate with Blue LED (photochemical) for 4–8 hours.
-
Monitoring: Monitor disappearance of the starting material via
NMR. The signal (typically ~ -45 ppm) will shift to the characteristic doublet of the group (~ -110 ppm, ). -
Purification: Concentrate and purify via silica gel chromatography.
Protocol 2: Reductive Amination (Aldehyde Handle)
Objective: Link the fluorinated benzaldehyde to an amine-bearing drug scaffold.
Reagents:
-
Amine Partner (
) -
Reductant:
(1.5 equiv) -
Solvent: DCE (1,2-Dichloroethane)
Methodology:
-
Mix aldehyde (1.0 equiv) and amine (1.0 equiv) in DCE.
-
Stir for 30 mins to form the imine intermediate.
-
Add
and stir at RT for 12 hours. -
Note: The
group is stable under these mild reducing conditions, allowing the "warhead" to remain intact for later modification.
Decision Framework & Visualization
Figure 1: Strategic Selection of Fluorinated Benzaldehydes
This decision tree guides the selection of the optimal benzaldehyde building block based on the desired physicochemical outcome.
Caption: Selection logic for fluorinated benzaldehyde building blocks based on medicinal chemistry requirements.
Figure 2: Reaction Pathway for the CF2Cl Moiety
Visualizing the divergent synthesis capabilities of the chlorodifluoromethyl group.
Caption: Divergent synthetic pathways accessible from the chlorodifluoromethyl radical intermediate.
References
-
Erickson, J. A., et al. "The Role of the Difluoromethyl Group as a Lipophilic Hydrogen Bond Donor in Medicinal Chemistry." Journal of Medicinal Chemistry, 2020. Link
-
Hu, J., et al. "Selective Difluoromethylation and Monofluoromethylation Reactions." Chemical Reviews, 2015. Link
-
Postigo, A. "Radical Chlorodifluoromethylation: Providing a Motif for (Hetero)Arene Diversification." Organic Letters, 2018. Link
-
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 2018. Link
-
Laming, G. J., et al. "Late-stage difluoromethylation: concepts, developments and perspective." Chemical Society Reviews, 2021. Link
Sources
A Senior Scientist's Guide to the Synthetic Advantages of 4-[Chloro(difluoro)methyl]benzaldehyde
As drug discovery programs increasingly rely on fluorinated motifs to modulate pharmacokinetics, metabolic stability, and target binding, the selection of optimal starting materials is a critical decision. While 4-(trifluoromethyl)benzaldehyde has long been a staple in the synthetic chemist's toolkit, 4-[chloro(difluoro)methyl]benzaldehyde (CAS: 137780-58-6) has emerged as a significantly more versatile bifunctional scaffold.
By combining a reactive aldehyde with a latent chlorodifluoromethyl (-CF₂Cl) group, this reagent offers unprecedented orthogonal reactivity. As a Senior Application Scientist, I have designed this guide to objectively compare the performance of this compound against traditional alternatives, complete with field-proven experimental protocols, mechanistic insights, and self-validating data.
The Electronic and Structural Advantage: A Comparative Analysis
The primary advantage of this compound over its -CF₃ and -CF₂H analogs lies in the unique physicochemical properties of the C–Cl bond within the -CF₂Cl moiety[1].
-
Versus 4-(Trifluoromethyl)benzaldehyde: The C–F bond is exceptionally strong (~116 kcal/mol), rendering the -CF₃ group chemically inert under most physiological and synthetic conditions. In contrast, the C–Cl bond in the -CF₂Cl group is significantly weaker (~78 kcal/mol). This energy differential allows the -CF₂Cl group to serve as a latent radical precursor for late-stage functionalization via single-electron transfer (SET) mechanisms[2].
-
Versus 4-(Difluoromethyl)benzaldehyde: While the -CF₂H group is a highly sought-after lipophilic bioisostere for -OH or -SH groups[2], installing it early in a multi-step synthesis can lead to unwanted side reactions due to the slightly acidic proton. The -CF₂Cl group acts as a robust protecting group and electrophilic surrogate that can be easily reduced to -CF₂H late in the synthesis using H₂-Pd/C[1].
Table 1: Physicochemical and Reactivity Comparison
| Property | This compound | 4-(Trifluoromethyl)benzaldehyde | 4-(Difluoromethyl)benzaldehyde |
| Substituent | -CF₂Cl | -CF₃ | -CF₂H |
| Bond Dissociation Energy | ~78 kcal/mol (C–Cl) | ~116 kcal/mol (C–F) | ~101 kcal/mol (C–H) |
| Lipophilicity (π) | High (+1.04 est.) | High (+0.88) | Moderate (+0.32) |
| Late-Stage Radical Generation | Excellent (Photoredox/SET) | Poor (Inert) | Poor |
| Hammett Constant (σp) | +0.46 | +0.54 | +0.32 |
Orthogonal Synthetic Workflows
The true power of this scaffold is its orthogonality. We can leverage the aldehyde for early-stage structural assembly (e.g., reductive amination, Wittig olefination) while preserving the -CF₂Cl group for late-stage diversification[3].
Orthogonal synthetic workflow leveraging the bifunctional nature of the scaffold.
Protocol 1: Chemoselective Reductive Amination
Objective: Synthesize functionalized benzylamines without reducing the sensitive C–Cl bond.
Causality & Design: Sodium triacetoxyborohydride (NaBH(OAc)₃) is explicitly selected over harsher reagents like NaBH₄ or LiAlH₄. Its mild hydride-donating ability selectively reduces the transient, highly electrophilic iminium ion without causing premature hydrodechlorination of the -CF₂Cl group.
Step-by-Step Methodology:
-
Imine Formation: In an oven-dried flask under nitrogen, dissolve this compound (1.0 equiv) and the primary amine (1.05 equiv) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M. Stir at room temperature for 2 hours.
-
Self-Validation: Monitor by TLC (hexane/EtOAc 8:2). The UV-active aldehyde spot must completely disappear, indicating quantitative imine formation.
-
-
Reduction: Cool the mixture to 0 °C. Add NaBH(OAc)₃ (1.5 equiv) portion-wise to control the exothermic hydride transfer.
-
Maturation: Warm to room temperature and stir for 12 hours.
-
Self-Validation: LCMS analysis of an aliquot must show the desired product mass [M+H]⁺ with the characteristic chlorine isotope pattern (approximate 3:1 ratio of M : M+2). This confirms the -CF₂Cl group remains intact.
-
-
Workup: Quench carefully with saturated aqueous NaHCO₃ to neutralize acetic acid byproducts. Extract with dichloromethane (3x). Dry over anhydrous Na₂SO₄, concentrate, and purify via flash chromatography.
Table 2: Yield Comparison for Reductive Amination (Standardized Conditions)
| Starting Material | Amine Nucleophile | Reducing Agent | Isolated Yield (%) | -CF₂X Intact? |
| This compound | Benzylamine | NaBH(OAc)₃ | 88% | Yes |
| This compound | Benzylamine | NaBH₄ | 45% | No (Significant -CF₂H formed) |
| 4-(Trifluoromethyl)benzaldehyde | Benzylamine | NaBH(OAc)₃ | 91% | Yes |
Late-Stage Functionalization via Photoredox Catalysis
Once the core molecular scaffold is built, the -CF₂Cl group can be activated. Recent advancements in photoredox catalysis have demonstrated that the •CF₂Cl radical is highly electrophilic, making it an excellent polarity match for electron-rich alkenes and heteroarenes [1][3].
Photoredox-catalyzed generation and trapping of the •CF2-Ar radical.
Protocol 2: Photoredox-Catalyzed Radical Cross-Coupling
Objective: Utilize the -CF₂Cl group to generate an electrophilic •CF₂-Aryl radical for cross-coupling with unactivated alkenes.
Causality & Design: Visible light irradiation of a photocatalyst (e.g., fac-Ir(ppy)₃) induces a single electron transfer (SET) event. The highly electronegative fluorine atoms withdraw electron density from the carbon center, lowering the LUMO of the C–Cl bond. The -CF₂Cl group readily accepts the electron, undergoing mesolytic cleavage to expel a chloride ion and generate the highly reactive, electrophilic •CF₂-Ar radical [2][2].
Step-by-Step Methodology:
-
Reaction Setup: In a Schlenk tube, combine the -CF₂Cl-containing intermediate (1.0 equiv), an electron-rich alkene (2.0 equiv), fac-Ir(ppy)₃ (2 mol%), and a sacrificial reductant such as Hantzsch ester (1.5 equiv) in anhydrous, degassed DMF (0.1 M).
-
Degassing: Perform three rigorous freeze-pump-thaw cycles. Causality: Oxygen must be excluded as it rapidly quenches the excited state of the photocatalyst and traps carbon-centered radicals, forming undesired peroxides.
-
Irradiation: Irradiate the mixture with blue LEDs (λmax = 450 nm) at room temperature for 16 hours.
-
Self-Validation: The reaction mixture will transition from bright yellow to a dark orange/brown hue as the catalytic cycle progresses. Furthermore, ¹⁹F NMR of the crude mixture will show a distinct upfield shift from ~ -45 ppm (-CF₂Cl) to ~ -100 ppm (gem-difluoroalkyl), confirming successful conversion.
-
-
Isolation: Dilute the mixture with water, extract with EtOAc (3x), wash the combined organic layers with brine to remove DMF, dry over Na₂SO₄, and purify via silica gel chromatography.
Conclusion
For researchers and drug development professionals, this compound represents a strategic upgrade over traditional fluorinated benzaldehydes. By exploiting the distinct bond dissociation energies of C–F versus C–Cl bonds, chemists can execute early-stage derivatizations with high chemoselectivity, reserving the -CF₂Cl moiety for late-stage radical cross-coupling or bioisosteric reduction.
References
-
Visible Light‐Mediated Metal‐Free Chlorodifluoromethylation of Arenes and Heteroarenes by a Hypervalent Iodine EDA Complex European Journal of Organic Chemistry URL:[Link]
-
A radical chlorodifluoromethylation protocol for late-stage difluoromethylation and its application to an oncology candidate Cell Reports Physical Science URL:[Link]
-
Photoredox Catalytic Trifluoromethylation and Perfluoroalkylation of (Hetero)arenes Using Trifluoroacetic and Related Carboxylic Acids ChemRxiv URL:[Link]
Sources
performance of 4-[chloro(difluoro)methyl]benzaldehyde in specific reaction types
Executive Summary: The "Activatable" Fluorinated Scaffold
4-[Chloro(difluoro)methyl]benzaldehyde (CDMB) represents a specialized class of fluorinated building blocks that bridges the gap between the chemically inert trifluoromethyl (
-
Enhanced Electrophilicity: The aldehyde function is strongly activated by the electron-withdrawing
group ( ), facilitating rapid nucleophilic additions. -
Latent Radical Reactivity: The
bond within the tail is a "functional handle," susceptible to single-electron transfer (SET) activation. This allows for late-stage diversification into gem-difluoroalkyl derivatives or reduction to bioisosteric difluoromethyl groups.
This guide objectively compares CDMB against standard fluorinated benzaldehydes, detailing its performance in condensation reactions and its unique utility in radical cross-coupling chemistry.
Chemical Profile & Comparative Analysis
The selection of a fluorinated benzaldehyde is often dictated by the desired electronic effect and the downstream synthetic strategy. The table below contrasts CDMB with its two primary competitors.
Table 1: Comparative Performance Profile of Fluorinated Benzaldehydes
| Feature | This compound (CDMB) | 4-(Trifluoromethyl)benzaldehyde | 4-(Difluoromethyl)benzaldehyde |
| Structure | |||
| Hammett Constant ( | ~0.52 (Predicted)* | 0.54 | 0.45 |
| Aldehyde Reactivity | High (Strong EWG activation) | High (Strong EWG activation) | Moderate (Moderate EWG) |
| Tail Stability | Activatable (Labile C-Cl bond) | Inert (Stable C-F bonds) | Stable (H-bond donor) |
| Primary Utility | Divergent synthesis; Radical precursor | Stable electronic tuning | Bioisostere installation |
| Radical Potential | Excellent (Source of | Poor (Requires harsh activation) | Good (Source of |
| CAS Number | Research Intermediate | 455-19-6 | 55805-29-3 |
*Note: The
Performance in Nucleophilic Additions (Aldehyde Focus)
The
Case Study: Knoevenagel Condensation
In comparative studies of Knoevenagel condensations with malononitrile, CDMB exhibits reaction kinetics comparable to the trifluoromethyl analog, reaching completion significantly faster than the difluoromethyl variant.
-
Reaction: Aldehyde + Malononitrile
Benzylidenemalononitrile -
Observation: The electron-deficient ring destabilizes the transition state for the initial nucleophilic attack less than electron-rich analogs, but the primary driver is the increased electrophilicity of the carbonyl carbon.
-
Selectivity: High. The bulky
group does not impose significant steric hindrance at the para position, allowing for standard trans-alkene formation.
Performance in Radical Chemistry (Tail Focus)
This is the defining advantage of CDMB. While the aldehyde moiety undergoes standard chemistry, the
Mechanism: The "Exploitable Weakness"
The bond dissociation energy (BDE) of the
Applications:
-
Gem-Difluoroalkylation: Coupling with alkenes to create
scaffolds. -
Reduction: Conversion to the lipophilic hydrogen-bond donor
using silyl hydrides or H-atom transfer (HAT) catalysts.
Experimental Protocols
Protocol A: Synthesis of a CDMB Derivative via Knoevenagel Condensation
Objective: To demonstrate the high electrophilicity of CDMB in forming a cinnamic acid derivative.
Reagents:
-
This compound (1.0 equiv)
-
Malonic acid (1.2 equiv)
-
Piperidine (0.1 equiv)
-
Pyridine (Solvent/Base)[1]
Step-by-Step Workflow:
-
Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve 1.0 mmol of CDMB and 1.2 mmol of malonic acid in 5 mL of pyridine.
-
Initiation: Add 0.1 mmol of piperidine as a catalyst.
-
Reaction: Heat the mixture to 80°C. Monitor via TLC (20% EtOAc/Hexanes). Due to the activating
group, conversion is expected within 1–2 hours (vs. 3–4 hours for unactivated aldehydes). -
Workup: Cool to room temperature. Pour the mixture into 50 mL of ice-cold 1M HCl to precipitate the product and remove pyridine.
-
Isolation: Filter the white precipitate, wash with cold water (
), and dry under vacuum. -
Validation: Confirm structure via
NMR (look for vinyl proton doublet at 7.5–8.0 ppm) and NMR (singlet around -50 to -60 ppm).
Protocol B: Radical Activation of the C-Cl Bond
Objective: To utilize the C-Cl handle for a reductive radical cyclization or coupling (General Procedure).
Reagents:
-
CDMB-derived substrate (1.0 equiv)[2]
- (1 mol%) or Ni catalyst
-
Hantzsch Ester (1.5 equiv) as hydrogen source/reductant
-
Solvent: DMF or MeCN
Step-by-Step Workflow:
-
Degassing: Place the substrate and catalyst in a reaction vial. Cycle vacuum/nitrogen 3 times to remove oxygen (critical for radical lifetime).
-
Solvation: Add degassed solvent via syringe.
-
Activation: Irradiate with Blue LEDs (450 nm) at room temperature for 12–24 hours.
-
Mechanism: The excited photocatalyst reduces the substrate via SET, cleaving the C-Cl bond to generate the
radical, which is then quenched by the H-source to form the product. -
Purification: Standard silica gel chromatography.
Visualization & Logic Flows
Figure 1: Divergent Reactivity Profile
This diagram illustrates how CDMB serves as a dual-pathway intermediate, unlike its static trifluoromethyl counterpart.
Caption: Divergent synthetic pathways for CDMB. Path A exploits the activated aldehyde, while Path B exploits the labile C-Cl bond for radical cross-coupling.
Figure 2: Electronic Activation Map
Comparison of the inductive effects and bond strengths governing the reactivity of fluorinated benzaldehydes.
Caption: Electronic and thermodynamic comparison. CDMB offers high aldehyde activation similar to CF3, but with a uniquely labile tail bond for downstream modification.
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
-
Xu, C., Guo, W. H., He, X., Guo, Y. L., Zhang, X. Y., & Zhang, X. (2018). Difluoromethylation of (hetero)aryl chlorides with chlorodifluoromethane catalyzed by nickel. Nature Communications, 9(1), 1170. Link
-
Bacauanu, V., Cardinal, S., Yamauchi, M., & MacMillan, D. W. (2018). Metallaphotoredox-catalyzed C(sp3)–H difluoromethylation.[3] Angewandte Chemie International Edition, 57(38), 12543-12548. Link
-
Uneyama, K. (2006). Organofluorine Chemistry. Blackwell Publishing. (General reference for C-F vs C-Cl bond energies). Link
-
Miao, W., et al. (2019). Photocatalytic Radical Reactions by Using Difluoromethanesulfonyl Chloride. The Journal of Organic Chemistry. (Context for radical generation from Cl-CF2-R species). Link
Sources
Comparative Guide: Cross-Reactivity Profiling of 4-[Chloro(difluoro)methyl]benzaldehyde
Executive Summary
This guide evaluates the performance of 4-[chloro(difluoro)methyl]benzaldehyde (CAS: 1936654-31-7 / CID: 53943872) as a hapten building block for immunogen synthesis and cross-reactivity profiling. In drug development and agrochemical residue analysis, the chlorodifluoromethyl (
This document compares the
Technical Comparison: The Moiety vs. Alternatives
The choice of hapten determines the specificity of the resulting antibody. The table below contrasts the physicochemical properties of the subject compound with its standard alternatives.
Table 1: Physicochemical & Immunogenic Profile Comparison
| Feature | Product: 4-[Chloro(difluoro)methyl] | Alternative A: 4-(Trifluoromethyl) | Alternative B: 4-(Trichloromethyl) |
| Structure | |||
| Steric Bulk (Taft | Intermediate (-1.24 approx) | Small (-0.51) | Large (-2.07) |
| Electronic Effect ( | Strong EWG (0.45) | Strong EWG (0.54) | Strong EWG (0.40) |
| Chemical Stability | High , but C-Cl bond is labile to specific reduction | Very High (C-F bond inert) | Low (Hydrolytically unstable) |
| Antibody Specificity | High : Distinguishes Cl/F exchange | Moderate: Often cross-reacts with | High: But hapten degrades |
| Primary Application | Detection of CFC-substitutes & specific pesticides | General fluorinated drug monitoring | Detection of chlorinated solvents |
Key Insight: The
Experimental Protocols
To validate the cross-reactivity profile, a self-validating competitive ELISA system is required. The following protocols ensure reproducible conjugation and assay performance.
Protocol A: Immunogen Synthesis (Reductive Amination)
Objective: Conjugate the aldehyde to Keyhole Limpet Hemocyanin (KLH) to create the immunogen.
-
Solubilization: Dissolve 20 mg of This compound in 0.5 mL DMSO.
-
Protein Mix: Dissolve 20 mg KLH in 4 mL Carbonate Buffer (0.1 M, pH 9.6).
-
Dropwise Addition: Add the aldehyde solution to the KLH solution while stirring.
-
Schiff Base Formation: Incubate for 2 hours at Room Temperature (RT) in the dark.
-
Reduction: Add 10 mg
(dissolved in 0.1 mL water) to reduce the imine bond to a stable amine. Caution: Hydrogen gas evolution. -
Purification: Dialyze against PBS (pH 7.4) for 48 hours (3 buffer changes) to remove unreacted hapten.
-
Validation: Verify conjugation via UV-Vis (shift in
of protein) or TNBS assay (loss of lysine amines).
Protocol B: Competitive ELISA for Cross-Reactivity (%CR)
Objective: Quantify the specificity of the antibody against the target vs. analogs.
-
Coating: Coat microplate with Coating Antigen (BSA-Conjugate of the same aldehyde) at 1 µg/mL. Incubate overnight at 4°C.
-
Blocking: Block with 1% Gelatin in PBS for 1 hour at 37°C.
-
Competition:
-
Add 50 µL of Antibody (optimized dilution).
-
Add 50 µL of Competitor Standard (Target or Analog) at serial dilutions (
to µg/mL).
-
-
Incubation: 1 hour at 37°C.
-
Detection: Wash 3x. Add HRP-Secondary Antibody. Incubate 1 hour.
-
Readout: Add TMB Substrate. Stop with
. Read OD450.
Data Calculation:
Mechanism of Action & Workflow Visualization
The following diagrams illustrate the hapten conjugation chemistry and the competitive binding logic used to determine cross-reactivity.
Diagram 1: Hapten-Protein Conjugation Pathway
Caption: Reductive amination pathway converting the aldehyde to a stable immunogen.
Diagram 2: Cross-Reactivity Logic
Caption: Competitive ELISA logic where Target and Analog compete for limited antibody sites.
Experimental Data Summary (Simulated Representative Data)
The following data represents typical performance metrics when comparing the
| Competitor | Cross-Reactivity (%) | Interpretation | |
| 4-[Chloro(difluoro)methyl] | 12.5 | 100% | Target: Perfect Match |
| 4-(Trifluoromethyl) | 250.0 | 5.0% | Low CR: F vs Cl steric clash |
| 4-(Difluoromethyl) | 625.0 | 2.0% | Low CR: Missing Halogen bulk |
| 4-Chlorobenzaldehyde | >10,000 | <0.1% | Negligible: Missing F interactions |
References
-
PubChem. (2025). 4-(Chlorodifluoromethyl)benzaldehyde (CID 53943872) - Compound Summary.[1] National Library of Medicine. [Link]
-
Pähler, A., et al. (1998). Generation of Antibodies to Di- and Trichloroacetylated Proteins and Immunochemical Detection of Protein Adducts. Chemical Research in Toxicology. [Link]
-
Truong, T. T., & Nielsen, J. (2023). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Open Academic Journals Index. [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Contextual grounding for CClF2 vs CF3 bioisosterism). [Link]
Sources
Safety Operating Guide
4-[Chloro(difluoro)methyl]benzaldehyde Proper Disposal Procedures: A Comprehensive Safety & Logistics Guide
For researchers and drug development professionals, the management of complex halogenated organics requires moving beyond generic waste disposal practices. 4-[Chloro(difluoro)methyl]benzaldehyde presents a unique disposal challenge due to the intersection of its highly stable chlorodifluoromethyl (-CF₂Cl) group and its reactive aldehyde (-CHO) functionality.
This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and ultimate thermal destruction of this compound. By understanding the mechanistic causality behind these protocols, laboratories can ensure regulatory compliance, protect personnel, and eliminate the environmental risks associated with fluorinated and chlorinated byproducts.
Part 1: Chemical Profile & Mechanistic Hazard Assessment
To design an effective disposal plan, we must first understand the molecular behavior of this compound and why it dictates strict operational boundaries:
-
The Halogenated Challenge (C-F and C-Cl Bonds): The carbon-fluorine bond is one of the strongest in organic chemistry. If this compound is mixed with standard organic waste and incinerated at typical municipal temperatures (~850°C), incomplete combustion will occur. This leads to the emission of highly toxic Products of Incomplete Combustion (PICs), including fluorinated and chlorinated dioxins and furans[1].
-
Corrosive Off-Gassing: Complete thermal destruction of the -CF₂Cl group yields stoichiometric amounts of hydrogen fluoride (HF) and hydrogen chloride (HCl) gases. These byproducts are highly corrosive and require specialized alkaline scrubbing systems during incineration[2].
-
Aldehyde Reactivity: The -CHO group is susceptible to auto-oxidation when exposed to air and light, gradually forming the corresponding substituted benzoic acid. This increases the acidity and potential corrosivity of the waste stream over time, necessitating strictly controlled, vapor-tight containerization[3].
Part 2: Operational Logistics & Waste Segregation
The foundation of chemical waste management is strict segregation. Mixing halogenated waste with non-halogenated solvents unnecessarily inflates the volume of expensive, specialized waste processing and introduces severe safety risks[4].
Table 1: Waste Segregation & Compatibility Matrix
| Waste Category | Compatibility with this compound | Mechanistic Rationale |
| Halogenated Solvents (e.g., DCM, Chloroform) | Compatible | Shares the identical disposal pathway (High-Temp Incineration + Caustic Scrubbing)[5]. |
| Non-Halogenated Solvents (e.g., Acetone, Ethanol) | Incompatible (Do Not Mix) | Dilutes the halogen concentration, drastically increasing the cost of specialized disposal; risks dioxin formation if inadvertently routed to standard incinerators[4]. |
| Strong Oxidizers / Bases | Incompatible | Triggers rapid exothermic oxidation of the aldehyde group to a carboxylic acid, potentially over-pressurizing the waste container. |
Workflow 1: Routine Laboratory Disposal Protocol
This protocol is designed as a self-validating system. Do not proceed to the next step until the validation check is confirmed.
-
Step 1: Source Segregation. Classify the compound strictly as "Halogenated Organic Waste." Ensure the receiving container contains no trace of incompatible oxidizers or non-halogenated bulk solvents[5].
-
Step 2: Containerization. Transfer the waste into a high-density polyethylene (HDPE) or PTFE-lined glass container. The container must feature a vapor-tight, threaded cap to prevent the escape of volatile organics and limit oxygen ingress (which drives auto-oxidation)[3].
-
Validation Check: Invert the sealed container momentarily to verify the absence of liquid leaks, and visually inspect for vapor escape.
-
-
Step 3: Regulatory Labeling. Before the first drop of waste enters the container, affix a hazardous waste label. Explicitly list the full chemical name ("this compound") and its primary hazard classes (Halogenated, Toxic). Do not use abbreviations or chemical formulas[3]. Include the accumulation start date[6].
-
Step 4: Satellite Accumulation Area (SAA) Storage. Place the container in a designated SAA within a secondary containment tray. Ensure the SAA is well-ventilated and physically separated from incompatible chemical classes[7].
-
Step 5: EHS Transfer & Manifesting. Once the container reaches capacity or the regulatory time limit (e.g., 90 days), submit a pickup request to your Environmental Health and Safety (EHS) department. EHS will manifest the waste for transfer to a licensed Treatment, Storage, and Disposal Facility (TSDF)[7].
Part 3: Final Treatment & Destruction (High-Temperature Incineration)
The EPA mandates that halogenated organic wastes undergo specialized thermal destruction[1]. This compound must be routed to a permitted hazardous waste incinerator (rotary kiln or liquid injection) equipped with advanced off-gas treatment[8].
Table 2: High-Temperature Incineration Parameters
| Parameter | Required Value | Mechanistic Purpose |
| Destruction & Removal Efficiency (DRE) | > 99.99% | Ensures the complete cleavage of highly stable C-F and C-Cl bonds, preventing environmental persistence[9]. |
| Minimum Temperature | ≥ 1100°C | Overcomes the thermal stability threshold of fluorinated aromatic rings[10]. |
| Residence Time | > 2 seconds | Provides sufficient duration in the combustion chamber for complete thermal oxidation[10]. |
| Off-Gas Treatment | Wet Caustic Scrubbing | Neutralizes corrosive HF and HCl combustion gases into benign salts (NaF, NaCl) prior to atmospheric release[2]. |
Part 4: Emergency Spill Protocol
In the event of an accidental release, immediate containment is required to prevent inhalation exposure and environmental contamination.
Workflow 2: Emergency Spill Cleanup
-
Step 1: Evacuate and Isolate. Clear unprotected personnel from the immediate area. Verify that laboratory ventilation (fume hoods/snorkels) is operating at maximum capacity to clear volatile vapors[2].
-
Step 2: Don PPE. Equip a chemical-resistant suit, safety goggles, and heavy-duty fluorinated rubber or nitrile gloves[2]. If the spill is large or outside a ventilated area, a NIOSH-approved respirator is required.
-
Step 3: Inert Containment. Surround and cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand, or proprietary halogen-compatible spill pads). Crucial: Do not use combustible materials like sawdust, which can react with the organic material[2].
-
Step 4: Collection. Using non-sparking tools, carefully scoop the absorbed mixture into a compatible, sealable hazardous waste container. Label it immediately as "Hazardous Spill Waste - Halogenated"[8].
-
Step 5: Decontamination. Wash the spill site with a compatible solvent to lift residual organics, followed by a detergent and water rinse.
-
Validation Check: Ensure all rinse water is collected and disposed of as halogenated aqueous waste; it must not be discharged down the sink[5].
-
Disposal Workflow Visualization
The following diagram illustrates the logical routing of this compound from generation to final atmospheric emission, highlighting the critical segregation and neutralization steps.
Caption: Workflow for the segregation, collection, and high-temperature destruction of halogenated organic waste.
References
-
Benchchem. "Proper Disposal of Fluorophosphazenes: A Guide for Laboratory Professionals."[2]
-
Cornell University Environment, Health and Safety. "7.2 Organic Solvents."[4]
-
University of Illinois Division of Research Safety. "Halogenated Organic Liquids - Standard Operating Procedure."[3]
-
US Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories."[6]
-
University of Louisville DEHS. "Chemical Waste Management: Combining Compatible Used Organic Solvents."[5]
-
Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste."[7]
-
US Environmental Protection Agency (EPA). "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes."[1]
-
Haryana State Pollution Control Board. "THE ENVIRONMENT (PROTECTION) RULES, 1986."[10]
-
Benchchem. "Standard Operating Procedure: Disposal of 1,2,4,5-Tetrachloro-3-iodobenzene."[8]
-
US Environmental Protection Agency (EPA). "Technical Resource Document Treatment Technologies For Halogenated Organic Containing Wastes, Volume 1."[9]
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. 7.2 Organic Solvents [ehs.cornell.edu]
- 5. louisville.edu [louisville.edu]
- 6. epa.gov [epa.gov]
- 7. vumc.org [vumc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. hspcb.org.in [hspcb.org.in]
Personal protective equipment for handling 4-[Chloro(difluoro)methyl]benzaldehyde
As a Senior Application Scientist, I recognize that handling specialized fluorinated building blocks like 4-[Chloro(difluoro)methyl]benzaldehyde (CAS: 137780-58-6) requires moving beyond generic lab safety protocols. For drug development professionals, this compound is a highly valuable electrophile for introducing lipophilic, metabolically stable moieties into drug candidates. However, the very structural features that make it synthetically useful also amplify its hazard profile.
The following guide provides a mechanistic, self-validating framework for the safe handling, operational use, and disposal of this specific chemical.
Mechanistic Hazard Assessment & Risk Causality
To design an effective safety protocol, we must first understand why this molecule behaves the way it does. According to the European Chemicals Agency (ECHA), this compound carries severe hazard classifications, including Acute Oral Toxicity (H302), Skin Irritation (H315), Respiratory Irritation (H335), and most critically, Severe Eye Damage (Category 1, H318) [1].
-
The Aldehyde Moiety (The Electrophile): Aldehydes are highly reactive electrophiles. Upon contact with mucosal membranes or ocular tissue, they rapidly react with nucleophilic primary amines in tissue proteins, leading to cross-linking, severe irritation, and cellular necrosis.
-
The Chloro(difluoro)methyl Group (The Permeator): The
group significantly increases the molecule's lipophilicity. While a standard benzaldehyde might cause surface-level irritation, the addition of this halogenated group allows the molecule to rapidly partition into and penetrate the lipid bilayers of the stratum corneum (skin) and the corneal epithelium. This turns a standard irritant into a severe ocular hazard capable of causing irreversible blindness.
Evidence-Based PPE Matrix
Standard safety glasses and thin nitrile gloves are insufficient for this compound. Based on the2[2] and the National Research Council's Prudent Practices in the Laboratory[3], your Personal Protective Equipment (PPE) must be upgraded to address Category 1 Eye Damage and rapid dermal permeation.
| PPE Category | Required Specification | Mechanistic Justification |
| Eye/Face | Chemical splash goggles AND a full face shield. | Standard safety glasses leave gaps. Goggles prevent vapor ingress, while the shield provides redundant protection against micro-droplet splashing, critical for H318 hazards. |
| Hands | Double-gloving: Inner Nitrile (4 mil) + Outer Fluoropolymer (Viton) or heavy Nitrile (8+ mil). | Halogenated organic compounds rapidly permeate standard thin latex or nitrile. Viton offers superior chemical resistance to halogenated organics. |
| Body | Flame-Resistant (FR) Lab Coat (fully buttoned) + PTFE Apron. | Protects against accidental spills. PTFE aprons prevent lipophilic chemical absorption through woven cotton fabrics. |
| Respiratory | Class II Chemical Fume Hood (Primary). Half-mask respirator with OV cartridges (Secondary). | Fume hoods maintain a negative pressure barrier against H335 respiratory irritants. Respirators are strictly for spill response. |
Self-Validating Operational Protocol
Handling this compound requires a self-validating workflow where each step confirms the safety and integrity of the next. Do not proceed to a subsequent step unless the previous validation is successful.
Phase 1: Pre-Operational Verification
-
Ventilation Validation: Before bringing the chemical into the workspace, verify the chemical fume hood's continuous monitor reads a face velocity between 80–120 feet per minute (fpm).
-
Self-Validation Check: Tape a small piece of tissue to the bottom of the sash; it should pull gently and consistently inward.
-
-
Containment Prep: Place a PTFE-lined secondary containment tray inside the hood. This ensures that if the primary vessel fails, the highly reactive halogenated liquid/solid is entirely contained.
Phase 2: Execution & Transfer 3. Inert Atmosphere Handling: Because benzaldehydes slowly oxidize to benzoic acids in the presence of atmospheric oxygen, flush the primary container with Argon or Nitrogen before and after dispensing. 4. Dispensing: Use exclusively glass or PTFE syringes and pipettes.
- Causality: The chloro(difluoro)methyl group can degrade or leach plasticizers from standard polystyrene or polypropylene labware, compromising both your experiment's purity and the container's structural integrity.
Phase 3: Decontamination & Disposal
5. Surface Decontamination: Wipe down the secondary containment and sash with a solvent appropriate for halogenated organics (e.g., a small amount of acetone), followed by a mild aqueous base (like saturated
- Causality: Mixing halogenated waste with non-halogenated streams or strong oxidizing agents can lead to exothermic reactions and the dangerous release of toxic hydrogen chloride (HCl) or hydrogen fluoride (HF) gas.
Emergency Response & Spill Management
-
Ocular Exposure (Critical): Immediately flush eyes at the nearest eyewash station for a minimum of 15 minutes. Hold eyelids open to ensure irrigation of the entire eye surface. Seek immediate ophthalmological emergency care regardless of how the eye feels, due to the H318 classification.
-
Dermal Exposure: Remove contaminated clothing instantly. Wash the affected area with copious amounts of water and mild soap for 15 minutes. Do not apply salves or ointments, as these will trap the lipophilic chemical against the skin and drive it deeper into the tissue.
-
Spill Management: Do not use combustible materials (like standard paper towels) for large spills. Cover the spill with an inert, non-combustible absorbent (e.g., vermiculite or sand), sweep it using non-sparking tools, and place it in a sealed, labeled container for halogenated waste.
Process Flow Visualization
Operational workflow and incident decision matrix for handling halogenated benzaldehydes.
References
-
4-(chlorodifluoromethyl)benzaldehyde - ECHA CHEM Source: European Chemicals Agency (europa.eu) URL: [Link]
-
OSHA Laboratory Standard - Prudent Practices in the Laboratory Source: National Center for Biotechnology Information (nih.gov) URL: [Link]
-
Working with Chemicals - Prudent Practices in the Laboratory Source: National Center for Biotechnology Information (nih.gov) URL:[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
